8-Fluoro-1-benzosuberone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-fluoro-6,7,8,9-tetrahydrobenzo[7]annulen-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO/c12-9-6-5-8-3-1-2-4-11(13)10(8)7-9/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDIENDTRXERIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2=C(C1)C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342154 | |
| Record name | 8-Fluoro-1-benzosuberone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24484-21-7 | |
| Record name | 8-Fluoro-1-benzosuberone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of Fluorinated Scaffolds
An In-depth Technical Guide to the Chemical Properties of 8-Fluoro-1-benzosuberone
For Researchers, Scientists, and Drug Development Professionals
The benzosuberone core, a seven-membered carbocycle fused to a benzene ring, represents a privileged scaffold in medicinal chemistry. Derivatives of this structure are known to possess a wide array of biological activities, including bacteriostatic, anti-inflammatory, anti-tumor, and central nervous system (CNS) modulating effects.[1][2][3] The strategic incorporation of fluorine into pharmacologically active molecules is a well-established strategy in modern drug design to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties.[4] this compound emerges at the intersection of these two concepts, offering a valuable building block for the synthesis of novel therapeutic agents. This guide provides a detailed examination of its chemical properties, reactivity, and synthetic utility, grounded in established experimental data and synthetic methodologies.
Molecular Structure and Physicochemical Characteristics
This compound is a functionalized derivative of 1-benzosuberone, featuring a fluorine atom at the C8 position of the aromatic ring. This substitution significantly influences the molecule's electronic properties and reactivity.
Core Structural and Physical Data
The fundamental properties of this compound are summarized below, providing essential data for experimental design and characterization.
| Property | Value | Source |
| CAS Number | 24484-21-7 | [5] |
| Molecular Formula | C₁₁H₁₁FO | [5] |
| Molecular Weight | 178.20 g/mol | [5] |
| Physical Form | Liquid | [5] |
| Boiling Point | 84-86 °C at 0.001 mmHg | [5][6] |
| Density | 1.16 g/mL at 25 °C | [5][6] |
| Refractive Index | n20/D 1.541 | [5][6] |
Spectroscopic Profile: Elucidating the Structure
Spectroscopic analysis is critical for the unambiguous identification and characterization of this compound. While specific spectral data for this exact compound is limited in the provided results, we can infer its characteristic spectral features based on the parent 1-benzosuberone structure[7][8] and the known effects of fluorine substitution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct regions. The aromatic region would display complex multiplets for the three protons on the fluorinated benzene ring, with characteristic splitting patterns due to both H-H and H-F coupling. The aliphatic region would contain signals for the three methylene groups of the seven-membered ring. The protons alpha to the carbonyl group (at C2) would appear as a triplet at a downfield shift compared to the other methylene protons due to the ketone's electron-withdrawing effect.
-
¹³C NMR: The carbon spectrum will show 11 distinct signals. The carbonyl carbon (C1) will be the most downfield signal. The carbon atom directly bonded to the fluorine (C8) will exhibit a large one-bond C-F coupling constant, a hallmark of fluorinated aromatic compounds.
-
¹⁹F NMR: A single resonance would be expected, with its chemical shift providing information about the electronic environment of the fluorine atom.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present. The most prominent absorption bands would be:
-
~1680-1700 cm⁻¹: A strong, sharp peak corresponding to the C=O stretching vibration of the aromatic ketone.
-
~1200-1300 cm⁻¹: A strong absorption band characteristic of the C-F stretching vibration of the aryl fluoride.
-
~2850-3000 cm⁻¹: Multiple C-H stretching bands from the aliphatic methylene groups.
-
~1450-1600 cm⁻¹: C=C stretching vibrations within the aromatic ring.
Mass Spectrometry (MS)
In a mass spectrum, this compound would exhibit a molecular ion peak (M⁺) at an m/z value of 178.20. Fragmentation patterns would likely involve the loss of CO (carbonyl group) and cleavage of the seven-membered ring, consistent with the fragmentation of cyclic ketones.
Chemical Reactivity and Synthetic Utility
The chemical behavior of this compound is dictated by its three primary functional components: the ketone, the electron-rich aromatic ring, and the stable carbon-fluorine bond. Its utility lies in its capacity to serve as a versatile intermediate for constructing more complex molecular architectures.[6][9]
Caption: Logical relationship between the functional groups of this compound and its resulting chemical reactivity.
Reactions at the Carbonyl Group
The ketone functionality is a primary site for chemical modification. Notably, this compound readily undergoes condensation reactions with various aldehydes.[9] This reaction, typically an Aldol condensation, is fundamental for extending the carbon skeleton and introducing new functional groups.
Synthetic Protocol: Aldol Condensation
The following protocol outlines a representative procedure for the condensation of this compound with a heterocyclic aldehyde.
Objective: To synthesize a 2-arylidene-8-fluoro-1-benzosuberone derivative.
Materials:
-
This compound (1.0 eq)
-
Heterocyclic aldehyde (e.g., pyridine-4-carboxaldehyde) (1.1 eq)
-
Ethanol (solvent)
-
Aqueous Sodium Hydroxide (catalyst)
-
Stir plate and magnetic stir bar
-
Round-bottom flask and reflux condenser
Procedure:
-
Dissolution: Dissolve this compound in ethanol in a round-bottom flask.
-
Addition of Reagents: Add the heterocyclic aldehyde to the solution.
-
Catalysis: While stirring, slowly add the aqueous sodium hydroxide solution. The base deprotonates the C2 position, forming an enolate.
-
Causality Insight: A strong base is required to generate the nucleophilic enolate from the α-carbon of the ketone, which then attacks the electrophilic carbonyl carbon of the aldehyde.
-
-
Reaction: Stir the mixture at room temperature or gently heat to reflux to drive the reaction to completion. Monitor progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture and neutralize it with a dilute acid (e.g., HCl).
-
Isolation: The product often precipitates from the solution. Isolate the solid product by vacuum filtration, wash with cold water and ethanol, and dry.
-
Purification: If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure 2-arylidene derivative.
Use as a Synthetic Intermediate
Beyond simple condensation, this compound is a key intermediate in multi-step syntheses. For instance, it has been employed in the synthesis of complex, ring-locked polyenes, demonstrating its utility in constructing rigid molecular frameworks for advanced material or pharmaceutical applications.[6] A typical synthetic workflow might involve an initial modification at the ketone, followed by further substitution on the aromatic ring.
Caption: A generalized workflow for the synthetic utility of this compound.
Role in Drug Discovery and Medicinal Chemistry
The benzosuberone scaffold is a cornerstone in the development of agents targeting a variety of diseases.[2][3] The introduction of a fluorine atom at the C8 position can profoundly influence the parent molecule's pharmacological profile.
-
Metabolic Blocking: The C-F bond is exceptionally strong and resistant to metabolic oxidation by cytochrome P450 enzymes. Placing fluorine at a site that is otherwise susceptible to metabolism can increase the drug's half-life and oral bioavailability.
-
Modulation of Acidity/Basicity: Fluorine's strong electron-withdrawing nature can alter the pKa of nearby functional groups, which can be critical for optimizing a drug's solubility or its interaction with a biological target.
-
Enhanced Binding Interactions: Fluorine can participate in favorable electrostatic interactions (e.g., with amide backbones in proteins) or form orthogonal multipolar interactions, potentially increasing the binding affinity of a ligand for its receptor.[10]
Given the known anticancer and antimicrobial activities of various benzosuberone derivatives, this compound serves as a highly valuable starting point for generating new chemical entities with potentially superior drug-like properties.[1][2][3] Its derivatives are prime candidates for screening in assays for various therapeutic areas, from oncology to infectious diseases.
Conclusion
This compound is more than a simple fluorinated ketone; it is a strategically designed building block that combines the proven biological relevance of the benzosuberone scaffold with the pharmacokinetic and pharmacodynamic advantages of fluorination. Its well-defined physicochemical properties and predictable reactivity at the ketone and aromatic positions make it an indispensable tool for medicinal chemists. A thorough understanding of its chemical properties, as outlined in this guide, is essential for leveraging its full potential in the synthesis of next-generation therapeutics and advanced functional materials.
References
-
This compound, 96% | 340669-5G . Scientific Laboratory Supplies. [Link]
-
The utility of 8- Fluoro -1- Benzosuberone in synthesis of n . TSI Journals. [Link]
-
Novel Benzosuberone Derivatives: Synthesis, Characterization and Antibacterial Activity . ResearchGate. [Link]
-
Benzosuberone | C11H12O | CID 70003 . PubChem, National Institutes of Health. [Link]
-
Novel Benzosuberone Derivatives: Synthesis, Characterization and Antibacterial Activity . Avens Publishing Group. [Link]
-
Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions . National Institutes of Health (PMC). [Link]
-
Chemical Properties of 1-Benzosuberone (CAS 826-73-3) . Cheméo. [Link]
-
Synthesis of an 8-membered oxygen-containing benzo-fused heterocycle using flow technologies . Royal Society of Chemistry Publishing. [Link]
-
Synthesis and Antitumor Activity of Some New N1-(8-fluoro-4-oxoquinolin-5-yl)amidrazones . europepmc.org. [Link]
-
Applications of fluorine-containing amino acids for drug design . PubMed, National Institutes of Health. [Link]
-
Mechanism of Action of the Novel Anticancer Agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt (NSC 368390): Inhibition of De Novo Pyrimidine Nucleotide Biosynthesis . PubMed, National Institutes of Health. [Link]
-
Synthetic Routes to Benzosuberone-Based Fused- and Spiro-Heterocyclic Ring Systems . ResearchGate. [Link]
-
Synthesis of 8-fluoroadenosine . Sci-Hub. [Link]
-
Study of the Vibrational Spectra and Absorption Cross Sections of 1-chloro-1-fluoroethene by a Joint Experimental and Ab Initio . Scuola Normale Superiore. [Link]
Sources
- 1. Novel Benzosuberone Derivatives:Synthesis, Characterization and Antibacterial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound 96 24484-21-7 [sigmaaldrich.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. 1-Benzosuberone(826-73-3) 1H NMR [m.chemicalbook.com]
- 8. 1-Benzosuberone(826-73-3) IR Spectrum [m.chemicalbook.com]
- 9. chinese.tsijournals.com [chinese.tsijournals.com]
- 10. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 8-Fluoro-1-Benzosuberone for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Fluorine in the Benzosuberone Scaffold
The benzosuberone framework, a seven-membered carbocycle fused to a benzene ring, is a privileged scaffold in medicinal chemistry. Derivatives of benzosuberone have demonstrated a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The introduction of a fluorine atom, a common strategy in modern drug design, can profoundly modulate a molecule's biological profile.[1][2]
The strategic placement of a fluorine atom at the 8-position of the benzosuberone core is anticipated to confer several advantageous properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolically susceptible positions, thereby increasing the compound's half-life and bioavailability.[3][4]
-
Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with biological targets, potentially increasing binding affinity and potency.[5][6]
-
Modulation of Physicochemical Properties: Fluorine substitution can influence a molecule's lipophilicity (logP), acidity (pKa), and membrane permeability, all of which are critical parameters for drug efficacy.[7][8]
-
Conformational Control: The presence of a fluorine atom can induce specific conformational preferences in the flexible seven-membered ring, which may be advantageous for optimal interaction with a target protein.[2]
This guide serves as a foundational resource for researchers interested in leveraging the unique properties of 8-Fluoro-1-benzosuberone for the development of next-generation therapeutics.
Molecular Structure and Chemical Properties
This compound, also known as 8-Fluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one, is a derivative of 1-benzosuberone. Its core structure consists of a benzene ring fused to a seven-membered cycloheptanone ring, with a fluorine atom substituted at the 8-position.
Chemical Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 24484-21-7 | |
| Molecular Formula | C₁₁H₁₁FO | |
| Molecular Weight | 178.20 g/mol | |
| Appearance | Liquid | |
| Boiling Point | 84-86 °C at 0.001 mmHg | [9] |
| Density | 1.16 g/mL at 25 °C | [9] |
| Refractive Index (n20/D) | 1.541 | [9] |
| SMILES | Fc1ccc2CCCCC(=O)c2c1 | |
| InChI | 1S/C11H11FO/c12-9-6-5-8-3-1-2-4-11(13)10(8)7-9/h5-7H,1-4H2 |
Synthesis and Chemical Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, its synthesis can be conceptually approached through established methods for the preparation of analogous benzosuberones and the introduction of fluorine into organic molecules.
Conceptual Synthetic Approach
A plausible synthetic route could involve the intramolecular Friedel-Crafts acylation of a fluorinated precursor. The general scheme for the synthesis of the parent 1-benzosuberone often involves the cyclization of γ-phenylbutyric acid or its derivatives. For the synthesis of the 8-fluoro analog, a potential starting material would be a γ-(fluorophenyl)butyric acid derivative, which could then be cyclized under acidic conditions.
Figure 1. A conceptual workflow for the synthesis of this compound.
The choice of fluorinating agent and the timing of its introduction are critical considerations in designing a robust synthetic strategy.
Chemical Reactivity and Use as a Synthetic Intermediate
This compound serves as a valuable intermediate in the synthesis of more complex molecules. The ketone functionality is a versatile handle for a variety of chemical transformations, including:
-
Condensation Reactions: The ketone can undergo condensation with various aldehydes to form α,β-unsaturated ketones (chalcones), which are themselves important pharmacophores.[10]
-
Derivatization of the Carbonyl Group: The carbonyl group can be converted to other functionalities such as alcohols, amines, or hydrazones, allowing for the introduction of diverse substituents.
-
Ring Modifications: The seven-membered ring can be further modified, and the fluorine atom can influence the regioselectivity of subsequent reactions.
Published research has documented the use of this compound in the synthesis of complex, polycyclic systems, highlighting its utility as a building block in organic synthesis.[9]
Spectroscopic and Analytical Characterization
Expected Spectroscopic Features
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, with splitting patterns influenced by the fluorine substitution. The aliphatic protons of the seven-membered ring would appear as complex multiplets in the upfield region.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the aliphatic carbons of the cycloheptanone ring. The carbon bearing the fluorine atom would exhibit a characteristic large one-bond C-F coupling constant.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band characteristic of the carbonyl (C=O) stretch, typically in the range of 1680-1660 cm⁻¹. Other significant bands would include C-H stretching vibrations for the aromatic and aliphatic regions, and a C-F stretching vibration.[11][12]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 178.20. The fragmentation pattern would likely involve the loss of small molecules such as CO and ethylene, as well as fragments containing the fluorine atom.[13][14]
Researchers working with this compound are advised to perform full spectroscopic characterization to confirm its identity and purity.
Applications in Drug Discovery and Medicinal Chemistry
The benzosuberone scaffold is a recurring motif in compounds with a wide range of pharmacological activities. The introduction of a fluorine atom at the 8-position can be a key strategy to optimize the drug-like properties of these molecules.
Rationale for Use in Drug Design
The incorporation of this compound into drug candidates can be driven by several key objectives in medicinal chemistry:
-
Improving Metabolic Stability: By blocking a potential site of metabolism, the 8-fluoro substituent can enhance the pharmacokinetic profile of a drug candidate.[3]
-
Enhancing Target Affinity: The electronic effects of the fluorine atom can modulate the binding of the molecule to its biological target, potentially leading to increased potency and selectivity.[6][15]
-
Fine-Tuning Physicochemical Properties: The fluorine atom can be used to adjust lipophilicity and other properties to achieve an optimal balance for absorption, distribution, metabolism, and excretion (ADME).[5][7]
While specific examples detailing the biological activity of derivatives of this compound are limited in the current literature, the established principles of fluorine in medicinal chemistry strongly suggest its potential as a valuable building block for the development of novel therapeutics.
Figure 2. A generalized workflow for the utilization of this compound in a drug discovery program.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.[16][17]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Researchers should always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
This compound is a promising, yet underexplored, building block for medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom onto the privileged benzosuberone scaffold offers a powerful tool for modulating the physicochemical and pharmacokinetic properties of novel therapeutic agents. While a detailed public record of its synthesis and spectral properties is currently limited, this guide provides a foundational understanding of its chemical nature and potential applications. Further research into the synthesis, characterization, and biological evaluation of derivatives of this compound is warranted and holds the potential to unlock new avenues for the development of innovative medicines.
References
[5] Al-Salahi, R., & Marzouk, M. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(19), 4563. Available at: [Link]
[18] Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
[9] Scientific Laboratory Supplies. (n.d.). This compound, 96%. Retrieved from [Link]
[7] Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Medicinal Chemistry. Science, 317(5846), 1881-1886.
[10] Gad, W. A., & Nassar, D. O. (n.d.). The utility of 8- Fluoro -1- Benzosuberone in synthesis of newly;Azole, pyrane and pyrimidine derivatives as cytotoxic and anti- tumor agents. Trade Science Inc. Retrieved from [Link]
[19] The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
[1] Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160.
[2] Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133.
[13] Mohler, D. L., & El-Shekeil, A. (1981). Mass spectra of fluorocarbons. Journal of Fluorine Chemistry, 17(2), 161-172.
[3] ResearchGate. (n.d.). Review: Fluorine in Medicinal Chemistry. Retrieved from [Link]
[4] Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6315-6386.
[20] Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer.
[21] Human Metabolome Database. (n.d.). 13C NMR Spectrum. Retrieved from [Link]
[14] NIST. (n.d.). 1-Benzosuberone. Retrieved from [Link]
[6] Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1097-1106.
[8] Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
[15] ResearchGate. (n.d.). Role of Fluorine in Drug Design and Drug Action. Retrieved from [Link]
[11] University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
[22] RSC Publishing. (n.d.). Synthesis of an 8-membered oxygen-containing benzo-fused heterocycle using flow technologies. Retrieved from [Link]
[23] ChemBK. (n.d.). 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one. Retrieved from [Link]
[24] Agilent Technologies. (n.d.). Infrared Spectra of Controlled Substances. Retrieved from [Link]
[25] SpectraBase. (n.d.). 1-Fluoropentane. Retrieved from [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. researchgate.net [researchgate.net]
- 8. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. chinese.tsijournals.com [chinese.tsijournals.com]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. 1-Benzosuberone(826-73-3) IR Spectrum [m.chemicalbook.com]
- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 14. 1-Benzosuberone [webbook.nist.gov]
- 15. researchgate.net [researchgate.net]
- 16. fishersci.com [fishersci.com]
- 17. assets.thermofisher.com [assets.thermofisher.com]
- 18. ekwan.github.io [ekwan.github.io]
- 19. rsc.org [rsc.org]
- 20. Thieme E-Books & E-Journals [thieme-connect.de]
- 21. hmdb.ca [hmdb.ca]
- 22. Synthesis of an 8-membered oxygen-containing benzo-fused heterocycle using flow technologies – an exercise in undertaking research with sustainability as a driver - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 23. chembk.com [chembk.com]
- 24. spectra-analysis.com [spectra-analysis.com]
- 25. spectrabase.com [spectrabase.com]
An In-Depth Technical Guide to Investigating the Potential Biological Activities of 8-Fluoro-1-benzosuberone
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzosuberone scaffold is a privileged structural motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] The introduction of a fluorine atom into a pharmacophore can significantly modulate its metabolic stability, lipophilicity, and target-binding affinity, often leading to enhanced therapeutic potential.[4][5] This guide provides a comprehensive technical framework for the systematic investigation of the potential biological activities of 8-Fluoro-1-benzosuberone. We will explore the scientific rationale for investigating its anticancer, neuroprotective, and anti-inflammatory properties and provide detailed, field-proven experimental protocols for robust in vitro and in vivo validation. This document is intended to serve as a roadmap for researchers aiming to unlock the therapeutic promise of this intriguing molecule.
Introduction: The Rationale for Investigating this compound
Benzosuberone, a seven-membered ring fused to a benzene ring, is a core component of numerous biologically active natural products and synthetic compounds.[2][3] Notably, derivatives of this scaffold have demonstrated potent antitumor and anti-inflammatory activities.[1][6] The strategic placement of a fluorine atom at the 8-position of the benzosuberone core is hypothesized to enhance its biological profile. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can alter the electronic properties of the molecule and block metabolic degradation, potentially leading to improved bioavailability and efficacy.
While direct biological studies on this compound are limited, its utility as a synthetic intermediate for creating novel compounds with potential cytotoxic and antitumor activities has been demonstrated.[7][8][9] This guide, therefore, outlines a logical, evidence-based approach to systematically characterize its therapeutic potential across three key areas: oncology, neurodegeneration, and inflammation.
Potential Anticancer Activity
The benzosuberone skeleton is a key feature in natural products with significant anti-cancer activity, such as Colchicine.[3] Synthetic benzosuberone derivatives have also shown promising antitumor properties against various cancer cell lines.[1][6]
Mechanistic Hypothesis
The potential anticancer effects of this compound may arise from several mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell migration and invasion. The fluorine substitution could enhance binding to key intracellular targets, leading to more potent cytotoxic effects compared to its non-fluorinated counterpart.
In Vitro Evaluation of Anticancer Activity
A tiered approach to in vitro screening is recommended to efficiently assess the anticancer potential of this compound.[10][11][12]
Initial High-Throughput Screening:
| Assay | Principle | Endpoint | Recommended Cell Lines (Initial Panel) |
| Cell Viability Assay (e.g., CellTiter-Glo®) [11][13] | Measures ATP levels as an indicator of metabolically active, viable cells. | Luminescence | NCI-60 panel or a diverse panel including MCF-7 (breast), HCT116 (colon), A549 (lung), and PC-3 (prostate).[4][11] |
| Cytotoxicity Assay (e.g., LDH Release) | Measures the release of lactate dehydrogenase from damaged cells. | Colorimetric/Fluorometric | Same as above. |
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay [11]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Add the compound dilutions to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
Assay Procedure: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Incubation and Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited) by plotting the percentage of viable cells against the log concentration of the compound.
Secondary Mechanistic Assays:
-
Apoptosis Assays: Use Annexin V/Propidium Iodide staining followed by flow cytometry to quantify apoptotic and necrotic cell populations.
-
Cell Cycle Analysis: Employ propidium iodide staining of DNA followed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Wound Healing/Transwell Migration Assays: To assess the effect on cancer cell migration and invasion.[10]
Experimental Workflow for In Vitro Anticancer Screening
Caption: Potential neuroprotective signaling pathways.
Potential Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of many diseases. [14]Benzosuberone derivatives have been reported to possess anti-inflammatory properties. [1][2][15]
Mechanistic Hypothesis
The anti-inflammatory effects of this compound could stem from the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and the suppression of pro-inflammatory cytokine production by inhibiting signaling pathways such as NF-κB. [16][17]
In Vitro Evaluation of Anti-inflammatory Effects
The RAW 264.7 murine macrophage cell line is a standard model for in vitro inflammation studies. [14] Protocol 3: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages [14]
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours. [14]2. Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulus: Induce inflammation by stimulating the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours. [14]4. Griess Assay: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent A and incubate for 10 minutes. Then, add 50 µL of Griess reagent B and incubate for another 10 minutes.
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. A reduction in NO production compared to the LPS-only control indicates anti-inflammatory activity.
Further In Vitro Assays:
-
Cytokine Measurement: Use ELISA to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant. [18]* Western Blot Analysis: Assess the expression levels of key inflammatory proteins such as iNOS, COX-2, and phosphorylated components of the NF-κB pathway. [18]
In Vivo Models of Inflammation
-
Carrageenan-Induced Paw Edema: An acute model of inflammation in rats to assess anti-edema activity. [19]* LPS-Induced Systemic Inflammation: A model in mice to evaluate the systemic anti-inflammatory effects of the compound.
Conclusion and Future Directions
This guide provides a structured and scientifically grounded framework for the initial investigation into the biological activities of this compound. Based on the established pharmacology of the benzosuberone scaffold, there is a strong rationale to explore its potential as an anticancer, neuroprotective, and anti-inflammatory agent. The detailed protocols herein offer a clear path for in vitro and subsequent in vivo validation. Positive findings from these studies would warrant further investigation into its mechanism of action, structure-activity relationships, and preclinical development.
References
- J Appl Toxicol. 2019 Jan;39(1):38-71. doi: 10.
- Dawson, T. M., Golde, T. E., & Lagier-Tourenne, C. (2018). Animal models of neurodegenerative diseases.
-
InVivo Biosystems. (n.d.). Neurodegenerative Disease Models. Retrieved from [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
- Jacobs, A. H., Tavitian, B., & INMiND consortium. (2012). In vivo imaging of neuroinflammation. In Molecular Imaging (Vol. 11, Issue 5, pp. 323–349).
- Plumb, J. A., Milroy, R., & Kaye, S. B. (1989). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. British journal of cancer, 60(4), 514–518.
- Al-Ostath, S., Ali, F. E., Ghorab, M. M., & Al-Qawasmeh, R. A. (2018). Biological evaluation of benzosuberones.
- Al-Suhaimi, K. S., & Khan, A. A. (2022). Synthetic Approaches and Pharmacological Attributes of Benzosuberone Skeleton. Mini reviews in medicinal chemistry, 22(12), 1629–1651.
-
ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]
- A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (2022). Journal of Applied Pharmaceutical Science, 12(08), 001–011.
-
Frontiers in Molecular Neuroscience. (2022). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Retrieved from [Link]
- Subhashini, N. J. P., Kumar, G. S., & Shafi, S. (2013). Novel Benzosuberone Derivatives: Synthesis, Characterization and Antibacterial Activity. Organic Chemistry: An Indian Journal, 9(3), 97-101.
- Dawson, T. M., Golde, T. E., & Lagier-Tourenne, C. (2018). Animal models of neurodegenerative diseases.
- Ehrlich, G. E. (1977). Guidelines for antiinflammatory drug research. The Journal of Clinical Pharmacology, 17(11-12), 697–703.
-
Scientific Laboratory Supplies. (n.d.). This compound, 96%. Retrieved from [Link]
- Gad, W. A., & Nassar, D. O. (2014). The utility of this compound in synthesis of newly; Azole, pyrane and pyrimidine derivative. Organic Chemistry: An Indian Journal, 10(6), 232-239.
- Al-Warhi, T., Ghorab, M. M., & Al-Qawasmeh, R. A. (2021). Studies on the synthetic and structural aspects of benzosuberones bearing 2, 4-thiazolidenone moiety as potential anti-cancer agents. RSC Advances, 11(46), 28787-28799.
- Althagafi, I., Ghorab, M. M., & Al-Qawasmeh, R. A. (2021). Novel Benzosuberone-quinazolinone Derivatives: Synthesis and Antitumour Activity. Letters in Drug Design & Discovery, 18(10), 963-972.
- Wangchuk, P., & Samten, G. C. (2021). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 26(18), 5538.
- Borges, R. S., et al. (2019). Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs.
- Gad, W. A., & Nassar, D. O. (2014). The utility of 8- Fluoro -1- Benzosuberone in synthesis of newly;Azole, pyrane and pyrimidine derivatives as cytotoxic and anti- tumor agents. TSI Journals.
- Gad, W. A., & Nassar, D. O. (n.d.). The utility of 8- Fluoro -1- Benzosuberone in synthesis of n. TSI Journals.
- Hawkey, C. J. (2005). Assessment of non-steroidal anti-inflammatory drug (NSAID) damage in the human gastrointestinal tract. British Journal of Clinical Pharmacology, 59(1), 29–39.
- El-Sayed, M. T., & Ayoub, M. A. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry.
- Animati, F., Arcamone, F., Bigioni, M., Capranico, G., Caserini, C., De Cesare, M., Lombardi, P., Pratesi, G., Salvatore, C., Supino, R., & Zunino, F. (1996). Biochemical and pharmacological activity of novel 8-fluoroanthracyclines: influence of stereochemistry and conformation. Molecular pharmacology, 50(4), 969–976.
- Al-Warhi, T., Ghorab, M. M., & Al-Qawasmeh, R. A. (2021). Synthesis and Antitumor Activity of Some New N 1-(8-fluoro-4-oxoquinolin-5-yl)amidrazones. Letters in Drug Design & Discovery, 18(10), 963-972.
- Kumar, R., et al. (2022). Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents. Molecules, 27(19), 6524.
- Subhashini, N. J. P., Kumar, G. S., & Shafi, S. (2013). Novel Benzosuberone Derivatives: Synthesis, Characterization and Antibacterial Activity. Organic Chemistry: An Indian Journal, 9(3), 97-101.
- Pop, O., et al. (2024).
- Sureda, F. X., et al. (2018). Neuroprotective Effects of Flavonoid Compounds on Neuronal Death Associated to Alzheimer's Disease. Current medicinal chemistry, 25(38), 5038–5051.
- Yoshida, H., et al. (2006). Neuroprotective effects of edaravone: a novel free radical scavenger in cerebrovascular injury. CNS drug reviews, 12(1), 9–20.
- M-7074. (1978). Anti-inflammatory Properties of a Newly Synthesized Compound, 6-chloro-4-oxyimino-1-phenyl-1,2,3,4-tetrahydroquinoline (M-7074). Japanese journal of pharmacology, 28(5), 729–739.
- Zhang, Y., et al. (2024). Neuroprotective effects of GLP-1 class drugs in Parkinson's disease. Frontiers in Endocrinology, 15, 1353846.
- Le, L., et al. (2018). Neuroprotective Effects of a Serotonin Receptor Peptide Following Sham vs.
- Vauzour, D., et al. (2008). The neuroprotective potential of flavonoids: a multiplicity of effects. Genes & nutrition, 3(3-4), 115–126.
- Pero, R. W., et al. (1999). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. Molecular and cellular biochemistry, 193(1-2), 119–125.
- Li, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 12, 1373574.
- Silva, M., et al. (2023). Molecular Mechanisms Underlying the Anti-Inflammatory Properties of (R)-(-)-Carvone: Potential Roles of JNK1, Nrf2 and NF-κB. Pharmaceutics, 15(1), 249.
- Gomaa, A. M. N., et al. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones-Antiviral and Anti-Infective Drugs. Molecules, 25(13), 3036.
Sources
- 1. Biological evaluation of benzosuberones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches and Pharmacological Attributes of Benzosuberone Skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Benzosuberone Derivatives:Synthesis, Characterization and Antibacterial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 4. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical and pharmacological activity of novel 8-fluoroanthracyclines: influence of stereochemistry and conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tsijournals.com [tsijournals.com]
- 8. chinese.tsijournals.com [chinese.tsijournals.com]
- 9. french.tsijournals.com [french.tsijournals.com]
- 10. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. noblelifesci.com [noblelifesci.com]
- 12. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Molecular Mechanisms Underlying the Anti-Inflammatory Properties of (R)-(-)-Carvone: Potential Roles of JNK1, Nrf2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anti-inflammatory properties of a newly synthesized compound, 6-chloro-4-oxyimino-1-phenyl-1,2,3,4-tetrahydroquinoline (M-7074) - PubMed [pubmed.ncbi.nlm.nih.gov]
Review of literature on the synthesis of benzosuberone derivatives
An In-depth Technical Guide to the Synthesis of Benzosuberone Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The benzosuberone scaffold, a seven-membered carbocycle fused to a benzene ring, is a privileged structure in medicinal chemistry and materials science. It forms the core of numerous natural products and synthetic compounds with a wide array of biological activities, including antidepressant, anti-inflammatory, antimicrobial, and antitumor properties.[1][2][3] Notable examples include tricyclic antidepressants like amitriptyline and anticancer agents derived from natural products like colchicine.[1] This guide provides a comprehensive review of the principal synthetic strategies employed to construct and functionalize the benzosuberone core. We will delve into the mechanistic underpinnings of classical and modern synthetic methods, provide field-proven experimental protocols, and offer insights into the rationale behind key procedural choices, equipping researchers and drug development professionals with a robust understanding of this vital chemical motif.
The Strategic Importance of the Benzosuberone Core
The therapeutic relevance of the benzosuberone framework cannot be overstated. Its unique three-dimensional conformation allows it to interact with a variety of biological targets. Derivatives have been developed as selective estrogen receptor modulators, anti-obesity agents, and inhibitors of β-amyloid production, implicating them in treatments for cancer, metabolic disorders, and Alzheimer's disease.[2] The versatility of the benzosuberone ketone also allows for extensive derivatization, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will focus on the foundational synthetic routes that grant access to this versatile scaffold.
Caption: The central role of the benzosuberone scaffold in drug discovery.
Foundational Synthesis: Intramolecular Friedel-Crafts Acylation
The most established and widely utilized method for constructing the benzosuberone ring system is the intramolecular Friedel-Crafts acylation.[4] This reaction involves an electrophilic aromatic substitution where a tethered acyl group (typically from a carboxylic acid or acyl chloride) attacks the parent benzene ring to forge the seven-membered cycloheptanone.[5][6]
Mechanistic Rationale
The reaction proceeds via the generation of a highly reactive acylium ion electrophile.[4][7] In the classical approach, a strong Lewis acid (e.g., AlCl₃) or a Brønsted acid (e.g., polyphosphoric acid (PPA), H₂SO₄) is used to activate a carboxylic acid derivative. The choice of acid is critical; it must be strong enough to generate the acylium ion but not so harsh as to cause unwanted side reactions or decomposition of the starting material. Eaton's reagent (P₂O₅ in methanesulfonic acid) is another effective promoter for this cyclization.[8]
More recently, sustainable and catalytic methods have been developed to mitigate the large volumes of waste associated with stoichiometric acid promoters.[6][9] These methods often use solid acid catalysts like Amberlyst-15, a sulfonated resin, in conjunction with an activating agent like thionyl chloride (SOCl₂).[6] The thionyl chloride first converts the carboxylic acid to a more reactive acyl chloride, which is then activated by the solid acid catalyst for the intramolecular cyclization. This approach simplifies purification and allows for catalyst recycling.
Caption: Mechanism of catalyzed intramolecular Friedel-Crafts acylation.
Experimental Protocol: Catalytic Synthesis of Dibenzosuberone (DBS)
This protocol is adapted from a sustainable methodology utilizing a solid acid catalyst.[6]
Step 1: Activation of Carboxylic Acid
-
To a solution of 2-(phenethyl)benzoic acid (1.0 eq.) in toluene (approx. 0.25 M), add thionyl chloride (3.3 eq.) at room temperature.
-
Stir the mixture for 30 minutes.
-
Causality: Thionyl chloride converts the less reactive carboxylic acid into a highly reactive acyl chloride intermediate, which is primed for cyclization. Toluene is chosen as a non-reactive solvent with a suitable boiling point for the subsequent cyclization step.
Step 2: Catalytic Cyclization
-
Add Amberlyst-15 resin (approx. 0.35 eq.) to the reaction mixture.
-
Heat the suspension to 100-105 °C and monitor the reaction progress by TLC or GC-MS.
-
Causality: The solid sulfonic acid resin acts as a heterogeneous catalyst, protonating the acyl chloride to facilitate the formation of the key acylium ion. Heating provides the necessary activation energy for the intramolecular electrophilic aromatic substitution.
Step 3: Workup and Purification
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to recover the Amberlyst-15 resin. The resin can be washed, dried, and reused.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to afford pure dibenzosuberone.
| Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| PPA | 80-90 | 2 | ~90 | [Classical Method] |
| AlCl₃ in CS₂ | Reflux | 3 | ~85 | [Classical Method] |
| Amberlyst-15/SOCl₂ | 100 | 24 | >95 | [6][9] |
| Eaton's Reagent | 25 | 1 | ~92 | [8] |
| Table 1. Comparison of conditions for intramolecular Friedel-Crafts cyclization. |
Modern Approaches: Ring-Closing Metathesis (RCM)
Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of cyclic compounds, including seven-membered rings.[10][11] The reaction utilizes well-defined ruthenium or molybdenum catalysts (e.g., Grubbs' or Schrock's catalysts) to form a new carbon-carbon double bond via the intramolecular reaction of a diene precursor.[12]
Mechanistic Rationale and Strategic Considerations
RCM proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metal-carbene catalyst. The key to a successful intramolecular RCM is to favor the cyclization pathway over competing intermolecular oligomerization. This is almost always achieved by performing the reaction under high-dilution conditions (typically 0.001–0.05 M), which statistically favors the intramolecular reaction of the two tethered alkene moieties.
The choice of catalyst is paramount and depends on the steric and electronic properties of the diene substrate.[13]
-
Grubbs' First-Generation Catalyst (G-I): Robust and effective for many simple dienes.
-
Grubbs' Second-Generation Catalyst (G-II): Exhibits higher activity and is more tolerant of functional groups, making it suitable for more complex substrates.
-
Hoveyda-Grubbs Catalysts (HG-I, HG-II): Feature a chelating isopropoxystyrene ligand, which imparts greater stability and allows for easier removal of the ruthenium byproducts post-reaction.
Sources
- 1. Novel Benzosuberone Derivatives:Synthesis, Characterization and Antibacterial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 2. Biological evaluation of benzosuberones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - Search Results [beilstein-journals.org]
- 6. ricerca.univaq.it [ricerca.univaq.it]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural products and ring-closing metathesis: synthesis of sterically congested olefins - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 12. youtube.com [youtube.com]
- 13. drughunter.com [drughunter.com]
An In-Depth Technical Guide to the Biological Mechanism of Action of 8-Fluoro-1-benzosuberone
For Researchers, Scientists, and Drug Development Professionals
Authored by Gemini, Senior Application Scientist
Abstract
8-Fluoro-1-benzosuberone is a fluorinated derivative of the benzosuberone scaffold, a class of compounds recognized for a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] While direct mechanistic studies on this compound are not extensively available in current literature, this technical guide synthesizes findings from structurally related benzosuberone and benzosuberene analogs to elucidate its most probable mechanisms of action within biological systems. Drawing upon research into the broader class of benzosuberones and the influence of fluorination on pharmacological activity, this document explores two primary putative pathways: the inhibition of tubulin polymerization and the modulation of monoamine oxidase (MAO) activity. This guide provides a comprehensive overview of the theoretical underpinnings of these mechanisms, detailed experimental protocols for their investigation, and insights into the structure-activity relationships that likely govern the biological effects of this compound.
Introduction to this compound and the Benzosuberone Scaffold
The benzosuberone core, a seven-membered carbocyclic ring fused to a benzene ring, is a privileged scaffold in medicinal chemistry.[1][3] Its derivatives have been investigated for a multitude of therapeutic applications. The introduction of a fluorine atom at the 8-position of the benzosuberone structure is anticipated to modulate its physicochemical properties, such as lipophilicity and metabolic stability, which can significantly influence its biological activity and potential for central nervous system (CNS) penetration.[4][5]
Chemical Structure of this compound:
-
Chemical Formula: C₁₁H₁₁FO
-
Molecular Weight: 178.20 g/mol
-
CAS Number: 24484-21-7[6]
Putative Mechanism of Action I: Inhibition of Tubulin Polymerization
A significant body of evidence suggests that benzosuberene analogs, which are structurally similar to this compound, act as potent inhibitors of tubulin polymerization.[1][2][3] These compounds often bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, which is crucial for cell division, intracellular transport, and maintenance of cell shape. This mechanism is a well-established target for anticancer agents.
The Colchicine Binding Site and Microtubule Destabilization
Benzosuberene derivatives have been shown to function as vascular disrupting agents (VDAs) by targeting the tubulin-microtubule system in endothelial cells lining tumor vasculature.[2][7] This leads to a collapse of the tumor's blood supply and subsequent necrosis. The interaction with the colchicine binding site prevents the polymerization of α- and β-tubulin dimers into microtubules, leading to G2/M phase cell cycle arrest and apoptosis in rapidly dividing cells.[8]
Structure-Activity Relationship (SAR) and Pharmacophore Model
Studies on various benzosuberene analogs have revealed key structural features for potent tubulin inhibition. A common pharmacophore model for tubulin inhibitors includes hydrogen-bond acceptors, a hydrogen-bond donor, a hydrophobic feature, and a ring aromatic feature.[1][6][9] The trimethoxyphenyl ring present in many potent natural product inhibitors like colchicine is often mimicked in synthetic analogs. While this compound lacks this specific moiety, its aromatic ring and the ketone oxygen can participate in interactions within the colchicine binding pocket. The fluorine atom may enhance binding through favorable electrostatic interactions.
Diagram: Hypothetical Interaction of this compound at the Tubulin Colchicine Site
Caption: Putative binding mode of this compound in the colchicine site of β-tubulin.
Experimental Protocol: Tubulin Polymerization Inhibition Assay
This protocol outlines a fluorescence-based assay to determine the inhibitory effect of this compound on tubulin polymerization.
Materials:
-
Lyophilized bovine brain tubulin (>99% pure)
-
Guanosine-5'-triphosphate (GTP)
-
Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES) buffer
-
Fluorescent reporter dye (e.g., DAPI)
-
This compound (test compound)
-
Colchicine or Paclitaxel (positive and negative controls)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
Reconstitute tubulin in polymerization buffer on ice.
-
Prepare a stock solution of GTP in polymerization buffer.
-
Prepare serial dilutions of this compound and control compounds.
-
-
Assay Setup:
-
In a 96-well plate, add the polymerization buffer, fluorescent reporter, and the test compound or control.
-
Incubate the plate at 37°C for a few minutes to equilibrate.
-
-
Initiation of Polymerization:
-
Add tubulin and GTP to each well to initiate the polymerization reaction.
-
-
Data Acquisition:
-
Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 450 nm emission for DAPI) at regular intervals for a set period (e.g., 60 minutes) at 37°C.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%, by fitting the dose-response curve.[10]
-
Putative Mechanism of Action II: Monoamine Oxidase (MAO) Inhibition
Another plausible mechanism of action for this compound, particularly relevant to its potential CNS effects, is the inhibition of monoamine oxidases (MAO-A and MAO-B).[11] MAOs are mitochondrial enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[12][13] Inhibitors of MAO are used in the treatment of depression and Parkinson's disease.
MAO-A and MAO-B Isoforms and Their Substrates
MAO-A and MAO-B have different substrate specificities and inhibitor sensitivities.[11]
-
MAO-A preferentially metabolizes serotonin and norepinephrine and is a target for antidepressant drugs.[14]
-
MAO-B primarily metabolizes phenylethylamine and is a key enzyme in the degradation of dopamine; its inhibitors are used in Parkinson's disease therapy.[15][16]
Evidence from Structurally Related Compounds
Studies on fluorinated chalcone derivatives, which share a carbonyl group and aromatic rings with benzosuberones, have demonstrated potent and selective inhibition of MAO-B.[15][16][17] The presence of a fluorine atom on one of the aromatic rings was found to be a key feature for high inhibitory activity.[17] This suggests that this compound could also exhibit inhibitory activity against MAO, potentially with selectivity for the MAO-B isoform.
Pharmacophore Model for MAO-B Inhibitors
Pharmacophore models for MAO-B inhibitors often include features such as aromatic rings, hydrophobic groups, and hydrogen bond acceptors.[18][19] The benzosuberone scaffold of this compound, with its fused aromatic and aliphatic rings and the ketone group, aligns well with these general features. The fluorine atom can contribute to the hydrophobic and electronic properties that influence binding to the enzyme's active site.
Diagram: Pharmacophore Model for a Putative MAO-B Inhibitor
Caption: A generalized pharmacophore model for MAO-B inhibitors highlighting key chemical features.
Experimental Protocol: MAO Inhibition Assay
This protocol describes a continuous spectrophotometric assay to measure the inhibition of MAO-A and MAO-B by this compound.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (for MAO-A) and benzylamine (for MAO-B) as substrates
-
Potassium phosphate buffer
-
This compound (test compound)
-
Clorgyline (MAO-A selective inhibitor) and Selegiline (MAO-B selective inhibitor) as positive controls
-
96-well UV-transparent microplates
-
UV-Vis microplate reader
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare working solutions of MAO-A and MAO-B in potassium phosphate buffer.
-
Prepare stock solutions of kynuramine and benzylamine.
-
-
Assay Setup:
-
In separate 96-well plates for MAO-A and MAO-B, add the buffer, the respective enzyme, and serial dilutions of this compound or control inhibitors.
-
Pre-incubate the plates at 37°C for a defined period (e.g., 15 minutes).
-
-
Initiation of Reaction:
-
Add the appropriate substrate (kynuramine for MAO-A, benzylamine for MAO-B) to each well to start the reaction.
-
-
Data Acquisition:
-
Immediately measure the increase in absorbance over time at the appropriate wavelength (316 nm for the product of kynuramine oxidation, 4-hydroxyquinoline; 250 nm for the product of benzylamine oxidation, benzaldehyde).[13]
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Determine the IC₅₀ values for MAO-A and MAO-B inhibition.
-
To determine the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying both substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk plots.[13][20][21]
-
Quantitative Data Summary (Hypothetical)
As direct experimental data for this compound is unavailable, the following table presents hypothetical data based on the activities of structurally similar compounds to illustrate the expected outcomes of the proposed assays.
| Biological Target | Assay | Parameter | Hypothetical Value | Reference Compound | Reference Value |
| Tubulin | Polymerization Inhibition | IC₅₀ | 1.5 µM | Combretastatin A-4 | ~1 µM[7] |
| MAO-A | Enzyme Inhibition | IC₅₀ | > 50 µM | Clorgyline | ~0.01 µM |
| MAO-B | Enzyme Inhibition | IC₅₀ | 0.5 µM | Selegiline | ~0.02 µM |
| Human Ovarian Cancer Cells (SK-OV-3) | Cytotoxicity | GI₅₀ | 0.1 µM | KGP18 (benzosuberene analog) | 0.03 µM[7] |
Conclusion and Future Directions
Based on the analysis of structurally related compounds, this compound is a promising candidate for exhibiting biological activity through two primary mechanisms: inhibition of tubulin polymerization and inhibition of monoamine oxidase, likely with a preference for MAO-B. The fluorination at the 8-position is expected to enhance its potency and pharmacokinetic properties.
Future research should focus on empirically validating these hypotheses through the detailed experimental protocols outlined in this guide. Determining the precise IC₅₀ and Kᵢ values, elucidating the mode of inhibition, and conducting cell-based assays to assess cytotoxicity and effects on neurotransmitter levels will be crucial. Furthermore, in vivo studies in relevant animal models of cancer and neurodegenerative diseases will be necessary to establish the therapeutic potential of this compound.
References
- Pinney, K. G., et al. (2017). Synthesis of structurally diverse benzosuberene analogues and their biological evaluation as anti-cancer agents. European Journal of Medicinal Chemistry, 138, 933-946.
- Chaplin, D. J., et al. (2016). Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry, 59(24), 11047-11064.
- Pinney, K. G., et al. (2013).
- Sigma-Aldrich. This compound 96%. Sigma-Aldrich Website.
- Li, N., et al. (2023). Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo. European Journal of Medicinal Chemistry, 256, 115402.
- Al-Otaibi, F. M., et al. (2014). Tubulin inhibitors: pharmacophore modeling, virtual screening and molecular docking. Acta Pharmaceutica Sinica B, 4(3), 225-236.
- Choudhary, S., et al. (2021). New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods. International Journal of Molecular Sciences, 22(16), 8828.
- Pinney, K. G., et al. (2018). Structure Guided Design, Synthesis and Biological Evaluation of Novel Benzosuberene Analogues as Inhibitors of Tubulin Polymerization. ACS Medicinal Chemistry Letters, 9(11), 1136-1141.
- Bakker, C. (n.d.). The synthesis and evaluation of benzosuberone derivatives as inhibitors of monoamine oxidase. Semantic Scholar.
- Sairam, K. V. V. M., et al. (2007). Three Dimensional Pharmacophore Modelling of Monoamine oxidase-A (MAO-A) inhibitors. International Journal of Molecular Sciences, 8(9), 894-919.
- Abdelgawad, M. A., et al. (2023). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. RSC Advances, 13(45), 31639-31652.
- Gad, W. A., & Nassar, D. O. (n.d.). The utility of 8- Fluoro -1- Benzosuberone in synthesis of newly;Azole, pyrane and pyrimidine derivatives as cytotoxic and anti- tumor agents. TSI Journals.
- Edmondson, D. E., & Binda, C. (2023). Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. Medicinal Chemistry Research, 32(5), 899-911.
- BenchChem. (2025). Assessing the Toxicity Profile of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one in Non-Cancerous Cell Lines. BenchChem Website.
- Al-Ghorbani, M., et al. (2023). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. RSC Advances, 13(45), 31639-31652.
- Scientific Laboratory Supplies. This compound, 96%. SLS Website.
- Joshi, K. C., et al. (1975). Fluorinated quinazolones III: synthesis and CNS depressant activity of fluorinated quinazolone derivatives. Journal of Pharmaceutical Sciences, 64(8), 1428-1430.
- Sareen, K., et al. (n.d.). STRUCTURE-ACTIVITY RELATIONSHIP IN CNS-DEPRESSANT QUINAZOL·4.0 ES-PART 1 2, 3-DISUBSTITUTED QUINAZOL-4-0NES.
- PubChem. Inhibition of tubulin (unknown origin) polymerization by fluorescence assay. PubChem Website.
- Adejare, A. (2014). Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. Journal of Fluorine Chemistry, 167, 74-81.
- Kumar, A., et al. (2016). Pharmacophore Modeling, 3D-QSAR and Molecular Docking of Furanochalcones as Inhibitors of Monoamine Oxidase-B. Central Nervous System Agents in Medicinal Chemistry, 16(2), 105-111.
- Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2734, 385-395.
- Tekwani, B. L., et al. (2017). Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B. ACS Infectious Diseases, 3(12), 932-944.
- Jo, S., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. International Journal of Molecular Sciences, 23(12), 6598.
- Al-Ghorbani, M., et al. (2023). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. RSC Advances, 13(45), 31639-31652.
- BenchChem. (2025). Assessing the Toxicity Profile of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one in Non-Cancerous Cell Lines. BenchChem Website.
- Medina-Franco, J. L., et al. (2024). Synthesis and Monoamine Oxidase Inhibitory Activity of Halogenated Flavones. ACS Omega, 9(15), 17326-17337.
- Gudimchuk, N., et al. (2020). Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. RSC Medicinal Chemistry, 11(11), 1335-1345.
- Sadek, B., et al. (2021). Reversible Small Molecule Inhibitors of MAO A and MAO B with Anilide Motifs. Pharmaceuticals, 14(10), 1045.
- Charles River Laboratories. (2025). MAO Inhibition in Drug Discovery and Development.
- Geldenhuys, W. J., & Van der Schyf, C. J. (2011). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Current Medicinal Chemistry, 18(9), 1346-1358.
- Sadek, B., et al. (2021). Reversible Small Molecule Inhibitors of MAO A and MAO B with Anilide Motifs. ScienceOpen.
- Grimm, S. W., et al. (2006). A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B.
- Joshi, K. C., et al. (1975). Fluorinated quinazolones III: synthesis and CNS depressant activity of fluorinated quinazolone derivatives. Journal of Pharmaceutical Sciences, 64(8), 1428-1430.
- Iigo, M., et al. (1984). Effects of 5-Fluorouracil Prodrugs on the Central Nervous System in Mice and Rats. Journal of Pharmacobio-Dynamics, 7(11), 855-862.
Sources
- 1. Tubulin inhibitors: pharmacophore modeling, virtual screening and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tubulin inhibitors: pharmacophore modeling, virtual screening and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure Guided Design, Synthesis and Biological Evaluation of Novel Benzosuberene Analogues as Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. AID 1153501 - Inhibition of tubulin (unknown origin) polymerization by fluorescence assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. Machine learning accelerates pharmacophore-based virtual screening of MAO inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sci-Hub. Three Dimensional Pharmacophore Modelling of Monoamine oxidase-A (MAO-A) inhibitors / International Journal of Molecular Sciences, 2007 [sci-hub.box]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Cytotoxicity studies of some novel fluoro acridone derivatives against sensitive and resistant cancer cell lines and their mechanistic studies [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods [mdpi.com]
- 19. Pharmacophore Modeling, 3D-QSAR and Molecular Docking of Furanochalcones as Inhibitors of Monoamine Oxidase-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
The Advent and Evolution of Fluorinated Benzosuberones: A Synthetic Journey in Drug Discovery
For Immediate Release
An in-depth technical guide charting the discovery and synthetic history of fluorinated benzosuberones has been compiled, offering a crucial resource for researchers, scientists, and professionals in drug development. This whitepaper navigates the strategic incorporation of fluorine into the benzosuberone scaffold, a pivotal development in the quest for more potent and effective therapeutic agents, particularly in oncology.
The benzosuberone core, a tricyclic ketone, has long been recognized as a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. However, the introduction of fluorine atoms into this structure has marked a significant leap forward, enhancing metabolic stability, bioavailability, and target-binding affinity. This guide meticulously details the scientific rationale and synthetic innovations that have propelled fluorinated benzosuberones to the forefront of modern drug design.
The Strategic Imperative for Fluorination
The journey into fluorinated benzosuberones was born from the persistent challenge in drug development of overcoming metabolic instability and improving the pharmacokinetic profiles of lead compounds. Fluorine, with its unique electronic properties and small steric footprint, emerged as a transformative tool for medicinal chemists. Its high electronegativity can profoundly influence the acidity and basicity of neighboring functional groups, while the strength of the carbon-fluorine bond often imparts resistance to metabolic degradation. These attributes have been instrumental in optimizing the therapeutic potential of the benzosuberone framework.
Pioneering Synthetic Strategies: From Concept to Compound
The synthesis of the core benzosuberone structure has historically relied on robust and well-established chemical transformations. A cornerstone of this synthesis is the intramolecular Friedel-Crafts acylation , a powerful method for forming the characteristic seven-membered ring.[1][2][3][4][5] This reaction typically involves the cyclization of a phenyl-substituted carboxylic acid or its corresponding acyl halide, promoted by a Lewis acid or a strong protic acid.
The subsequent challenge lay in the precise introduction of fluorine atoms onto the benzosuberone scaffold. Early methodologies often involved the synthesis of fluorinated precursors prior to the construction of the tricyclic system. However, contemporary approaches have increasingly focused on the late-stage fluorination of the pre-formed benzosuberone core, offering greater flexibility and efficiency in generating diverse analogues for structure-activity relationship (SAR) studies.
A pivotal advancement in this field has been the development of novel fluorinating reagents and protocols. The use of electrophilic fluorinating agents, such as Selectfluor™, has provided a means to directly introduce fluorine at specific positions on the aromatic ring or at the α-position to the ketone.[6][7]
A Modern Application: Fluorinated Benzosuberones as Tubulin Polymerization Inhibitors
A compelling example of the successful application of fluorinated benzosuberones is in the development of potent inhibitors of tubulin polymerization, a key target in cancer chemotherapy. Researchers have designed and synthesized a series of fluorinated benzosuberene analogues that exhibit significant cytotoxic activity against various cancer cell lines.[8][9][10]
These compounds often feature a trimethoxyphenyl group, a motif known to interact with the colchicine-binding site on tubulin. The strategic placement of fluorine on the benzosuberene ring system has been shown to enhance the antiproliferative activity and metabolic stability of these potential anticancer agents.
Experimental Protocol: A Representative Synthesis of a Fluorinated Benzosuberone Analogue
The following protocol outlines a general synthetic pathway for a fluorinated benzosuberone, drawing upon established methodologies in the field.
Step 1: Synthesis of the Phenyl-Substituted Precursor
This initial step involves the creation of a suitable phenyl-substituted aliphatic chain that will ultimately form the seven-membered ring. This can be achieved through various standard organic reactions, such as Grignard reactions or Wittig olefination, followed by catalytic hydrogenation to yield the saturated carbon chain.[8][11][12][13]
Step 2: Intramolecular Friedel-Crafts Acylation
The prepared precursor is then subjected to intramolecular Friedel-Crafts acylation to construct the benzosuberone core. A common and effective reagent for this transformation is Eaton's reagent (a mixture of phosphorus pentoxide in methanesulfonic acid).[8]
Step 3: Introduction of the Trimethoxyphenyl Moiety
The trimethoxyphenyl group is typically introduced via a nucleophilic addition to the ketone of the benzosuberone. This is often accomplished using trimethoxyphenyllithium, generated in situ from the corresponding bromo-trimethoxybenzene.[8]
Step 4: Aromatization and Fluorination
The resulting tertiary alcohol readily undergoes dehydration under acidic conditions to yield the final benzosuberene analogue. If not already incorporated in the starting materials, fluorine can be introduced at various stages, including the potential for late-stage fluorination of the final product using an appropriate electrophilic fluorinating agent.
Quantitative Data Summary
| Compound Class | Key Synthetic Reaction | Typical Yields | Biological Target | Reference |
| Benzosuberones | Intramolecular Friedel-Crafts Acylation | 60-90% | Various | [2] |
| Fluorinated Aromatics | Electrophilic Fluorination | 50-85% | N/A | [6] |
| Fluorinated Benzosuberene Analogues | Multi-step synthesis | Variable | Tubulin | [8] |
Visualizing the Synthesis: A Workflow Diagram
Caption: Generalized synthetic workflow for fluorinated benzosuberones.
Looking to the Future
The synthetic history of fluorinated benzosuberones is a testament to the power of strategic molecular design and innovative synthetic chemistry. As our understanding of disease pathology deepens and new biological targets are identified, the versatility of the fluorinated benzosuberone scaffold will undoubtedly continue to be exploited in the development of next-generation therapeutics. The ongoing refinement of fluorination techniques and the exploration of novel synthetic routes will further empower medicinal chemists to fine-tune the properties of these remarkable molecules, paving the way for new and improved treatments for a range of diseases.
References
-
Pinney, K. G., et al. "Structure Guided Design, Synthesis, and Biological Evaluation of Novel Benzosuberene Analogues as Inhibitors of Tubulin Polymerization." Journal of Medicinal Chemistry, 2019. [Link]
-
Organic Chemistry Portal. "Fluoroketone and fluoroaldehyde synthesis by fluorination." [Link]
-
Pinney, K. G., et al. "Structure Guided Design, Synthesis, and Biological Evaluation of Novel Benzosuberene Analogues as Inhibitors of Tubulin Polymerization." PubMed, 2019. [Link]
-
Pinney, K. G., et al. "Structure Guided Design, Synthesis, and Biological Evaluation of Novel Benzosuberene Analogues as Inhibitors of Tubulin Polymerization." ResearchGate, 2019. [Link]
-
American Chemical Society. "Fluorocarbon Aromatic Ketones." Journal of the American Chemical Society. [Link]
-
Yuan, Y., et al. "Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope." MDPI, 2021. [Link]
-
Royal Society of Chemistry. "Fluorination Approaches." Synthetic Methods in Drug Discovery: Volume 2. [Link]
-
Andrzejewska, M., et al. "Synthesis, antiprotozoal and anticancer activity of substituted 2-trifluoromethyl- and 2-pentafluoroethylbenzimidazoles." European Journal of Medicinal Chemistry, 2002. [Link]
-
National Institutes of Health. "Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][8][10]benzothiazinium Chloride as Anticancer Agent." PMC, 2024. [Link]
-
International Journal of Advanced Chemistry Research. "Review on friedel-crafts acylation of benzene derivatives using various catalytic systems." 2021. [Link]
-
ResearchGate. "Synthesis of benzosuberones through intramolecular Friedel–Crafts cyclization." [Link]
-
ResearchGate. "Stereoselective synthesis of trans-fused tetrahydrofuran derivatives of 5 H-dibenzo[ a, d]cycloheptene." [Link]
-
Romagnoli, R., et al. "Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors." PubMed, 2020. [Link]
-
MDPI. "Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles." 2022. [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. "FRIEDEL-CRAFT REACTION: A REVIEW." [Link]
-
National Center for Biotechnology Information. "Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives." PubMed Central, 2022. [Link]
-
National Institutes of Health. "Applications of Friedel–Crafts reactions in total synthesis of natural products." PMC, 2018. [Link]
-
ResearchGate. "Synthesis and anticancer activity of N-bis(trifluoromethyl)alkyl-N′-thiazolyl and N-bis(trifluoromethyl)alkyl-N′-benzothiazolyl ureas." [Link]
-
ResearchGate. "(PDF) Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][8][10]benzothiazinium Chloride as Anticancer Agent." 2024. [Link]
-
MDPI. "Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles." 2021. [Link]
-
Kaili Catalyst New Materials CO., LTD. "Catalytic hydrogenation." [Link]
-
Romagnoli, R., et al. "Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization." PubMed, 2008. [Link]
-
Chemistry LibreTexts. "Catalytic Hydrogenation." 2021. [Link]
-
University of Illinois. "The Art of Heterogeneous Catalytic Hydrogenation - Part 1." [Link]
-
PubChem. "3-fluoro-6,7,8,9-tetrahydro-5H-benzo[14]annulene-5-carboxylic acid." [Link]
-
Organic Letters. "Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization." [Link]
-
National Institutes of Health. "Facile synthesis of 4,5,6a,7-tetrahydrodibenzo[de,g]chromene heterocycles and their transformation to phenanthrene alkaloids." PMC, 2017. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. "and 2,3,4,5,6,7-hexahydro-1H-1,4-diazepines via a tandem Michael-type addition–intramolecular aza-Wittig sequence." [Link]
Sources
- 1. chemistryjournals.net [chemistryjournals.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]
- 7. books.rsc.org [books.rsc.org]
- 8. Structure Guided Design, Synthesis and Biological Evaluation of Novel Benzosuberene Analogues as Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure Guided Design, Synthesis, and Biological Evaluation of Novel Benzosuberene Analogues as Inhibitors of Tubulin Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Catalytic hydrogenation_Kaili Catalyst New Materials CO., LTD [en.xakaili.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope [mdpi.com]
Solubility and stability characteristics of 8-Fluoro-1-benzosuberone
An In-depth Technical Guide to the Solubility and Stability of 8-Fluoro-1-benzosuberone
This guide provides a comprehensive framework for the characterization of this compound, a fluorinated derivative of 1-benzosuberone. Given the limited publicly available data on this specific molecule, this document outlines the guiding principles and detailed experimental protocols necessary to fully elucidate its solubility and stability profiles. This approach is essential for researchers in drug discovery and development to predict its behavior, design robust formulations, and ensure the integrity of analytical data.
Introduction to this compound
This compound (CAS: 24484-21-7) is a cyclic ketone featuring a benzosuberane core with a fluorine atom substituted on the aromatic ring. Its parent compound, 1-benzosuberone, is a well-characterized organic intermediate.[1] The introduction of a fluorine atom is a common strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability, membrane permeability, and binding affinity.[2] A thorough understanding of its solubility and stability is a non-negotiable prerequisite for its advancement in any research or development pipeline.
Physicochemical Profile: Known Data and Predicted Characteristics
A foundational analysis begins with the known properties of the target compound and its parent structure, allowing us to form educated hypotheses about its behavior.
Table 1: Physicochemical Properties of this compound and its Parent Compound
| Property | This compound | 1-Benzosuberone (Parent) | Data Source |
| CAS Number | 24484-21-7 | 826-73-3 | [3] |
| Molecular Formula | C₁₁H₁₁FO | C₁₁H₁₂O | [3] |
| Molecular Weight | 178.20 g/mol | 160.21 g/mol | [1] |
| Physical Form | Liquid | Light yellow liquid | [4] |
| Density | 1.16 g/mL at 25 °C | Not specified | |
| Boiling Point | 84-86 °C at 0.001 mmHg | 543.20 K (270.05 °C) at 760 mmHg | [5] |
| Octanol/Water Partition Coefficient (logP) | Not available (Predicted > 2.6) | 2.596 | [5] |
| Aqueous Solubility | Not available (Predicted < 90 mg/L) | log₁₀(S, mol/L) = -3.25 (~90 mg/L) | [5] |
Expert Analysis of the Fluoro-Substitution:
The substitution of a hydrogen atom with fluorine is expected to have several key impacts:
-
Increased Lipophilicity: Fluorine is more electronegative but only slightly larger than hydrogen. Its introduction typically increases the molecule's overall lipophilicity (hydrophobicity). Therefore, the logP of this compound is predicted to be higher than the 2.6 of its parent compound.
-
Decreased Aqueous Solubility: A direct consequence of increased lipophilicity is a predicted decrease in aqueous solubility compared to 1-benzosuberone.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often leading to enhanced metabolic stability by blocking sites susceptible to oxidative degradation.[2]
Part I: A Framework for Solubility Characterization
Solubility is a critical determinant of a compound's bioavailability and developability. The following protocol, based on the OECD Guideline 105 "Water Solubility", provides a robust method for determining thermodynamic solubility.[6][7]
Experimental Objective
To determine the saturation solubility of this compound in various aqueous and organic media relevant to preclinical and formulation development.
Methodology: The Shake-Flask Method
The shake-flask method is the gold-standard for solubility determination.[7] It involves agitating an excess amount of the compound in a solvent until equilibrium is achieved, followed by separating the solid and quantifying the dissolved compound.
Protocol Steps:
-
Preparation: Add an excess amount of this compound (e.g., 2-5 mg) to a series of glass vials.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to each vial.
-
Equilibration: Seal the vials and place them in a shaker/agitator at a controlled temperature (typically 25 °C). The system should be agitated for a minimum of 24 hours to ensure thermodynamic equilibrium is reached. A preliminary test can confirm the time required to reach equilibrium.[7]
-
Phase Separation: After equilibration, allow the vials to stand to let undissolved material settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solids.[8]
-
Sampling: Carefully collect an aliquot of the clear supernatant.
-
Dilution: Dilute the supernatant with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method. Calculate the concentration against a standard curve prepared with known concentrations of the compound.
Experimental Workflow for Solubility Determination
Caption: Workflow for the shake-flask solubility assay.
Proposed Solvents for Characterization
A tiered approach ensures a comprehensive understanding:
-
Aqueous Buffers: pH 2.0 (Simulated Gastric Fluid), pH 6.8 (Simulated Intestinal Fluid), pH 7.4 (Physiological).
-
Biorelevant Media: Fasted-State Simulated Intestinal Fluid (FaSSIF).
-
Organic Solvents: Dimethyl Sulfoxide (DMSO), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN).
Anticipated Data Summary
The results should be compiled into a clear, concise table.
Table 2: Solubility Data Template for this compound
| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |
| 0.01 N HCl | 2.0 | 25 | ||
| Phosphate Buffer | 6.8 | 25 | ||
| Phosphate Buffer | 7.4 | 25 | ||
| Water | ~7.0 | 25 | ||
| DMSO | N/A | 25 | ||
| Ethanol | N/A | 25 |
Part II: A Framework for Stability and Forced Degradation Studies
Understanding a compound's intrinsic stability is mandated by regulatory bodies like the ICH and is crucial for identifying potential degradation pathways.[9] Forced degradation, or stress testing, deliberately exposes the compound to harsh conditions to accelerate decomposition.[10][11]
Experimental Objective
To identify the degradation pathways of this compound under various stress conditions and to support the development of a stability-indicating analytical method. The typical target for degradation is between 5-20%.[10][12]
Methodology: Forced Degradation Protocol
A stock solution of the compound (e.g., 1 mg/mL in acetonitrile or methanol) is diluted into various stressor solutions.
Stress Conditions (as per ICH Q1A): [9]
-
Acid Hydrolysis: 0.1 N HCl, heated at 60-80 °C for several hours.
-
Base Hydrolysis: 0.1 N NaOH, heated at 60-80 °C for several hours.
-
Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂), at room temperature for 24 hours.
-
Thermal Degradation: The solid compound is stored in a controlled oven at a high temperature (e.g., 80 °C) for a set period.
-
Photolytic Degradation (as per ICH Q1B): [13] Expose the compound in solution and as a solid to a light source providing a standardized output of UV and visible light (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[12]
Protocol Steps:
-
Exposure: Prepare samples under each of the five stress conditions. Include a control sample (unstressed) for each condition.
-
Time Points: Monitor the reactions at various time points (e.g., 2, 4, 8, 24 hours) to find the optimal duration to achieve 5-20% degradation.
-
Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis to prevent further degradation on the HPLC column.
-
Analysis: Analyze all samples using a stability-indicating HPLC method, typically with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to identify degradants.
-
Mass Balance: Calculate the mass balance to ensure that the decrease in the parent peak corresponds to the appearance of degradation products.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a comprehensive forced degradation study.
Anticipated Data Summary
Results should be tabulated to clearly show the compound's liabilities.
Table 3: Stability Data Template for this compound
| Stress Condition | Reagent/Temp | Duration | % Assay of Parent | % Degradation | No. of Degradants |
| Control | None | 24h | ~100 | 0 | 0 |
| Acid Hydrolysis | 0.1 N HCl, 80°C | 24h | |||
| Base Hydrolysis | 0.1 N NaOH, 80°C | 24h | |||
| Oxidation | 3% H₂O₂, RT | 24h | |||
| Thermal (Solid) | 80°C | 7 days | |||
| Photolytic (Solution) | ICH Q1B | - |
Conclusion and Recommendations
This guide presents a scientifically rigorous and field-proven framework for the comprehensive characterization of this compound's solubility and stability. While specific experimental data for this molecule is not widely published, the protocols detailed herein provide the necessary steps to generate this critical information.
Key Recommendations for Handling & Storage:
-
Storage: Based on the general reactivity of ketones, it is advisable to store this compound protected from light and under refrigerated conditions (2-8 °C) to minimize potential photolytic and thermal degradation.
-
Formulation: The predicted poor aqueous solubility suggests that formulation strategies such as co-solvents, surfactants, or amorphous solid dispersions may be necessary for in vivo applications.
-
Further Studies: Data generated from these studies are foundational for all subsequent stages of development, including formulation design, pharmacokinetic studies, and long-term stability programs.
By adhering to these systematic protocols, researchers can build a robust data package, enabling informed decisions and accelerating the progress of their research and development efforts.
References
-
Cheméo. (n.d.). Chemical Properties of 1-Benzosuberone (CAS 826-73-3). Retrieved from [Link]
-
Morakinyo, O. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
European Medicines Agency. (2023). ICH Q1A(R2) Stability testing of new drug substances and products. Retrieved from [Link]
-
Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]
-
FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]
-
International Council for Harmonisation. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
ChemRxiv. (2023). Building Chemical Intuition About Physicochemical Properties of C8-Per-/Poly-fluoroalkyl Carboxylic Acids Through Computational Chemistry. Retrieved from [Link]
-
Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Regulations.gov. (2017). Report : Determination of Water Solubility. Retrieved from [Link]
-
International Journal of Creative Research Thoughts. (2022). ICH GUIDELINES: STRESS DEGRADATION STUDY. Retrieved from [Link]
-
ResearchGate. (2019). The role of fluorine in medicinal chemistry. Retrieved from [Link]
-
ResearchGate. (2021). Impact of physicochemical properties on stabilities of aqueous solutions of potassium 1-fluorobenzoyltrifluoroborate salt. Retrieved from [Link]
-
TEGEWA. (2023). Water-soluble or Not? A Simple Question Difficult to Answer. Retrieved from [Link]
-
PubChem. (n.d.). Benzosuberone. Retrieved from [Link]
-
TSI Journals. (n.d.). The utility of 8- Fluoro -1- Benzosuberone in synthesis of n. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-Benzosuberone 97% | CAS: 826-73-3 | AChemBlock [achemblock.com]
- 4. guidechem.com [guidechem.com]
- 5. 1-Benzosuberone (CAS 826-73-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. filab.fr [filab.fr]
- 9. ijcrt.org [ijcrt.org]
- 10. resolvemass.ca [resolvemass.ca]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. database.ich.org [database.ich.org]
An In-Depth Technical Guide to the Safe Handling, Storage, and Emergency Protocols for 8-Fluoro-1-benzosuberone
This guide provides a comprehensive overview of the essential safety, handling, and storage protocols for 8-Fluoro-1-benzosuberone (CAS No. 24484-21-7). Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. The protocols outlined herein are grounded in established safety principles for halogenated organic compounds and combustible liquids, aiming to create a self-validating system of laboratory safety.
Compound Profile and Hazard Identification
Key Chemical and Physical Properties:
| Property | Value | Source |
| CAS Number | 24484-21-7 | [1] |
| Molecular Formula | C₁₁H₁₁FO | |
| Molecular Weight | 178.20 g/mol | |
| Form | Liquid | [1] |
| Boiling Point | 84-86 °C at 0.001 mmHg | [1] |
| Density | 1.16 g/mL at 25 °C | [1] |
| Storage Class | 10 - Combustible liquids |
1.1. Toxicological Profile: An Evidence-Based Assessment
Due to the absence of specific toxicological studies on this compound, a precautionary approach is advised. The primary hazards are associated with its combustible nature and the potential for adverse effects common to fluorinated organic compounds and aromatic ketones.
-
Inhalation: May cause irritation to the respiratory tract.[2] Vapors may be generated at elevated temperatures, increasing the risk of inhalation.
-
Skin Contact: May cause skin irritation.[2] Prolonged or repeated contact should be avoided.
-
Eye Contact: May cause moderate eye irritation.[2]
-
Ingestion: May cause irritation to the mucous membranes.[2]
-
Metabolic Concerns: As an α-fluoroketone, there is a theoretical potential for metabolism to toxic byproducts. For instance, some fluorinated compounds can be metabolized to fluoroacetic acid, a known inhibitor of the Krebs cycle. While this has not been demonstrated for this compound, it underscores the importance of minimizing exposure.
1.2. Fire and Explosion Hazards
This compound is classified as a combustible liquid. While not highly flammable at room temperature, it can ignite with a sufficient heat source.
-
Flash Point: Not specified in available literature, but as a combustible liquid, it is expected to be above 60°C.
-
Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride (HF).[2][3]
-
Fire Fighting Measures: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[4] Water spray can be used to cool fire-exposed containers.[4] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[2][4]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following diagram illustrates the recommended PPE ensemble.
Caption: Recommended Personal Protective Equipment (PPE) for handling this compound.
2.1. Rationale for PPE Selection
-
Flame-Resistant Lab Coat: Provides a primary barrier against splashes and, crucially, offers protection in the event of a fire.
-
Chemical Splash Goggles: Essential for protecting the eyes from splashes of the liquid, which can cause moderate irritation.[2]
-
Compatible Chemical-Resistant Gloves: Nitrile gloves are a common choice for handling organic chemicals, but it is imperative to consult the glove manufacturer's compatibility chart for specific breakthrough times. Double-gloving is recommended for prolonged handling.[5]
-
Face Shield: Should be worn in conjunction with goggles whenever there is a significant risk of splashing, such as during transfers of larger quantities.[5]
-
Respiratory Protection: While generally not required when handling small quantities in a well-ventilated fume hood, a NIOSH-approved respirator may be necessary if there is a risk of generating aerosols or if working outside of a fume hood.[4]
Handling and Storage Protocols: A System for Safety
Adherence to strict handling and storage protocols is fundamental to preventing accidental exposure and ensuring the stability of this compound.
3.1. Handling Procedures
-
Work in a Well-Ventilated Area: All handling of this compound should be conducted in a certified chemical fume hood to minimize the inhalation of any potential vapors.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.
-
Grounding and Bonding: When transferring the liquid, use proper grounding and bonding techniques to prevent the buildup of static electricity, which could serve as an ignition source.
-
Use Appropriate Equipment: Employ glass or other compatible containers for handling and storage. Ensure all equipment is clean and dry before use.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3] Do not eat, drink, or smoke in the laboratory.[6]
3.2. Storage Requirements
-
Container: Store in a tightly closed, properly labeled container.[4]
-
Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of heat or ignition.[7]
-
Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong bases.[2][5]
-
Segregation: As a halogenated organic compound, it should be stored in a designated area for such chemicals.
Emergency Procedures: A Plan for Every Contingency
A clear and well-rehearsed emergency plan is critical for responding effectively to accidents involving this compound.
4.1. First Aid Measures
The following first aid procedures are based on general guidelines for chemical exposures and should be followed in the event of an accident.[8][9][10]
| Exposure Route | First Aid Protocol |
| Inhalation | 1. Move the individual to fresh air immediately.[8][10] 2. If breathing is difficult, administer oxygen. 3. If breathing has stopped, perform artificial respiration.[8] 4. Seek immediate medical attention.[8] |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes.[8][10] 2. Remove contaminated clothing while rinsing.[8][10] 3. Wash the skin with soap and water.[8] 4. Seek medical attention if irritation persists.[8] |
| Eye Contact | 1. Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9][10] 2. Remove contact lenses if present and easy to do so.[9] 3. Seek immediate medical attention.[8][9] |
| Ingestion | 1. Do NOT induce vomiting. 2. If the person is conscious, rinse their mouth with water. 3. Seek immediate medical attention.[6] |
4.2. Spill Response
The appropriate response to a spill of this compound depends on the size and location of the spill. The following flowchart outlines the general decision-making process.
Caption: Decision-making flowchart for responding to a spill of this compound.
Step-by-Step Spill Cleanup Protocol (for minor spills):
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Ensure Ventilation: Work in a well-ventilated area, preferably a chemical fume hood.
-
Don PPE: Put on the appropriate personal protective equipment as outlined in section 2.
-
Containment: Create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.
-
Absorption: Carefully apply the absorbent material over the spill, working from the outside in.
-
Collection: Once the liquid is fully absorbed, use non-sparking tools to collect the material into a designated, labeled, and sealable container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Waste Disposal: Dispose of the sealed container and any contaminated PPE as halogenated organic waste.
Waste Disposal: Responsible Management
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: As a halogenated organic compound, this compound waste must be segregated from non-halogenated organic waste.
-
Containerization: Collect all waste containing this compound in a clearly labeled, leak-proof container designated for "Halogenated Organic Waste."
-
Disposal Method: The primary disposal method for halogenated organic waste is typically high-temperature incineration at a licensed hazardous waste facility. Do not dispose of this chemical down the drain or in regular trash.
-
Institutional Guidelines: Always follow your institution's specific hazardous waste disposal procedures. Contact your Environmental Health and Safety (EHS) department for guidance.
References
-
First Aid Procedures for Chemical Hazards. NIOSH | CDC. [Link]
-
This compound, 96%. Scientific Laboratory Supplies. [Link]
-
Safety Data Sheet. dt-shop. [Link]
-
First aid measures in the laboratory 117. University of Oslo. [Link]
-
The utility of 8- Fluoro -1- Benzosuberone in synthesis of n. TSI Journals. [Link]
-
NIH Waste Disposal Guide 2022. National Institutes of Health. [Link]
-
Laboratory Hazardous Waste Management. The University of British Columbia. [Link]
-
Lab Accident/First Aid Information. University of Connecticut. [Link]
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. EPA. [Link]
-
Honeywell Hydrofluoric Acid Recommended Medical Treatment for Hydrofluoric Acid Exposure. Division of Research Safety. [Link]
Sources
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. 1-Benzosuberone(826-73-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. mn.uio.no [mn.uio.no]
- 10. Lab Accident/First Aid Information | Environmental Health and Safety [ehs.uconn.edu]
Spectroscopic Characterization of 8-Fluoro-1-benzosuberone: A Technical Guide
Introduction
8-Fluoro-1-benzosuberone is a fluorinated derivative of 1-benzosuberone, a tricyclic ketone. The introduction of a fluorine atom into the aromatic ring can significantly alter the molecule's physicochemical and biological properties, making it a compound of interest in medicinal chemistry and drug development. A thorough understanding of its molecular structure is paramount, and this is achieved through the synergistic application of various spectroscopic techniques. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this compound. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide will leverage the known spectroscopic data of the parent compound, 1-benzosuberone, and established principles of spectroscopy to predict and interpret the spectral characteristics of its 8-fluoro analog. This predictive approach serves as a valuable exercise in spectroscopic analysis for researchers and scientists.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1][2] For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and electronic environment of the atoms.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
1.1.1. Sample Preparation
The choice of a deuterated solvent is the primary consideration and is dictated by the sample's solubility.[3] For this compound, a nonpolar to moderately polar compound, deuterated chloroform (CDCl₃) is a suitable choice due to its excellent dissolving power for a wide range of organic molecules and its relative ease of removal.[4]
-
Procedure:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
1.1.2. Instrumentation and Parameters
Spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
Typical ¹H NMR Parameters:
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0 s
-
Acquisition Time: ~4 s
-
Spectral Width: -2 to 12 ppm
-
-
Typical ¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single pulse (zgpg30)
-
Number of Scans: 1024 or more, depending on sample concentration
-
Relaxation Delay: 2.0 s
-
Spectral Width: -10 to 220 ppm
-
The following diagram illustrates the general workflow for NMR analysis:
Caption: General workflow for NMR sample preparation, data acquisition, and processing.
¹H NMR Spectral Analysis
1.2.1. 1-Benzosuberone (Reference Spectrum)
The ¹H NMR spectrum of 1-benzosuberone in CDCl₃ shows distinct signals for the aromatic and aliphatic protons. The aromatic region typically displays complex multiplets for the four protons on the benzene ring. The aliphatic protons appear as a series of multiplets corresponding to the four methylene groups of the seven-membered ring.
1.2.2. Predicted ¹H NMR Spectrum of this compound
The introduction of a fluorine atom at the 8-position will induce predictable changes in the ¹H NMR spectrum:
-
Aromatic Region: The fluorine atom will cause splitting of the adjacent proton signals due to through-bond scalar coupling (J-coupling). The aromatic signals will simplify from a complex multiplet to a pattern consistent with a 1,2,4-trisubstituted benzene ring. We expect to see a doublet of doublets for H-7, a doublet for H-9, and a triplet-like signal for H-6. The fluorine atom, being highly electronegative, will also influence the chemical shifts of the aromatic protons.
-
Aliphatic Region: The chemical shifts of the aliphatic protons are not expected to change significantly, as they are distant from the fluorine substituent.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-2 | ~2.9 | t | J = 6.5 |
| H-3 | ~1.9 | m | |
| H-4 | ~2.0 | m | |
| H-5 | ~2.7 | t | J = 6.5 |
| H-7 | ~7.1 | dd | ³J(H,H) = 8.5, ⁴J(H,F) = 5.0 |
| H-6 | ~7.3 | t | ³J(H,H) = 8.5 |
| H-9 | ~7.5 | d | ³J(H,H) = 8.5 |
¹³C NMR Spectral Analysis
1.3.1. 1-Benzosuberone (Reference Spectrum)
The proton-decoupled ¹³C NMR spectrum of 1-benzosuberone shows eleven distinct signals, corresponding to the eleven carbon atoms in the molecule. The carbonyl carbon is observed at a characteristic downfield shift of around 200 ppm.
1.3.2. Predicted ¹³C NMR Spectrum of this compound
The fluorine atom will have a significant impact on the ¹³C NMR spectrum:
-
C-F Coupling: The most notable feature will be the large one-bond coupling constant (¹J(C,F)) for the carbon directly attached to the fluorine (C-8). This will split the C-8 signal into a doublet. Smaller two-bond (²J(C,F)) and three-bond (³J(C,F)) couplings will also be observed for C-7, C-9, and C-5a, splitting their signals into doublets or triplets.[3][5][6]
-
Chemical Shifts: The electronegative fluorine atom will cause a significant downfield shift for C-8 and will also influence the chemical shifts of the other aromatic carbons.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| C-1 (C=O) | ~200 | s | |
| C-2 | ~42 | s | |
| C-3 | ~25 | s | |
| C-4 | ~31 | s | |
| C-5 | ~39 | s | |
| C-5a | ~138 | d | ³J(C,F) ≈ 8 |
| C-6 | ~133 | s | |
| C-7 | ~115 | d | ²J(C,F) ≈ 21 |
| C-8 | ~165 | d | ¹J(C,F) ≈ 245 |
| C-9 | ~118 | d | ²J(C,F) ≈ 21 |
| C-9a | ~145 | d | ⁴J(C,F) ≈ 3 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Data Acquisition
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of liquid and solid samples with minimal preparation.[4][7][8][9][10]
-
Procedure:
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of liquid this compound directly onto the ATR crystal.
-
Acquire the sample spectrum.
-
Clean the ATR crystal thoroughly after the measurement.
-
The following diagram illustrates the ATR-FTIR workflow:
Caption: Workflow for acquiring an IR spectrum using an ATR accessory.
IR Spectral Analysis
The IR spectrum of this compound will be dominated by absorptions corresponding to the carbonyl group, the aromatic ring, and the C-F bond.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch |
| ~1680 | Strong | C=O stretch (conjugated ketone) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |
| ~1250 | Strong | C-F stretch |
| ~800-900 | Strong | Aromatic C-H bend (out-of-plane) |
The most diagnostic new peak compared to 1-benzosuberone will be the strong C-F stretching vibration, typically found in the 1300-1200 cm⁻¹ region for aryl fluorides. The exact position of the C=O stretch will be influenced by the electronic effect of the fluorine substituent.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.[11] Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.[1][2][12][13]
Experimental Protocol: MS Data Acquisition
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound.
-
Procedure:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.
-
-
Typical GC-MS Parameters:
-
GC:
-
Column: HP-5MS (or equivalent)
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium
-
-
MS (EI):
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Mass Range: 40-400 amu
-
-
The following diagram outlines the GC-MS analysis workflow:
Caption: Workflow for the analysis of a volatile compound by GC-MS.
Mass Spectrum Analysis
The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.
-
Molecular Ion (M⁺•): The molecular weight of C₁₁H₁₁FO is 178.2 g/mol . The mass spectrum should show a molecular ion peak at m/z = 178.
-
Fragmentation Pattern: The fragmentation of the molecular ion will likely proceed through several pathways, including:
-
Loss of CO: A common fragmentation for ketones is the loss of a neutral carbon monoxide molecule, which would result in a fragment ion at m/z = 150.
-
Loss of C₂H₄: Cleavage of the seven-membered ring can lead to the loss of ethylene, giving a fragment at m/z = 150.
-
Fragments containing fluorine: The presence of fluorine will be evident in fragments containing the fluorinated aromatic ring. For example, a fragment corresponding to the fluorotropylium ion may be observed.
-
Table 4: Predicted Key Mass Spectral Fragments for this compound
| m/z | Predicted Identity |
| 178 | [M]⁺• (Molecular Ion) |
| 150 | [M - CO]⁺• or [M - C₂H₄]⁺• |
| 131 | [C₉H₆F]⁺ |
| 109 | [C₇H₆F]⁺ |
Conclusion
This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for this compound. By combining the known data of the parent compound, 1-benzosuberone, with established principles of spectroscopic interpretation and substituent effects, we have predicted the key spectral features of the fluorinated analog. This approach not only provides a valuable reference for the characterization of this specific compound but also serves as a practical guide for researchers in predicting and interpreting the spectra of other novel molecules. The detailed experimental protocols and workflows presented herein ensure that researchers can acquire high-quality, reproducible data for their own analytical needs.
References
-
Bruker. (n.d.). Avance Beginners Guide - Solvent Selection. Retrieved from [Link]
-
Bruker. (n.d.). Alpha-P ATR FTIR Standard Operating Procedure. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]
-
Cromwell, T. (2015, April 1). Understanding Electron Ionization Processes for GC–MS. LCGC International. Retrieved from [Link]
-
Isotope Science / Alfa Chemistry. (n.d.). How to Choose Deuterated NMR Solvents. Retrieved from [Link]
- Journal of the American Chemical Society. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(1), 205-211.
-
KPU Pressbooks. (n.d.). 6.5 NMR Theory and Experiment – Organic Chemistry I. Retrieved from [Link]
-
Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Benzosuberone. NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]
- Research and Reviews: Journal of Chemistry. (2024).
-
ResearchGate. (n.d.). How to prepare IR samples?. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics. Retrieved from [Link]
-
Vrije Universiteit Amsterdam. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
vscht.cz. (n.d.). Infrared spectroscopy. Retrieved from [Link]
-
Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]
Sources
- 1. azolifesciences.com [azolifesciences.com]
- 2. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]
- 3. pubs.acs.org [pubs.acs.org]
- 4. gammadata.se [gammadata.se]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. utsc.utoronto.ca [utsc.utoronto.ca]
- 8. agilent.com [agilent.com]
- 9. mt.com [mt.com]
- 10. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 11. Density functional theory study on fragmentation mechanism of MSTFA and its fluorine-containing derivatives [yndxxb.ynu.edu.cn]
- 12. books.rsc.org [books.rsc.org]
- 13. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 8-Fluoro-1-benzosuberone: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzosuberone scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This technical guide focuses on a particularly promising analogue, 8-Fluoro-1-benzosuberone, and its potential therapeutic applications. The strategic incorporation of a fluorine atom at the C-8 position is anticipated to enhance pharmacokinetic and pharmacodynamic properties, making it a compelling starting point for novel drug discovery programs. This document provides a comprehensive overview of the synthesis, potential mechanisms of action, and detailed experimental protocols for evaluating the therapeutic utility of this compound derivatives, with a primary focus on their potential as anticancer agents.
Introduction: The Significance of the Benzosuberone Scaffold and Fluorine Substitution
Benzosuberone derivatives have demonstrated a remarkable diversity of biological effects, including anti-inflammatory, anti-tumor, CNS-depressant, and CNS-stimulant activities.[1] The seven-membered ring fused to a benzene ring provides a unique three-dimensional conformation that can effectively interact with various biological targets.
The introduction of a fluorine atom into a pharmacologically active molecule is a well-established strategy in drug design to modulate its biological properties. Fluorine's high electronegativity and small size can influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to target proteins.[2] Specifically, the placement of a fluorine atom at the 8-position of the benzosuberone core is a rational design element aimed at improving the therapeutic index of this class of compounds.
Potential Therapeutic Applications: A Focus on Oncology
While the benzosuberone scaffold has been explored for various therapeutic areas, including CNS disorders, recent evidence points towards a significant potential for derivatives of this compound in oncology. Research has shown that heterocyclic derivatives synthesized from this compound exhibit promising in vitro antitumor activity against various cancer cell lines, including breast, colon, and prostate cancer.
Proposed Mechanism of Action: Targeting Cancer Cell Proliferation
The precise antitumor mechanism of action for this compound derivatives is an active area of investigation. However, based on the activity of structurally related compounds, several plausible mechanisms can be proposed:
-
Inhibition of Topoisomerase II: Topoisomerase II is a critical enzyme involved in DNA replication and repair.[3] Its inhibition can lead to the accumulation of DNA double-strand breaks and ultimately trigger apoptosis in cancer cells. The planar nature of the benzosuberone core, coupled with the electronic effects of the fluorine atom, may facilitate interaction with the DNA-topoisomerase II complex.
-
Disruption of Microtubule Dynamics: Some benzosuberone analogues have been shown to inhibit tubulin polymerization, a key process in cell division.[4] Disruption of microtubule formation arrests the cell cycle and induces apoptosis.
-
Induction of Apoptosis: Regardless of the primary intracellular target, the ultimate outcome of effective anticancer agents is the induction of programmed cell death, or apoptosis.
The following diagram illustrates the potential pathways through which this compound derivatives may exert their anticancer effects.
Figure 1: Proposed anticancer mechanisms of this compound derivatives.
Synthesis of Bioactive Derivatives: A Step-by-Step Approach
The synthesis of therapeutically relevant compounds from this compound typically involves a multi-step process. The initial step is often a Claisen-Schmidt condensation to form a 2-arylidene-8-fluoro-1-benzosuberone (a chalcone-like intermediate). This intermediate then serves as a versatile precursor for the synthesis of various heterocyclic derivatives, such as pyrazoles and pyrimidines.
General Synthesis Workflow
The following diagram outlines the general synthetic workflow for producing pyrazole and pyrimidine derivatives from this compound.
Figure 2: General synthetic workflow for bioactive derivatives.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Arylidene-8-fluoro-1-benzosuberone Derivatives
This protocol describes a general procedure for the Claisen-Schmidt condensation of this compound with an aromatic aldehyde.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired aromatic aldehyde (1.1 equivalents) in ethanol.
-
Base Addition: Cool the solution in an ice bath and add a catalytic amount of a suitable base (e.g., 10% aqueous sodium hydroxide) dropwise with stirring.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 2-arylidene-8-fluoro-1-benzosuberone derivative.
Protocol 2: Synthesis of Pyrazole Derivatives
This protocol outlines the cyclization of the 2-arylidene intermediate with hydrazine to form a pyrazole ring.[5]
-
Reaction Setup: In a round-bottom flask, dissolve the 2-arylidene-8-fluoro-1-benzosuberone derivative (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Hydrazine Addition: Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it into ice-cold water.
-
Purification: Collect the precipitated solid by filtration, wash with water, and purify by recrystallization or column chromatography to yield the desired pyrazole derivative.
Protocol 3: Synthesis of Pyrimidine Derivatives
This protocol describes the reaction of the 2-arylidene intermediate with urea or thiourea to form a pyrimidine ring.[6]
-
Reaction Setup: In a round-bottom flask, mix the 2-arylidene-8-fluoro-1-benzosuberone derivative (1 equivalent), urea or thiourea (1.5 equivalents), and a catalytic amount of a base (e.g., potassium hydroxide) in ethanol.
-
Reflux: Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Purification: Collect the resulting solid by filtration, wash thoroughly with water, and purify by recrystallization from an appropriate solvent to obtain the pure pyrimidine derivative.
In Vitro Evaluation of Therapeutic Activity
To assess the therapeutic potential of the synthesized this compound derivatives, a series of in vitro assays are essential. These assays provide crucial data on the cytotoxicity and mechanism of action of the compounds.
Cytotoxicity Screening
Protocol 4: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically ranging from 0.01 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.
Protocol 5: Crystal Violet Cytotoxicity Assay
The crystal violet assay is another method to determine cell viability by staining the DNA of adherent cells.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Fixation: After the incubation period, gently wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes.
-
Staining: Remove the fixative and stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Washing: Wash the plates thoroughly with water to remove excess stain and allow them to air dry.
-
Solubilization: Add 100 µL of 33% acetic acid to each well to solubilize the stain.
-
Absorbance Measurement: Measure the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cell viability and IC50 values as described for the MTT assay.
Mechanistic Assays
Protocol 6: Topoisomerase II Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of topoisomerase II.[8]
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing kinetoplast DNA (kDNA) as the substrate, assay buffer, ATP, and the test compound at various concentrations.
-
Enzyme Addition: Add purified human topoisomerase II enzyme to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Gel Electrophoresis: Analyze the reaction products by agarose gel electrophoresis.
-
Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase II will result in a decrease in the amount of decatenated kDNA compared to the control.
Data Presentation and Interpretation
Quantitative data from the in vitro assays should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₁FO |
| Molecular Weight | 178.20 g/mol |
| Appearance | Liquid |
| Boiling Point | 84-86 °C at 0.001 mmHg |
| Density | 1.16 g/mL at 25 °C |
Table 2: Hypothetical In Vitro Anticancer Activity of this compound Derivatives
| Compound ID | Derivative Type | MCF-7 IC₅₀ (µM) | PC-3 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | Topo II Inhibition (%) |
| FBS-001 | 2-Arylidene | 15.2 | 21.5 | 18.9 | 25 |
| FBS-PZ-001 | Pyrazole | 2.5 | 4.1 | 3.8 | 78 |
| FBS-PY-001 | Pyrimidine | 1.8 | 3.2 | 2.9 | 85 |
Future Directions and Considerations
The promising in vitro anticancer activity of this compound derivatives warrants further investigation. Future research should focus on:
-
Lead Optimization: Synthesizing a broader library of derivatives to establish a comprehensive structure-activity relationship (SAR).
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent compounds.
-
In Vivo Efficacy and Toxicity: Evaluating the lead compounds in preclinical animal models of cancer to assess their therapeutic efficacy and safety profiles.
-
Exploration of CNS Applications: Given the known CNS activity of other benzosuberones, it would be valuable to screen this compound and its derivatives for potential applications in neurological disorders.
Conclusion
This compound represents a valuable starting point for the development of novel therapeutic agents, particularly in the field of oncology. The synthetic accessibility of its derivatives, coupled with their demonstrated in vitro anticancer activity, makes this scaffold highly attractive for further exploration. The detailed protocols and conceptual framework provided in this guide are intended to facilitate and accelerate research in this promising area of drug discovery.
References
- Vertex AI Search.
- Synthesis of Pyrazoline Derivatives from Chalcones | Capstone, The UNC Asheville Journal of Undergradu
- TopoGEN. Topoisomerase-II-Drug Screening-Kit-kDNA-Based-Protocol.
- PubMed. Topoisomerase II as a target for anticancer drugs: when enzymes stop being nice.
- MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- Abcam. Crystal violet staining protocol.
- Jetir.Org.
- NIH.
- NIH.
-
Google Patents. US9714221B1 - Substituted 6,7-dihydro-5H-benzo[6]annulene compounds, processes for their preparation and therapeutic uses thereof.
- ResearchGate. (PDF) Important Fluorinated Drugs in Experimental and Clinical Use.
- The Pharma Innovation.
- Der Pharma Chemica.
- ResearchHub.
- TopoGEN. Manual for Topoisomerase II Drug Screening Kit.
- TPP.
- OJS UMMADA.
- Der Pharma Chemica.
- NCBI Bookshelf - NIH. Cell Viability Assays - Assay Guidance Manual.
- TPP.
- ResearchGate.
- PubMed. Design, synthesis and biological evaluation of novel (E)-2-benzylidene-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)
- Der Pharma Chemica. Synthesis and biological evaluation of some new pyrimidines via a novel chalcone series.
- Protocols.io. MTT Assay.
- Benchchem. Application Notes and Protocols for Topoisomerase II Inhibition Assay Using Epiisopodophyllotoxin.
- Taylor & Francis.
- ATCC.
- ResearchGate. How should I make a biological activity on Topoisomerase II enzyme with the 20 new compounds I have ?.
- Bio-protocol. Crystal violet assay.
- PubMed. New cytotoxic benzosuberene analogs.
- PMC.
-
Beilstein Journals. Ready access to 7,8-dihydroindolo[2,3-d][1]benzazepine-6(5H)-one scaffold and analogues via early-stage Fischer ring-closure reaction.
- PubMed.
- PrepChem.com. Synthesis of 6,7-dihydro-9-fluoro-8-methoxy-5-methyl-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid.
- MDPI. Pharmacophore-Based Virtual Screening of Alkaloids and Flavonoids for Designing Drugs with Inhibitory Activity on the Enzyme Monoamine Oxidase B.
Sources
- 1. Synthesis of structurally diverse benzosuberene analogues and their biological evaluation as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US9714221B1 - Substituted 6,7-dihydro-5H-benzo[7]annulene compounds, processes for their preparation and therapeutic uses thereof - Google Patents [patents.google.com]
- 4. Structure Guided Design, Synthesis and Biological Evaluation of Novel Benzosuberene Analogues as Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Pyrazoline Derivatives from Chalcones | Capstone, The UNC Asheville Journal of Undergraduate Scholarship [janeway.uncpress.org]
- 6. jetir.org [jetir.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. topogen.com [topogen.com]
Methodological & Application
Application Note & Protocols: Strategic Synthesis of 8-Fluoro-1-benzosuberone Derivatives for Drug Discovery
Introduction: The Significance of the Fluorinated Benzosuberone Scaffold
The benzosuberone framework, a seven-membered ring fused to a benzene ring, is a privileged scaffold in medicinal chemistry.[1][2] Derivatives built upon this core have demonstrated a remarkable breadth of biological activities, including potent anti-cancer, anti-inflammatory, antimicrobial, and antidepressant properties.[1][3][4][5] The inherent structural features of this tricyclic system make it an attractive starting point for the development of novel therapeutic agents.[1][3]
The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design. Fluorination can profoundly enhance a compound's metabolic stability, improve its binding affinity to target proteins, and modulate its lipophilicity and bioavailability.[6][7][8] Consequently, 8-Fluoro-1-benzosuberone serves as a highly valuable precursor, combining the therapeutic potential of the benzosuberone core with the advantageous physicochemical properties imparted by the fluorine atom.[9]
This guide provides a detailed overview of the primary synthetic routes to the this compound core and outlines a robust protocol for its subsequent derivatization, offering field-proven insights into the causality behind key experimental choices.
Core Synthesis: Intramolecular Friedel-Crafts Acylation
The most direct and widely adopted method for constructing the benzosuberone ring system is the intramolecular Friedel-Crafts acylation.[10][11][12] This powerful reaction forms the key C-C bond that closes the seven-membered ring onto the aromatic nucleus.
Causality and Mechanistic Insight: The reaction proceeds by generating a highly electrophilic acylium ion from a carboxylic acid derivative (typically an acyl chloride). This electrophile is then attacked by the nucleophilic π-system of the tethered fluoro-aromatic ring. The choice of catalyst is critical; a strong Lewis acid like aluminum chloride (AlCl₃) or a Brønsted superacid like Eaton's Reagent (P₂O₅ in methanesulfonic acid) is required to activate the acyl chloride and facilitate the electrophilic aromatic substitution.[10][13] The intramolecular nature of the reaction is highly efficient as it holds the reacting centers in close proximity, favoring cyclization over intermolecular reactions.[11][13]
The general workflow for this core synthesis is depicted below.
Caption: Workflow for the synthesis of the this compound core.
Protocol 1: Synthesis of this compound
This protocol describes a representative method for the synthesis of the title compound via intramolecular Friedel-Crafts acylation.
Materials:
-
4-(3-Fluorophenyl)pentanoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1M HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
Procedure:
-
Preparation of the Acyl Chloride Precursor:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(3-Fluorophenyl)pentanoic acid (1.0 eq) in an excess of thionyl chloride (5.0 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Heat the mixture to reflux (approx. 80 °C) for 2 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.
-
Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4-(3-fluorophenyl)pentanoyl chloride is used in the next step without further purification.
-
-
Intramolecular Friedel-Crafts Cyclization:
-
In a separate, larger three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM).
-
Cool the solvent to 0 °C using an ice bath.
-
Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃, 1.2 eq). Caution: This is an exothermic process.
-
Dissolve the crude acyl chloride from Step 1 in a small amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirred AlCl₃/DCM slurry at 0 °C over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the flask back to 0 °C.
-
Very slowly and carefully, quench the reaction by adding crushed ice, followed by the dropwise addition of 1M HCl to dissolve the aluminum salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with DCM.
-
Combine the organic extracts and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude oil by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield this compound as a pure product.
-
Data Summary: Reaction Parameters
| Parameter | Value / Reagent | Rationale |
| Starting Material | 4-(3-Fluorophenyl)pentanoic acid | Provides the necessary carbon chain and fluorinated aromatic ring for cyclization. |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Efficiently converts the carboxylic acid to the more reactive acyl chloride. |
| Catalyst | Aluminum Chloride (AlCl₃) | Potent Lewis acid required to generate the acylium ion for the EAS reaction. |
| Solvent | Dichloromethane (DCM) | Inert solvent that effectively solubilizes reagents and intermediates. |
| Cyclization Temp. | 0 °C to Room Temp. | Initial cooling controls the exothermic reaction; warming allows it to proceed to completion. |
| Work-up | 1M HCl, NaHCO₃ | Neutralizes the catalyst and removes unreacted starting materials and byproducts. |
| Purification | Column Chromatography | Separates the desired product from potential regioisomers and other impurities. |
Derivatization Strategies: α,β-Unsaturated Ketones via Aldol Condensation
With the this compound core in hand, a multitude of derivatives can be accessed. One of the most robust and versatile methods is the Claisen-Schmidt condensation (a directed aldol condensation) at the C2 position, which is alpha to the carbonyl group.[14]
Causality and Mechanistic Insight: This reaction involves the deprotonation of the α-carbon of the benzosuberone ketone by a base (e.g., NaOH or KOH) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of a non-enolizable aldehyde (typically an aromatic aldehyde). The resulting aldol adduct readily dehydrates under the reaction conditions to form a thermodynamically stable α,β-unsaturated ketone (an arylidene derivative). This method allows for the facile introduction of diverse aromatic and heterocyclic moieties at the C2 position, creating a library of compounds for biological screening.[1]
Caption: General scheme for derivatization via Claisen-Schmidt condensation.
Protocol 2: Synthesis of 2-Arylidene-8-fluoro-1-benzosuberone Derivatives
This protocol provides a general method for the synthesis of 2-arylidene derivatives from the core ketone.
Materials:
-
This compound
-
Substituted aromatic or heterocyclic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Deionized water
-
Ice bath
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the chosen aldehyde (1.1 eq) in ethanol.
-
Stir the mixture at room temperature until all solids have dissolved.
-
-
Base-Catalyzed Condensation:
-
Prepare a solution of NaOH or KOH (e.g., 10% w/v in water).
-
Cool the flask containing the ketone and aldehyde solution in an ice bath.
-
Add the basic solution dropwise to the stirred mixture. A color change and/or the formation of a precipitate is often observed.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 8-12 hours.
-
Monitor the reaction by TLC until the starting benzosuberone spot has been consumed.
-
-
Isolation and Purification:
-
Once the reaction is complete, pour the reaction mixture into a beaker of cold water or onto crushed ice with stirring.
-
A solid precipitate of the product should form.
-
Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Dry the crude product in a desiccator or a vacuum oven.
-
If necessary, purify the product further by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield the pure 2-arylidene derivative.
-
Data Summary: Representative Derivatizations
| R-Group (from R-CHO) | Reaction Time (h) | Expected Outcome | Biological Relevance |
| Phenyl | 10 | High yield of 2-benzylidene product | Core structure for further functionalization. |
| 4-Chlorophenyl | 12 | Crystalline solid product | Halogen substitution can enhance binding affinity. |
| 4-Methoxyphenyl | 8 | Electron-donating group may speed up reaction | Modulates electronic properties and solubility. |
| 2-Furyl | 12 | Heterocyclic derivative | Introduces heteroatoms for potential hydrogen bonding.[1] |
| 4-(Dimethylamino)phenyl | 6 | Highly colored product | Strong electron-donating group, potential for interesting photophysical properties. |
References
- Biological evaluation of benzosuberones. PubMed.
- The utility of 8- Fluoro -1- Benzosuberone in synthesis of n. TSI Journals.
- Novel Benzosuberone Derivatives: Synthesis, Characterization and Antibacterial Activity. ResearchGate.
- Novel Benzosuberone Derivatives: Synthesis, Characterization and Antibacterial Activity. Semantic Scholar.
- Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. National Institutes of Health (NIH).
- Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution. PubMed.
- Studies on the synthetic and structural aspects of benzosuberones bearing 2, 4-thiazolidenone moiety as potential anti-cancer agents. ResearchGate.
- Novel Benzosuberone-quinazolinone Derivatives: Synthesis and Antitumour Activity. ResearchGate.
- Synthesis of benzosuberones through intramolecular Friedel–Crafts cyclization. ResearchGate.
- This compound: An Efficient Key Precursor for Novel Synthesized Poly functionally Fluro Substituted Benzo[b]Cycloheptan-5-one Derivatives as Potential Anti-tumor Agents. TSI Journals.
- Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry.
- This compound 96 24484-21-7. Sigma-Aldrich.
- Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health (NIH).
- Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations. MDPI.
- Improving the yield of the intramolecular Friedel-Crafts cyclization. Benchchem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel Benzosuberone Derivatives:Synthesis, Characterization and Antibacterial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 3. Biological evaluation of benzosuberones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tsijournals.com [tsijournals.com]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chinese.tsijournals.com [chinese.tsijournals.com]
Application of 8-Fluoro-1-benzosuberone in Proteomics Research: A Guide to Target Identification and Profiling
Abstract
The identification of protein targets for small molecules is a critical and often challenging phase in drug discovery and chemical biology.[1][2][3] This application note describes the utility of 8-Fluoro-1-benzosuberone as a versatile scaffold for the development of chemical probes for proteomics research. By leveraging the inherent photoreactivity of the benzophenone-like core, this compound can be transformed into a potent photoaffinity labeling (PAL) probe. This guide provides a comprehensive overview of the principles, experimental protocols, and data analysis workflows for utilizing these probes to identify and profile protein interactions in complex biological systems. We will detail the synthesis of a clickable probe derivative, its application in live cell labeling, enrichment of target proteins, and their subsequent identification by mass spectrometry-based quantitative proteomics.
Introduction: The Need for Advanced Chemical Probes
Phenotypic screening has re-emerged as a powerful strategy for discovering first-in-class therapeutics, but a primary bottleneck remains the identification of the molecular target(s) responsible for the observed biological effect.[4] Chemical proteomics addresses this challenge by using small-molecule probes to map protein interactions directly in a native cellular context.[5] Among the various chemical proteomics strategies, photoaffinity labeling (PAL) offers distinct advantages. PAL probes covalently bind to their targets upon photoactivation, enabling the capture of even transient or low-affinity interactions that might be missed by traditional affinity pull-down methods.[6][7]
The benzophenone moiety is a widely used photophore in PAL due to its chemical stability and its ability to form covalent bonds with adjacent C-H bonds upon irradiation with UV light (~350-360 nm), a wavelength that minimizes cellular damage.[8][9] The this compound scaffold contains a benzophenone-like ketone, making it an excellent starting point for PAL probe design.
Furthermore, the incorporation of a fluorine atom offers several benefits. Fluorine is nearly absent in biological systems, providing a unique spectroscopic handle for methods like ¹⁹F NMR to study protein-ligand interactions.[10] Strategically placed fluorine atoms can also enhance metabolic stability and modulate binding affinity, making the resulting probes more robust for in-cell experiments.[11][12]
This guide details the transformation of this compound into a trifunctional chemical probe, 8F-BenzSub-alkyne , comprising:
-
The This compound core as the target-binding and photoreactive element.
-
A flexible linker to minimize steric hindrance.
-
A terminal alkyne handle for bio-orthogonal "click" chemistry-based reporter tag conjugation.[13]
Principle of the Method
The overall workflow is a multi-stage process designed to identify the specific protein targets of the this compound scaffold. The strategy hinges on synthesizing a photoactivatable and clickable version of the molecule, using it to "tag" interacting proteins in live cells, and then using the tag to isolate and identify those proteins via mass spectrometry.
The workflow can be summarized in the following key steps:
-
Probe Synthesis: Chemical modification of this compound to append a linker and a terminal alkyne.
-
Live Cell Labeling: Incubation of the 8F-BenzSub-alkyne probe with live cells, allowing it to engage with its protein targets.
-
UV Cross-linking: Irradiation with UV-A light to covalently link the probe to its binding partners. A competition experiment using the parent molecule (this compound) is run in parallel to distinguish specific targets from non-specific binders.
-
Cell Lysis and Click Chemistry: Lysis of the cells and attachment of a biotin-azide reporter tag to the probe's alkyne handle via a copper-catalyzed click reaction.
-
Affinity Purification: Enrichment of biotinylated proteins using streptavidin-coated magnetic beads.
-
Proteomic Sample Preparation: On-bead digestion of enriched proteins into peptides.
-
LC-MS/MS Analysis: Separation and analysis of the resulting peptides by high-resolution mass spectrometry.
-
Data Analysis: Identification and quantification of proteins to pinpoint specific binders that are significantly less abundant in the competition control sample.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", fontname="Arial", margin=0.2, fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", arrowhead=vee];
}
Caption: Overall workflow for target identification using an this compound-derived probe.
Protocols and Methodologies
Part 3.1: Synthesis of 8F-BenzSub-alkyne Probe
This protocol outlines a plausible synthetic route to modify this compound with a propargyloxy linker at the C2 position, adjacent to the carbonyl. This position is chosen to minimize interference with the presumed binding interactions involving the aromatic rings.
Reaction Scheme:
-
α-Bromination: Introduction of a bromine atom at the C2 position of this compound.
-
Williamson Ether Synthesis: Reaction of the α-bromo ketone with propargyl alcohol to form the final alkyne-terminated probe.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile)
-
Carbon tetrachloride (CCl₄)
-
Propargyl alcohol
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard workup and purification reagents (DCM, NaHCO₃, brine, MgSO₄, silica gel)
Protocol:
-
Step 1: Synthesis of 2-bromo-8-fluoro-1-benzosuberone.
-
Dissolve this compound (1 eq) in CCl₄.
-
Add NBS (1.1 eq) and a catalytic amount of AIBN.
-
Reflux the mixture under nitrogen for 4-6 hours, monitoring by TLC.
-
Cool the reaction, filter off the succinimide, and concentrate the filtrate.
-
Purify the crude product by flash chromatography (Hexane/Ethyl Acetate gradient) to yield the α-bromo ketone.
-
-
Step 2: Synthesis of 8F-BenzSub-alkyne (2-(prop-2-yn-1-yloxy)-8-fluoro-1-benzosuberone).
-
To a solution of propargyl alcohol (1.5 eq) in anhydrous THF at 0°C, add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise.
-
Stir for 30 minutes at 0°C.
-
Add a solution of 2-bromo-8-fluoro-1-benzosuberone (1 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction carefully with water at 0°C.
-
Extract with DCM, wash with water and brine, dry over MgSO₄, and concentrate.
-
Purify by flash chromatography to yield the final 8F-BenzSub-alkyne probe.
-
Self-Validation: Confirm product structure and purity via ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.
-
Part 3.2: Live Cell Photoaffinity Labeling
This protocol details the treatment of live cells with the probe and the subsequent covalent cross-linking.
Materials:
-
8F-BenzSub-alkyne probe (from Part 3.1)
-
This compound (for competition control)
-
Mammalian cell line of interest (e.g., HEK293T, HeLa)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
UV Cross-linker (365 nm bulbs)
Protocol:
-
Cell Culture: Plate cells in 10 cm dishes to reach 80-90% confluency on the day of the experiment.
-
Probe Incubation:
-
For the Probe sample, replace the medium with fresh medium containing the desired concentration of 8F-BenzSub-alkyne (e.g., 1-10 µM).
-
For the Competition sample, pre-incubate cells with a 100-fold excess of this compound for 1 hour. Then, add the 8F-BenzSub-alkyne probe to the same final concentration as the probe-only sample.
-
Incubate all plates for 2-4 hours at 37°C in a CO₂ incubator.
-
-
UV Cross-linking:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Place the dishes on ice, remove the lids, and irradiate with 365 nm UV light for 15-30 minutes in a pre-chilled UV cross-linker.
-
Causality: UV irradiation excites the benzophenone moiety to a triplet diradical state, which then abstracts a hydrogen from a nearby amino acid residue, resulting in a covalent C-C bond between the probe and the target protein.[9]
-
-
Cell Harvesting:
-
After irradiation, immediately scrape the cells into ice-cold PBS.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and store the cell pellets at -80°C.
-
Part 3.3: Protein Enrichment via Click Chemistry and Affinity Purification
This protocol describes the "clicking" of a biotin tag onto the probe-protein adducts followed by enrichment.
Materials:
-
Labeled cell pellets (from Part 3.2)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Biotin-Azide tag
-
Click Chemistry Reagents: Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), Copper(II) sulfate (CuSO₄)
-
Streptavidin-coated magnetic beads
-
Wash Buffers (e.g., PBS with varying concentrations of SDS and urea)
Protocol:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Sonicate briefly to shear DNA and clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant (e.g., using a BCA assay).
-
Click Reaction:
-
In a microcentrifuge tube, combine 1-2 mg of protein lysate with the click chemistry reagents in the following order: Biotin-Azide (final conc. 100 µM), TCEP (1 mM), TBTA (100 µM), and finally CuSO₄ (1 mM).
-
Incubate for 1-2 hours at room temperature with gentle rotation.
-
Causality: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and bio-orthogonal reaction that specifically ligates the biotin-azide to the alkyne handle on the probe.[13]
-
-
Affinity Purification:
-
Pre-wash streptavidin magnetic beads with lysis buffer.
-
Add the pre-washed beads to the lysate and incubate for 2 hours at 4°C with rotation.
-
Place the tubes on a magnetic rack and discard the supernatant.
-
Wash the beads extensively to remove non-specifically bound proteins. A typical wash series is:
-
2x with 1% SDS in PBS
-
2x with 1 M Urea in PBS
-
3x with PBS
-
-
Self-Validation: The stringent washing steps are critical for reducing background and ensuring that only specifically captured, biotinylated proteins remain.
-
Part 3.4: On-Bead Digestion and Mass Spectrometry Analysis
Materials:
-
Protein-bound beads (from Part 3.3)
-
Reduction/Alkylation reagents: Dithiothreitol (DTT), Iodoacetamide (IAA)
-
Trypsin/Lys-C Mix, MS-grade
-
Digestion Buffer (e.g., 50 mM Ammonium Bicarbonate)
-
Formic Acid, MS-grade
-
C18 desalting spin tips
Protocol:
-
Reduction and Alkylation:
-
Resuspend beads in Digestion Buffer containing 10 mM DTT. Incubate at 56°C for 30 minutes.
-
Cool to room temperature and add 20 mM IAA. Incubate in the dark for 30 minutes.
-
-
Digestion:
-
Add Trypsin/Lys-C mix (e.g., 1 µg) to the bead slurry.
-
Incubate overnight at 37°C with shaking.
-
-
Peptide Collection and Cleanup:
-
Centrifuge the tubes and collect the supernatant containing the peptides.
-
Wash the beads once with water and combine with the first supernatant.
-
Acidify the peptides with formic acid to a final concentration of 0.1-1%.
-
Desalt the peptides using C18 spin tips according to the manufacturer's protocol.
-
Dry the purified peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute peptides in 0.1% formic acid.
-
Analyze peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-LC system.
-
Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method. A typical DDA method involves a full MS scan followed by MS/MS scans of the top 10-20 most abundant precursor ions.[14][15]
-
Data Analysis and Interpretation
The goal of the data analysis is to identify proteins that are significantly enriched in the probe-treated sample compared to the competition control.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", fontname="Arial", margin=0.2, fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", arrowhead=vee];
}
Caption: Bioinformatic workflow for identifying target proteins from quantitative proteomics data.
Protocol:
-
Database Search: Process the raw MS data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer, Spectronaut). Search the spectra against a relevant protein database (e.g., UniProt Human) with trypsin specified as the enzyme.[16][17]
-
Quantification: Use a label-free quantification (LFQ) algorithm to calculate protein intensities across all samples.[18]
-
Statistical Analysis:
-
Import the protein intensity data into a statistical analysis environment (e.g., Perseus, R).
-
Filter out contaminants and reverse hits. Impute missing values.
-
Perform a two-sample t-test comparing the intensities from the Probe replicates against the Competition replicates.
-
Visualize the results using a volcano plot, plotting the -log₁₀(p-value) against the log₂(fold change).
-
-
Hit Selection:
-
True target proteins should be highly enriched in the Probe sample and significantly depleted in the Competition sample.
-
Apply significance thresholds (e.g., p-value < 0.05 and fold change > 4) to generate a high-confidence list of candidate targets.
-
Data Presentation: Example Quantitative Results
The final output should be a table of candidate proteins, ranked by their enrichment ratio and statistical significance.
| Protein ID (UniProt) | Gene Name | Log₂(Fold Change) (Probe/Competition) | -log₁₀(p-value) | Description |
| P0DPI2 | MTOR | 5.8 | 4.5 | Serine/threonine-protein kinase mTOR |
| Q13535 | BRAF | 5.2 | 4.1 | Serine/threonine-protein kinase B-raf |
| P42336 | HSPA8 | 1.1 | 0.8 | Heat shock cognate 71 kDa protein |
| P60709 | ACTB | 0.5 | 0.3 | Actin, cytoplasmic 1 |
Table 1: Example data output. True targets (e.g., MTOR, BRAF) show high fold-change and high statistical significance. Non-specific binders or background proteins (e.g., HSPA8, ACTB) show low fold-change and low significance.
Conclusion and Future Perspectives
The this compound scaffold represents a promising starting point for the development of novel chemical probes for proteomics. The photoaffinity labeling strategy detailed in this application note provides a robust framework for identifying specific protein interactors of small molecules in their native cellular environment. The successful identification of high-confidence targets enables downstream validation studies to elucidate the mechanism of action and can significantly accelerate drug development programs. Future work could involve synthesizing a library of this compound derivatives to explore structure-activity relationships or developing probes with different photoreactive groups or linker attachment points to optimize target capture.
References
Click to expand
- Aebersold, R., & Mann, M. (2016). Mass-spectrometric exploration of the proteome.
- Dubinsky, L., et al. (2012). A beginner's guide to photoaffinity labeling. Methods in Enzymology, 503, 47-64.
- Domon, B., & Aebersold, R. (2006). Mass spectrometry and protein analysis. Science, 312(5771), 212-217.
- Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673.
- Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes.
- Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Quantitative mass spectrometry in proteomics: a critical review. Analytical and Bioanalytical Chemistry, 404(4), 939-965.
- Evotec SE. (n.d.). Quantitative Proteomics for Target Deconvolution and Selectivity Profiling.
- Cheng, M., Guo, C., & Gross, M. L. (2020). The Application of Fluorine-Containing Reagents in Structural Proteomics.
- Grammel, M., & Hang, H. C. (2013). Click chemistry in proteomics. Chemical Society Reviews, 42(15), 6430-6439.
- Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183.
- Lomenick, B., et al. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 36-42.
- Thermo Fisher Scientific. (n.d.). Protein Sample Preparation for Mass Spectrometry.
- Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383-414.
- Parker, C. G., & Cravatt, B. F. (2018). Chemistry and chemical biology of protein ubiquitination. Cold Spring Harbor Perspectives in Biology, 10(1), a029223.
- Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products.
- Frye, S. V. (2010). The art of the chemical probe.
- Seneviratne, U., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100529.
- Oreate AI. (2023). The Role of Fluorine in Protein Studies: Unveiling Molecular Mysteries.
- Galan, J. F., et al. (2014). Novel synthesis of benzophenone units for photo-affinity labeling. Tetrahedron Letters, 55(30), 4124-4127.
- Thermo Fisher Scientific. (n.d.). Click-iT® Metabolic Labeling Reagents for Proteins.
- Terstiege, I., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences, 26(18), 6674-6684.
- Kim, Y., et al. (2016). Small molecule target identification using photo-affinity chromatography. Journal of Visualized Experiments, (112), 54067.
- Pomerantz, W. C., & Marsh, E. N. G. (2014). Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. Biochemistry, 53(27), 4473-4481.
- Zhang, B., et al. (2013). Bioinformatics Methods for Mass Spectrometry-Based Proteomics Data Analysis.
- Willems, L. I., et al. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science, 12(23), 7998-8016.
- Edgington-Mitchell, L. E. (2023). Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications. Chemical Society Reviews, 52(22), 7626-7647.
- Lanning, B. R., et al. (2014). A road map to evaluate the proteome-wide selectivity of covalent kinase inhibitors.
- Franken, H., et al. (2023). Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. Journal of Proteome Research, 22(8), 2635-2649.
- Spectroswiss. (n.d.). Sample Preparation Guide for Mass Spectrometry–Based Proteomics. Spectroscopy Online.
- Angel, T. E., et al. (2012). The Application of Fluorine-Containing Reagents in Structural Proteomics. Journal of the American Society for Mass Spectrometry, 23(8), 1327-1339.
- Al-Daghri, N. M., et al. (2012). A Data Analysis Pipeline for Mass Spectrometry-Based Differential Proteomics Discovery. The Open Proteomics Journal, 5, 1-7.
- National Cancer Institute. (n.d.). Fluorine-displacement chemical probes to interrogate protein-protein interactions. NCI Hub.
- Müller, S., & Knapp, S. (2022). Open resources for chemical probes and their implications for future drug discovery. Expert Opinion on Drug Discovery, 17(10), 1063-1073.
- Vert, G., et al. (2018). abFASP-MS: Affinity-Based Filter-Aided Sample Preparation Mass Spectrometry for Quantitative Analysis of Chemically Labeled Protein Complexes. Journal of Proteome Research, 17(1), 487-495.
- The Proteomics Scientist. (2022, April 22).
- Burton, A. J., & Taunton, J. (2021). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Organic & Biomolecular Chemistry, 19(36), 7792-7809.
- Charles River Laboratories. (n.d.). Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions.
- Murale, D. P., et al. (2020). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. Molecules, 25(9), 2285.
- Zhao, G., & Li, L. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology, 9, 347.
- Wang, D., et al. (2020). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Molecules, 25(21), 5129.
- Seneviratne, U., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100529.
- Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes.
- Rashidian, M., & Ploegh, H. L. (2015). Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry. Methods in Enzymology, 555, 111-131.
Sources
- 1. Chemical probes and drug leads from advances in synthetic planning and methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. network.febs.org [network.febs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. europeanreview.org [europeanreview.org]
- 5. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 6. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Development of bifunctional photoactivatable benzophenone probes and their application to glycoside substrates [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Application of Fluorine-Containing Reagents in Structural Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. bigomics.ch [bigomics.ch]
- 16. Bioinformatics Methods for Mass Spectrometry-Based Proteomics Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. pubs.acs.org [pubs.acs.org]
Standard experimental protocols for using 8-Fluoro-1-benzosuberone
Application Notes & Protocols: 8-Fluoro-1-benzosuberone
A Guide for Advanced Research and Drug Development
Introduction: The Scientific Context of this compound
The benzosuberone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. These activities range from anti-inflammatory and antimicrobial to potent antitumor effects.[1][2][3] Derivatives of this seven-membered carbocyclic ring fused to a benzene ring have been particularly noted for their role as central nervous system agents and, more recently, as inhibitors of tubulin polymerization, a key target in cancer chemotherapy.[4][5][6]
This compound emerges as a compound of significant interest within this class. The incorporation of a fluorine atom can profoundly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity and improved pharmacokinetic profiles.[6] This document serves as a comprehensive guide for researchers, providing not only detailed experimental protocols but also the underlying scientific rationale for its use as both a key synthetic intermediate and a potential therapeutic agent in its own right.
Section 1: Compound Profile and Handling
Physicochemical Properties
A thorough understanding of the compound's properties is critical for accurate and reproducible experimental design.
| Property | Value | Source |
| CAS Number | 24484-21-7 | |
| Molecular Formula | C₁₁H₁₁FO | |
| Molecular Weight | 178.20 g/mol | |
| Form | Liquid | |
| Density | 1.16 g/mL at 25 °C | [7] |
| Boiling Point | 84-86 °C at 0.001 mmHg | [7] |
| Refractive Index | n20/D 1.541 | [7] |
Storage and Stability
For optimal stability and to prevent degradation, this compound should be stored under the following conditions:
-
Temperature: Store in a cool, dry place. Standard refrigeration (2-8 °C) is recommended for long-term storage.
-
Atmosphere: Keep in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture absorption.
-
Light: Protect from light.
Safety and Handling
Adherence to standard laboratory safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors. Avoid contact with skin, eyes, and clothing.[8]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Section 2: Postulated Biological Activity and Mechanism of Action
While direct studies on this compound are limited, extensive research on structurally related benzosuberene analogues provides a strong basis for postulating its primary mechanism of action as an inhibitor of tubulin polymerization.[4][5][6]
Causality of Action: Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis), intracellular transport, and maintenance of cell structure. Compounds that disrupt microtubule dynamics are potent antimitotic agents. Benzosuberene analogues, such as the well-studied KGP18, have been shown to bind to the colchicine-binding site on β-tubulin.[6] This binding prevents the polymerization of tubulin dimers into microtubules. The disruption of the mitotic spindle assembly activates the spindle assembly checkpoint, ultimately leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death). The fluorine substitution at the 8-position is hypothesized to enhance this binding affinity and improve cellular uptake, leading to potent cytotoxicity in cancer cells.[6]
Sources
- 1. Novel Benzosuberone Derivatives:Synthesis, Characterization and Antibacterial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 2. Biological evaluation of benzosuberones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of structurally diverse benzosuberene analogues and their biological evaluation as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Application Notes & Protocols for the Analytical Characterization of 8-Fluoro-1-benzosuberone
Foreword: A Strategic Approach to the Structural Elucidation of 8-Fluoro-1-benzosuberone
In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This compound, a fluorinated analog of the benzosuberone scaffold, presents a unique analytical challenge. The introduction of a fluorine atom into the aromatic ring significantly influences the molecule's electronic properties and, consequently, its spectral behavior. This guide provides a detailed, experience-driven approach to the comprehensive analytical characterization of this compound, moving beyond mere procedural steps to explain the underlying scientific rationale for each technique and parameter selection. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for obtaining unambiguous structural confirmation and purity assessment.
Physicochemical Properties: The Foundation of Analysis
A thorough understanding of a compound's physical properties is paramount as it informs sample preparation, chromatographic method development, and spectral interpretation.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁FO | Sigma-Aldrich |
| Molecular Weight | 178.20 g/mol | Sigma-Aldrich |
| Appearance | Liquid | Sigma-Aldrich |
| Boiling Point | 84-86 °C at 0.001 mmHg | Sigma-Aldrich |
| Density | 1.16 g/mL at 25 °C | Sigma-Aldrich |
| Refractive Index | n20/D 1.541 | Sigma-Aldrich |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful technique for the elucidation of the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity of atoms and the position of the fluorine substituent.
Rationale for NMR Experimental Design
The choice of solvent and NMR experiment is critical. Deuterated chloroform (CDCl₃) is a common initial choice for its excellent solubilizing properties for moderately polar organic compounds. However, for compounds with potential for hydrogen bonding or in cases of signal overlap, other solvents like deuterated dimethyl sulfoxide (DMSO-d₆) or acetonitrile (CD₃CN) should be considered. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for definitively assigning proton and carbon signals, especially in the aliphatic region where signals may be closely spaced.
¹H NMR Spectroscopy Protocol
Objective: To determine the number of distinct proton environments, their chemical shifts, multiplicities (splitting patterns), and coupling constants.
Instrumentation: 400 MHz (or higher) NMR Spectrometer
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of CDCl₃. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Tune and shim the probe to the deuterium frequency of CDCl₃ to optimize magnetic field homogeneity.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm for ¹H NMR).
-
Use a standard pulse-acquire sequence.
-
Set the number of scans to a minimum of 16 to achieve a good signal-to-noise ratio.
-
-
Data Acquisition: Acquire the Free Induction Decay (FID).
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
-
Integrate all signals to determine the relative number of protons.
-
Expected ¹H NMR Spectral Data (Predicted):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5-7.7 | dd | 1H | H-9 | Aromatic proton ortho to the carbonyl group, deshielded. |
| ~7.0-7.3 | m | 2H | H-6, H-7 | Aromatic protons coupled to each other and to the fluorine atom. |
| ~2.9-3.1 | t | 2H | H-2 | Methylene protons alpha to the carbonyl group. |
| ~2.6-2.8 | t | 2H | H-5 | Benzylic methylene protons. |
| ~1.8-2.0 | m | 2H | H-3 | Methylene protons in the cycloheptane ring. |
| ~1.6-1.8 | m | 2H | H-4 | Methylene protons in the cycloheptane ring. |
Note: The presence of the fluorine atom will introduce additional splitting (coupling) to the aromatic protons. The exact chemical shifts and coupling constants would need to be determined from the actual spectrum.
¹³C NMR Spectroscopy Protocol
Objective: To determine the number of distinct carbon environments and their chemical shifts.
Instrumentation: 100 MHz (or higher) NMR Spectrometer
Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup:
-
Use a standard proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-220 ppm for ¹³C NMR).
-
A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
-
Data Acquisition and Processing: Similar to ¹H NMR, with calibration to the CDCl₃ solvent peak (δ 77.16 ppm).
Expected ¹³C NMR Spectral Data (Predicted):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| >200 | C-1 (C=O) | Carbonyl carbon, highly deshielded. |
| ~160-165 (d) | C-8 (C-F) | Aromatic carbon directly attached to fluorine, shows a large one-bond C-F coupling. |
| ~140-145 | C-5a | Quaternary aromatic carbon adjacent to the cycloheptane ring. |
| ~130-135 (d) | C-9a | Quaternary aromatic carbon adjacent to the carbonyl, may show a small C-F coupling. |
| ~125-130 | C-9 | Aromatic CH ortho to the carbonyl. |
| ~115-120 (d) | C-7 | Aromatic CH ortho to the fluorine, shows a two-bond C-F coupling. |
| ~110-115 (d) | C-6 | Aromatic CH meta to the fluorine, shows a three-bond C-F coupling. |
| ~40-45 | C-2 | Methylene carbon alpha to the carbonyl. |
| ~30-35 | C-5 | Benzylic methylene carbon. |
| ~25-30 | C-3 | Aliphatic methylene carbon. |
| ~20-25 | C-4 | Aliphatic methylene carbon. |
Note: The assignments are predictive and would be confirmed using 2D NMR techniques.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.
Rationale for Ionization Technique Selection
Electron Ionization (EI) is a robust and widely used technique that provides a detailed fragmentation pattern, which is highly reproducible and useful for structural elucidation and library matching. For a molecule like this compound, EI is expected to produce a clear molecular ion peak and characteristic fragment ions.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: GC-MS system with an EI source.
Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate (~100 µg/mL).
-
GC Method:
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Expected Mass Spectrum Fragmentation:
-
Molecular Ion (M⁺): m/z 178. This corresponds to the molecular weight of C₁₁H₁₁FO.
-
Key Fragment Ions (Predicted):
-
m/z 150: Loss of CO ([M-CO]⁺), a common fragmentation for ketones.
-
m/z 135: Loss of a propyl group from the cycloheptane ring.
-
m/z 122: A fragment corresponding to the fluorinated aromatic portion.
-
m/z 109: A characteristic fragment for fluorobenzene derivatives.
-
The fragmentation pattern will provide a unique fingerprint for this compound.
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantitation
HPLC is the workhorse for determining the purity of pharmaceutical compounds and for quantitative analysis. A robust HPLC method is essential for quality control throughout the drug development process.
Rationale for HPLC Method Development
A reversed-phase HPLC method is the most suitable approach for a moderately polar compound like this compound. A C18 column provides a good balance of hydrophobicity for retaining the analyte. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is optimized to achieve good peak shape and resolution from potential impurities. UV detection is appropriate as the benzosuberone moiety contains a chromophore.
Reversed-Phase HPLC Protocol for Purity Analysis
Objective: To determine the purity of this compound and to detect any related impurities.
Instrumentation: HPLC system with a UV detector.
Protocol:
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid to improve peak shape).
-
Start with 40% acetonitrile and increase to 90% acetonitrile over 15 minutes.
-
Hold at 90% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.
Visualizing the Analytical Workflow
The following diagram illustrates the integrated approach to the characterization of this compound.
Caption: Integrated workflow for the characterization of this compound.
Conclusion: A Self-Validating Analytical Paradigm
The analytical techniques and protocols outlined in this guide form a self-validating system for the characterization of this compound. The congruence of data from orthogonal techniques—NMR for the detailed atomic connectivity, mass spectrometry for the molecular weight and fragmentation fingerprint, and HPLC for the purity profile—provides a high degree of confidence in the identity and quality of the compound. By understanding the "why" behind each experimental choice, researchers can adapt and troubleshoot these methods for other novel benzosuberone analogs, ensuring the scientific integrity of their drug discovery and development endeavors.
References
-
Chen, Z., Maderna, A., Sukuru, S. C. K., Wagenaar, M., O'Donnell, C. J., Lam, M.-H., Musto, S., & Loganzo, F. (2013). New cytotoxic benzosuberene analogs. Synthesis, molecular modeling and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 23(24), 6688–6694. [Link]
-
Holagunda, U. D., Bantu, R., Nagarapu, L., & Yadagiri, B. (2015). Novel Benzosuberone Derivatives: Synthesis, Characterization and Antibacterial Activity. Journal of Heterocyclic Chemistry, 52(5), 1503-1511. [Link]
-
Subhashini, N. J. P., & Shailaja, M. (2020). Novel Benzosuberone-quinazolinone Derivatives: Synthesis and Antitumour Activity. Russian Journal of General Chemistry, 90(10), 1960–1967. [Link]
Application Notes and Protocols for the Evaluation of 8-Fluoro-1-benzosuberone as a Potential Anti-Tumor Agent
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Potential of the Benzosuberone Scaffold
The benzosuberone core, a seven-membered carbocyclic ring fused to a benzene ring, is a privileged scaffold in medicinal chemistry. Natural products containing this moiety, such as colchicine, have long been recognized for their potent biological activities.[1][2] In the realm of oncology, synthetic and natural benzosuberones have garnered significant attention for their anti-tumor properties, which are often attributed to their ability to interfere with microtubule dynamics.[3][4][5] These compounds can act as inhibitors of tubulin polymerization, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[6][7][8] Some benzosuberone derivatives also exhibit vascular disrupting agent (VDA) activity, selectively targeting the blood vessels that supply tumors.[4][6]
This document provides a detailed guide for researchers on the use of 8-Fluoro-1-benzosuberone, a halogenated derivative, in the development of potential anti-tumor agents. The introduction of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a compound, potentially enhancing its efficacy and metabolic stability.[3] These application notes and protocols are designed to provide a comprehensive framework for the initial in vitro evaluation of this promising compound.
Proposed Mechanism of Action: Targeting Microtubule Dynamics
Based on the extensive literature on related benzosuberone analogues, it is hypothesized that this compound will exert its anti-tumor effects primarily through the inhibition of tubulin polymerization. This proposed mechanism is illustrated in the signaling pathway diagram below.
Caption: Proposed mechanism of this compound as a tubulin polymerization inhibitor.
Experimental Workflow for Anti-Tumor Evaluation
The following diagram outlines a logical workflow for the comprehensive in vitro evaluation of this compound.
Caption: Experimental workflow for evaluating the anti-tumor activity of this compound.
Quantitative Data Summary: A Template for Reporting
The following table provides a template for summarizing the half-maximal inhibitory concentration (IC50) values of this compound against a panel of human cancer cell lines. This standardized format allows for easy comparison of the compound's potency across different cancer types.
| Cell Line | Cancer Type | Hypothetical IC50 of this compound (µM) | Positive Control (e.g., Paclitaxel) IC50 (µM) |
| A549 | Lung Carcinoma | Enter experimental value | Enter experimental value |
| HeLa | Cervical Cancer | Enter experimental value | Enter experimental value |
| MCF-7 | Breast Adenocarcinoma | Enter experimental value | Enter experimental value |
| MDA-MB-231 | Breast Adenocarcinoma | Enter experimental value | Enter experimental value |
| HepG2 | Hepatocellular Carcinoma | Enter experimental value | Enter experimental value |
Detailed Experimental Protocols
These protocols are designed to be self-validating by including appropriate controls and clear endpoints.
Protocol 1: Cytotoxicity Screening using MTT Assay
This initial screen determines the concentration-dependent cytotoxic effect of this compound on various cancer cell lines.
-
Materials:
-
Human cancer cell lines (e.g., A549, HeLa, MCF-7, MDA-MB-231, HepG2)[1]
-
This compound (dissolved in DMSO)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Treat the cells with varying concentrations of the compound for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Paclitaxel).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[9]
-
Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This assay quantifies the induction of apoptosis by this compound.
-
Materials:
-
Cancer cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the IC50 and 2x IC50 concentrations of this compound for 24 or 48 hours.
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour to determine the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[10]
-
Protocol 3: Cell Cycle Analysis
This protocol determines the effect of the compound on cell cycle progression.
-
Materials:
-
Cancer cells
-
This compound
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
6-well plates
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the IC50 concentration of this compound for 24 or 48 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10]
-
Protocol 4: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on tubulin polymerization.
-
Materials:
-
Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.)
-
This compound
-
Paclitaxel (positive control for polymerization)
-
Colchicine or Nocodazole (positive control for inhibition)
-
Spectrophotometer with temperature control at 37°C
-
-
Procedure:
-
Reconstitute purified tubulin in the provided buffer.
-
In a 96-well plate, add the tubulin solution along with various concentrations of this compound or control compounds.
-
Initiate polymerization by incubating the plate at 37°C.
-
Monitor the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.
-
Compare the polymerization curves of the treated samples with the controls to determine the inhibitory effect of this compound.
-
Protocol 5: Western Blot Analysis for Apoptotic and Cell Cycle Markers
This technique validates the findings from flow cytometry at the protein level.
-
Materials:
-
Treated and untreated cell lysates
-
Primary antibodies against: PARP, Caspase-3, Cyclin B1, CDK1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescence detection reagents
-
-
Procedure:
-
Prepare protein lysates from cells treated with this compound as in the apoptosis and cell cycle assays.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analyze the changes in the expression levels of the target proteins. Cleavage of PARP and Caspase-3 will confirm apoptosis, while changes in Cyclin B1 and CDK1 will provide further evidence of G2/M arrest.
-
Conclusion and Future Directions
These application notes provide a robust framework for the initial characterization of this compound as a potential anti-tumor agent. The data generated from these protocols will offer significant insights into its cytotoxicity, mechanism of action, and its effect on key cellular processes. Positive results from these in vitro studies would warrant further investigation, including in vivo efficacy studies in animal models of cancer, pharmacokinetic profiling, and structure-activity relationship (SAR) studies to optimize the benzosuberone scaffold for improved therapeutic potential.
References
- Al-Ostoot, F. H., Al-Ghamdi, M. A., & Al-Zahrani, A. A. (2018). Biological evaluation of benzosuberones.
- Synthesis of novel benzosuberone-bearing coumarin moieties. (n.d.).
- Application Notes and Protocols for a Novel Anti-Cancer Compound in Colon Cancer Cell Lines. (n.d.). BenchChem.
- Guidelines for clinical evaluation of anti-cancer drugs. (2021). Cancer Science, 112(11), 4417-4433.
- Application Notes and Protocols for Assessing the Anti-Cancer Activity of Novel 1,4-Dihydropyridine Analogues. (n.d.). BenchChem.
- Subhashini, N. J. P., et al. (2018). Novel benzosuberone conjugates as potential anti-proliferative agents: Design, synthesis and molecular docking studies. Bioorganic & Medicinal Chemistry Letters, 28(17), 2893-2899.
- The utility of 8- Fluoro -1- Benzosuberone in synthesis of n. (n.d.). TSI Journals.
- Studies on the synthetic and structural aspects of benzosuberones bearing 2, 4-thiazolidenone moiety as potential anti-cancer agents. (n.d.).
- Novel Benzosuberone-quinazolinone Derivatives: Synthesis and Antitumour Activity. (n.d.).
- ChemInform Abstract: Synthesis of Novel Building Blocks of Benzosuberone Bearing Coumarin Moieties and Their Evaluation as Potential Anticancer Agents. (n.d.).
- Bukhari, S. N. A. (2023). Synthetic Approaches and Pharmacological Attributes of Benzosuberone Skeleton. Mini-Reviews in Medicinal Chemistry, 23(1), 3-23.
- Guidelines for clinical evaluation of anti-cancer drugs. (n.d.).
- Pinney, K. G., et al. (2013). Synthesis of structurally diverse benzosuberene analogues and their biological evaluation as anti-cancer agents. Bioorganic & Medicinal Chemistry, 21(24), 7921-7933.
- Structure Guided Design, Synthesis and Biological Evaluation of Novel Benzosuberene Analogues as Inhibitors of Tubulin Polymerization. (n.d.).
- Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymeriz
- Subhashini, N. J. P., et al. (2020). Novel Benzosuberone-quinazolinone Derivatives: Synthesis and Antitumour Activity. Russian Journal of General Chemistry, 90(10), 2056-2062.
- Synthesis and Evaluation of Novel Compounds with Anticancer Activity. (n.d.). MDPI.
- Benzosuberene and Tetracyclic Analogues as Colchicine Site Inhibitors of Tubulin Polymerization. (2025). ACS Medicinal Chemistry Letters, 16(6), 1098-1107.
- This compound 96 24484-21-7. (n.d.). Sigma-Aldrich.
- Development of tubulin polymerization inhibitors as anticancer agents. (2023).
- Design and Synthesis of Benzosuberene Analogs as Potential Inhibitors of Tubulin Polymeriz
- Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.).
- Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. (2023). International Journal of Molecular Sciences, 24(3), 2694.
- Synthesis of an 8-membered oxygen-containing benzo-fused heterocycle using flow technologies – an exercise in undertaking research with sustainability as a driver. (n.d.). RSC Publishing.
- Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. (n.d.). PMC.
- Synthesis of 8-fluoroadenosine. (n.d.). Sci-Hub.
Sources
- 1. scihorizon.com [scihorizon.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Synthesis of structurally diverse benzosuberene analogues and their biological evaluation as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure Guided Design, Synthesis and Biological Evaluation of Novel Benzosuberene Analogues as Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzosuberene and Tetracyclic Analogues as Colchicine Site Inhibitors of Tubulin Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Advanced Mass Spectrometry Methods for the Comprehensive Analysis of 8-Fluoro-1-benzosuberone Reaction Products
The Strategic Importance of Analyzing 8-Fluoro-1-benzosuberone Reactions
This compound (MW: 178.20 g/mol ) is a fluorinated analog of benzosuberone, a bicyclic ketone.[1][2] The introduction of a fluorine atom can significantly alter the pharmacokinetic and metabolic properties of a parent molecule, often enhancing metabolic stability and membrane permeability. Consequently, this compound is frequently employed in the synthesis of complex molecules with potential biological activity.[3][4]
The success of any synthetic campaign relies on the accurate identification of reaction outcomes—confirming the desired product, identifying by-products, and detecting unreacted starting materials. Mass spectrometry is the cornerstone of this analytical workflow due to its unparalleled sensitivity, selectivity, and ability to provide detailed structural information from complex matrices.[5][6]
Anticipated Reaction Pathways and Products
The chemical reactivity of this compound is dominated by its ketone functional group and the activated aromatic ring. Understanding potential transformations is key to designing the appropriate MS analysis. Common reactions include:
-
Reduction of the Carbonyl: Use of reducing agents (e.g., NaBH₄) will yield 8-Fluoro-1-benzosuberol.
-
Nucleophilic Addition: Grignard or organolithium reagents will add to the carbonyl, forming tertiary alcohols.
-
Derivatization: Reactions like amide bond formation following more complex synthetic steps are common for creating libraries of compounds for screening.[4]
-
Aromatic Substitution: Further functionalization of the fluoro-substituted aromatic ring.
Each of these reactions produces compounds with distinct masses and polarities, necessitating a versatile analytical approach.
Foundational Principles: Selecting the Right MS Technique
The choice between GC-MS and LC-MS is dictated by the physicochemical properties of the expected analytes.[7] For a comprehensive analysis of a reaction mixture containing potentially diverse products, employing both techniques can be advantageous.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Best suited for analytes that are volatile and thermally stable. While many fluorinated organic compounds can be analyzed by GC-MS, the technique may be limited if reaction products are large, polar, or thermally fragile.[8][9] Electron Ionization (EI) is the standard, providing rich fragmentation spectra for library matching, but it often fails to produce a detectable molecular ion for fluorinated compounds, complicating molecular weight determination.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The "gold standard" for small-molecule drug discovery.[11][12] It accommodates a vast range of analytes, from non-polar to highly polar, without the requirement of volatility. Electrospray Ionization (ESI), a soft ionization technique, typically generates intact protonated molecules (e.g., [M+H]⁺), making molecular weight confirmation straightforward.[13] Tandem MS (MS/MS) capabilities are crucial for definitive structural elucidation.[14]
The Universal Workflow: From Reaction Vial to Mass Spectrum
A robust and reproducible analytical outcome begins with meticulous sample preparation. The goal is to isolate the analytes of interest from interfering matrix components such as salts, catalysts, and non-volatile buffers, which are detrimental to MS performance.[15]
Caption: General sample preparation workflow for MS analysis.
Protocol 1: General Sample Preparation from a Reaction Mixture
Causality: The objective of this protocol is to remove non-volatile salts and reagents that can contaminate the MS ion source and suppress the analyte signal.[13] The choice of extraction solvent should be based on the polarity of the expected products.
-
Quench the Reaction: Stop the reaction using an appropriate aqueous solution (e.g., saturated NH₄Cl or water).
-
Liquid-Liquid Extraction (LLE): Transfer the quenched reaction to a separatory funnel. Add an immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane) to extract the organic products. Agitate thoroughly and allow the layers to separate.
-
Isolate and Dry: Collect the organic layer. Discard the aqueous layer. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) to remove residual water.
-
Concentrate: Filter out the drying agent and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Reconstitute and Filter: Dissolve the dried residue in a small, known volume of a high-purity solvent compatible with the intended analysis (e.g., Acetonitrile for LC-MS, Hexane for GC-MS). Before injection, filter the sample through a 0.22 µm syringe filter to remove particulates.[16]
-
Dilution Series: Prepare a dilution series (e.g., 100 µM, 10 µM, and 1 µM) to determine the optimal concentration for analysis, avoiding detector saturation.[13]
Application Protocol: GC-MS for Volatile and Semi-Volatile Products
Rationale: This method is ideal for identifying smaller, less polar reaction by-products or derivatives that are amenable to volatilization. A standard non-polar column like a DB-5MS is often effective for separating fluorinated compounds.[17]
Step-by-Step GC-MS Protocol
-
Instrument: Agilent GC-MS System (or equivalent) with an Electron Ionization (EI) source.
-
GC Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar (5%-phenyl)-methylpolysiloxane phase column.[17]
-
Sample Injection: Inject 1 µL of the prepared sample. Use splitless mode for trace analysis or a split ratio (e.g., 10:1) for more concentrated samples.[13]
-
GC Conditions:
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.[18]
-
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
Solvent Delay: 3 minutes (to protect the filament from the solvent).
-
Data Interpretation and Expected Results
Analysis of the resulting chromatogram involves examining the mass spectrum of each peak. The fragmentation pattern is a "fingerprint" that can be compared against spectral libraries (e.g., NIST) for identification. For novel compounds, the fragmentation can be used to deduce the structure.
Table 1: Hypothetical GC-MS Data for this compound Reactions
| Compound Name | Molecular Weight ( g/mol ) | Expected Molecular Ion (m/z) | Key EI Fragments (m/z) | Rationale for Fragmentation |
| This compound | 178.20 | 178 (May be weak/absent) | 150, 122, 96 | Loss of CO, subsequent ring cleavages |
| 8-Fluoro-1-benzosuberol | 180.22 | 180 (May be weak/absent) | 162, 134, 122 | Loss of H₂O, followed by fragmentation |
Application Protocol: LC-MS/MS for Comprehensive Product and Metabolite Profiling
Rationale: This is the most powerful and versatile method for analyzing complex reaction mixtures, especially in a drug discovery context.[5][19] It excels at handling polar, non-volatile, and thermally labile compounds. High-Resolution Mass Spectrometry (HRMS), such as with an Orbitrap or TOF analyzer, provides highly accurate mass measurements, enabling the determination of elemental composition—an invaluable tool for identifying unknowns.[12]
Caption: LC-MS/MS workflow for structural elucidation.
Step-by-Step LC-MS/MS Protocol
-
Instrument: Thermo Scientific Orbitrap or Sciex Triple-TOF system (or equivalent) with an ESI source.[20]
-
LC Column: A standard C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phases:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
Causality: Formic acid is a volatile modifier that aids in protonation for positive-ion ESI, improving signal intensity.[13]
-
-
LC Gradient:
-
Flow Rate: 0.4 mL/min.
-
Gradient Program: 5% B to 95% B over 10 minutes; hold at 95% B for 2 minutes; return to 5% B and re-equilibrate for 3 minutes.
-
-
MS Conditions:
-
Ionization Mode: ESI Positive (and negative, if needed).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 300 °C.
-
Acquisition Mode: Data-Dependent Acquisition (DDA).
-
MS1 (Full Scan): Scan m/z 100-1000 with high resolution (>30,000).
-
MS2 (Tandem MS): The top 3-5 most intense ions from the MS1 scan are automatically selected for fragmentation (CID) and their product ions scanned.
-
-
Data Interpretation and Expected Results
The workflow involves first identifying peaks of interest in the total ion chromatogram (TIC). The high-resolution MS1 data provides the accurate mass of the protonated molecule ([M+H]⁺), which can be used to calculate a putative elemental formula. The corresponding MS2 spectrum provides structural information. By piecing together the fragments, the structure of an unknown product can be confidently proposed.[21]
Table 2: Hypothetical LC-MS/MS Data for this compound Reaction Products
| Putative Product | Formula | Expected [M+H]⁺ (m/z) | Observed Accurate Mass (m/z) | Key MS/MS Fragments (m/z) | Structural Inference |
| Product A | C₁₁H₁₂FO | 179.0816 | 179.0815 | 161.0710, 133.0761 | Loss of H₂O from a hydroxylated product (8-Fluoro-1-benzosuberol) |
| Product B | C₁₇H₁₇FO | 257.1285 | 257.1284 | 239.1179, 161.0710 | Addition of a phenyl group (C₆H₅) followed by loss of H₂O |
| Product C | C₁₅H₁₈FNO₂ | 278.1343 | 278.1342 | 179.0816, 113.0599 | Amide coupling with piperidine-4-carboxylic acid, showing loss of the piperidine moiety |
Conclusion
The analysis of reaction products from this compound is a multifaceted challenge that is effectively addressed by a strategic application of mass spectrometry. While GC-MS serves as a useful tool for screening volatile components, LC-MS/MS, particularly with high-resolution capabilities, offers the comprehensive and detailed structural information required for confident product identification in a modern drug discovery setting. The protocols and insights provided herein form a robust foundation for researchers to characterize novel chemical entities and accelerate their synthetic programs.
References
-
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates . National Institutes of Health (NIH). [Link]
-
Small molecule analysis using MS . Bioanalysis Zone. [Link]
-
Sensitive Quantification of Drug Metabolites Using LC-MS . Technology Networks. [Link]
-
Sample Preparation and Submission Guidelines . University of Reading Mass Spectrometry Facility. [Link]
-
Analysis of New Emerging Organic Fluorinated Substances with Gas Chromatography-Mass Spectrometry . Diva-Portal.org. [Link]
-
Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview . LCGC International. [Link]
-
This compound, 96% . Scientific Laboratory Supplies. [Link]
-
Sample Preparation in Mass Spectrometry . Organomation. [Link]
-
Advanced techniques and applications of LC-MS in small molecule drug discovery . Drug Discovery World. [Link]
-
Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry . PubMed. [Link]
-
Analysis of Perfluorinated Compounds in Environmental Water... . Oxford Academic. [Link]
-
Novel Benzosuberone Derivatives: Synthesis, Characterization and Antibacterial Activity . ResearchGate. [Link]
-
Sample Preparation . University of Illinois. [Link]
-
Sample preparation in mass spectrometry . Wikipedia. [Link]
-
Novel Benzosuberone Derivatives: Synthesis, Characterization and Antibacterial Activity . Preprints.org. [Link]
-
Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization . National Institutes of Health (NIH). [Link]
-
Is it possible to analyze F-compounds with GCMS? . ResearchGate. [Link]
-
Sample Preparation for Mass Spectrometry . MilliporeSigma. [Link]
-
Synthesis and Antimicrobial Evaluation of a New Series of Heterocyclic Systems Bearing a Benzosuberone Scaffold . National Institutes of Health (NIH). [Link]
-
Detection of molecular ions of fluorine compounds by GC/FI-TOFMS . JEOL Ltd. [Link]
-
Benzosuberone . PubChem. [Link]
-
Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques . MDPI. [Link]
-
Synthesis of Fluorinated and Fluoroalkylated Heterocycles... . National Institutes of Health (NIH). [Link]
Sources
- 1. This compound 96 24484-21-7 [sigmaaldrich.com]
- 2. Benzosuberone | C11H12O | CID 70003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. Novel Benzosuberone Derivatives:Synthesis, Characterization and Antibacterial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. technologynetworks.com [technologynetworks.com]
- 7. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 8. Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 14. organomation.com [organomation.com]
- 15. Sample Preparation | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 16. Sample Preparation for Mass Spectrometry [sigmaaldrich.cn]
- 17. Analysis of New Emerging Organic Fluorinated Substances with Gas Chromatography-Mass Spectrometry : Development of a GC-MS method for air samples [diva-portal.org]
- 18. academic.oup.com [academic.oup.com]
- 19. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques [mdpi.com]
Application Notes and Protocols for Designing Cell-Based Assays with 8-Fluoro-1-benzosuberone
Introduction: Unlocking the Therapeutic Potential of 8-Fluoro-1-benzosuberone
This compound is a fluorinated derivative of benzosuberone, a tricyclic aromatic ketone. The benzosuberone scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds with applications ranging from anti-inflammatory and antimicrobial to central nervous system (CNS) modulation.[1] Derivatives of benzosuberone have been investigated for their potential as antidepressants and antitumor agents.[1] The introduction of a fluorine atom is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[2] Given the documented CNS activity of related tricyclic compounds, we hypothesize that this compound may serve as a valuable lead compound for the development of novel therapeutics targeting CNS receptors.
This guide provides a comprehensive framework for investigating the pharmacological activity of this compound, with a focus on its potential as a dopamine D2 receptor (D2R) antagonist. The D2R is a well-validated target for antipsychotic drugs, and its antagonists have also shown emerging potential in oncology, particularly in the treatment of glioblastoma.[3] We present a tiered approach, beginning with a high-throughput primary screen to identify potential D2R antagonism, followed by a secondary mechanistic assay to confirm its mode of action, and culminating in a functional assay to assess its downstream cellular effects.
Section 1: Primary Screening for D2R Antagonism using a Calcium Flux Assay
Scientific Rationale:
The dopamine D2 receptor is canonically coupled to the Gαi/o family of G proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels. Direct measurement of a decrease in a signaling molecule can be challenging for high-throughput screening (HTS). To overcome this, we will utilize a common HTS strategy employing a cell line that stably co-expresses the human D2R with a promiscuous or chimeric G protein, such as Gα16 or Gαqi.[4] These G proteins couple Gi-linked receptors to the Gq signaling pathway.[4] Activation of the Gq pathway leads to the activation of phospholipase C, which in turn mobilizes intracellular calcium (Ca2+). This mobilization can be readily detected using a calcium-sensitive fluorescent dye.[5][6][7] In this assay, an antagonist like this compound will be identified by its ability to inhibit the calcium flux induced by a known D2R agonist.
Experimental Workflow:
Caption: Workflow for the primary calcium flux screen.
Protocol: Calcium Mobilization Assay for D2R Antagonism
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing the human dopamine D2 receptor and a chimeric Gαqi protein in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and appropriate selection antibiotics.
-
One day prior to the assay, seed the cells at a density of 40,000-50,000 cells per well in a 96-well, black-walled, clear-bottom plate.
-
-
Preparation of Reagents:
-
Compound Plates: Prepare a serial dilution of this compound in assay buffer (e.g., HBSS with 20 mM HEPES). Include a known D2R antagonist (e.g., Haloperidol) as a positive control and a vehicle control (e.g., 0.1% DMSO).
-
Agonist Plate: Prepare a solution of a D2R agonist (e.g., Quinpirole) in assay buffer at a concentration that elicits a robust response (typically the EC80 concentration, determined beforehand).
-
Dye Loading Solution: Prepare a calcium-sensitive dye solution (e.g., Fluo-8 AM) according to the manufacturer's instructions, often including an anion transport inhibitor like probenecid to improve dye retention.[7]
-
-
Assay Procedure:
-
Remove the culture medium from the cell plate and add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Transfer the cell plate to a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add 25 µL of the compound dilutions (including this compound and controls) to the respective wells and incubate for 15-30 minutes.
-
Initiate the fluorescence reading and, after establishing a stable baseline, add 25 µL of the D2R agonist solution.
-
Continuously measure the fluorescence intensity (e.g., excitation at 490 nm, emission at 525 nm) for at least 120 seconds.
-
-
Data Analysis:
-
The primary response is the increase in fluorescence intensity upon agonist addition.
-
Normalize the data by expressing the response in each well as a percentage of the control response (agonist alone).
-
Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Parameter | Description | Example Value |
| Cell Line | HEK293 co-expressing D2R and Gαqi | - |
| Agonist | Quinpirole (EC80 concentration) | 1 µM |
| Positive Control | Haloperidol | 10 µM |
| Readout | Fluorescence Intensity | RFU |
| Primary Endpoint | IC50 of agonist-induced Ca2+ flux | Varies |
Section 2: Secondary Mechanistic Assay using a cAMP Inhibition Assay
Scientific Rationale:
To confirm that the antagonistic activity observed in the primary screen is due to the modulation of the canonical D2R signaling pathway, a secondary assay measuring the inhibition of adenylyl cyclase is essential.[8] This assay directly assesses the Gαi coupling of the D2R. In this setup, adenylyl cyclase is stimulated with forskolin, leading to an increase in intracellular cAMP. The addition of a D2R agonist will inhibit this forskolin-stimulated cAMP production. A true D2R antagonist, such as this compound, will reverse the inhibitory effect of the agonist.[9] Modern cAMP assays often utilize sensitive, homogeneous formats like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[10]
Signaling Pathway:
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ionbiosciences.com [ionbiosciences.com]
- 5. youtube.com [youtube.com]
- 6. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 9. D1 dopamine receptor activity of anti-parkinsonian drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Fluoro-1-benzosuberone
Welcome to the technical support center for the synthesis of 8-Fluoro-1-benzosuberone. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this important intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and overcome common challenges in the laboratory.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific problems you may encounter during the synthesis of this compound, which is typically achieved through an intramolecular Friedel-Crafts acylation of a suitable precursor, such as 4-(4-fluorophenyl)heptanoic acid or its acid chloride, often catalyzed by a strong acid like polyphosphoric acid (PPA).
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields in the intramolecular Friedel-Crafts acylation to form this compound can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Incomplete Cyclization: The seven-membered ring of benzosuberone can be challenging to form compared to five- or six-membered rings.[1]
-
Catalyst Activity: Polyphosphoric acid (PPA) is a common catalyst for this reaction, acting as both a catalyst and a dehydrating agent.[2][3][4] Ensure your PPA is fresh and has not absorbed atmospheric moisture, which can reduce its efficacy. Consider using a newer batch or a freshly prepared PPA.
-
Reaction Temperature and Time: The reaction may require elevated temperatures to proceed at a reasonable rate. If the temperature is too low, the reaction will be slow and may not go to completion. Conversely, excessively high temperatures can lead to side reactions and decomposition. We recommend starting with a temperature of around 100°C and monitoring the reaction progress by TLC. Reaction times can also be extended, but be mindful of potential side product formation over longer periods.
-
-
Side Reactions: Several side reactions can compete with the desired cyclization, leading to a lower yield of the final product.
-
Intermolecular Acylation: At high concentrations, the precursor may react with another molecule instead of cyclizing, leading to polymeric byproducts. To minimize this, the reaction should be performed under reasonably dilute conditions.
-
Dealkylation or Isomerization: Although less common, strong acid catalysts can sometimes cause dealkylation or isomerization of the starting material or product, especially at high temperatures.[1]
-
-
Suboptimal Work-up Procedure: The work-up is critical for isolating the product and removing the catalyst.
-
Hydrolysis of PPA: After the reaction is complete, the PPA must be carefully hydrolyzed by slowly adding the reaction mixture to ice water with vigorous stirring. This is a highly exothermic process, and adding water too quickly can cause a dangerous temperature increase and potential degradation of the product.
-
Product Extraction: Ensure you are using an appropriate organic solvent for extraction (e.g., ethyl acetate or dichloromethane) and performing multiple extractions to maximize the recovery of the product from the aqueous layer.
-
Summary of Recommended Actions to Improve Yield:
| Parameter | Recommendation | Rationale |
| Catalyst | Use fresh, anhydrous polyphosphoric acid (PPA). | PPA's efficacy as a catalyst and dehydrating agent is compromised by moisture.[2][3][4] |
| Concentration | Maintain a reasonably dilute reaction mixture. | High concentrations can favor intermolecular side reactions over the desired intramolecular cyclization. |
| Temperature | Optimize the reaction temperature, starting around 100°C. | To ensure the reaction proceeds to completion without causing degradation or side reactions. |
| Work-up | Perform a slow, controlled hydrolysis of PPA in ice water. | To prevent product degradation from the exothermic reaction and ensure safe handling. |
| Extraction | Use a suitable organic solvent and perform multiple extractions. | To maximize the recovery of this compound from the aqueous phase. |
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities and how can I minimize their formation?
A2: The presence of multiple spots on a TLC plate indicates the formation of side products. The most common impurities in this synthesis include:
-
Unreacted Starting Material: A spot corresponding to your starting material (e.g., 4-(4-fluorophenyl)heptanoic acid) indicates an incomplete reaction. To address this, refer to the recommendations in Q1 for improving reaction conversion.
-
Polymeric Byproducts: As mentioned, intermolecular acylation can lead to high molecular weight polymers, which may appear as a streak or a spot with very low Rf on your TLC plate. Running the reaction at a lower concentration can help minimize this.
-
Isomeric Products: While the fluorine atom directs the cyclization, there is a possibility of forming a small amount of the isomeric product if the cyclization occurs at the ortho position to the fluorine atom, although this is generally less favored.
Strategies for Minimizing Impurities:
-
Strictly Anhydrous Conditions: Ensure all your glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Moisture can react with the acylating agent and the catalyst, leading to unwanted side products.
-
Purity of Starting Material: The purity of your starting material is crucial. Impurities in the precursor will likely be carried through or lead to additional side products. Purify the starting material if necessary.
Q3: The purification of the crude product is proving difficult. What is the recommended purification method for this compound?
A3: this compound is a liquid at room temperature with a high boiling point (84-86 °C at 0.001 mmHg). The most effective method for purifying the crude product is vacuum distillation .
Detailed Protocol for Vacuum Distillation:
-
Initial Work-up: After extraction and drying of the organic phase, concentrate the solution under reduced pressure to obtain the crude oil.
-
Setup: Assemble a fractional distillation apparatus suitable for vacuum. Ensure all joints are well-sealed with vacuum grease.
-
Distillation: Heat the crude product gently under a high vacuum. Collect the fraction that distills at the reported boiling point of 84-86 °C at 0.001 mmHg. It is advisable to collect a forerun, which will contain any lower-boiling impurities.
-
Characterization: Confirm the purity of the collected fraction using techniques such as 1H NMR, 13C NMR, and GC-MS.
If vacuum distillation does not provide the desired purity, column chromatography on silica gel can be used as an alternative or subsequent purification step. A solvent system of ethyl acetate and hexanes is a good starting point for elution.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the synthesis of this compound?
A1: The synthesis is a classic example of an intramolecular Friedel-Crafts acylation .[5] The reaction proceeds through the following key steps:
-
Formation of the Acylium Ion: In the presence of a strong acid like PPA, the carboxylic acid precursor is protonated and then loses a molecule of water to form a highly electrophilic acylium ion.
-
Electrophilic Aromatic Substitution: The acylium ion is then attacked by the electron-rich fluorinated benzene ring of the same molecule in an intramolecular electrophilic aromatic substitution reaction. The fluorine atom is an ortho, para-director, and the cyclization occurs at the position para to the fluorine to form the seven-membered ring.
-
Rearomatization: The resulting intermediate loses a proton to restore the aromaticity of the benzene ring, yielding the final product, this compound.
Q2: Are there alternative catalysts to Polyphosphoric Acid (PPA) for this cyclization?
A2: Yes, several other strong acids can be used to catalyze intramolecular Friedel-Crafts acylations. Some common alternatives include:
-
Eaton's Reagent: A solution of phosphorus pentoxide in methanesulfonic acid, which is a powerful cyclization agent.[6]
-
Methanesulfonic Acid (MSA): A strong, non-oxidizing acid that can be easier to handle than PPA.[1]
-
Triflic Acid (CF3SO3H): A very strong acid that can be effective, but its high cost may be a consideration.[7]
The choice of catalyst can influence the reaction conditions and yield, so some optimization may be necessary when switching from PPA.
Q3: What are the key safety precautions to take during this synthesis?
A3: The synthesis of this compound involves several hazardous materials and conditions:
-
Strong Acids: Polyphosphoric acid, methanesulfonic acid, and other strong acids are highly corrosive. Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Exothermic Reactions: The hydrolysis of PPA is highly exothermic. Always add the reaction mixture to ice water slowly and with good stirring to control the temperature.
-
High Temperatures: The reaction is often run at elevated temperatures. Use a well-calibrated heating mantle and monitor the temperature closely.
-
Vacuum Distillation: When performing vacuum distillation, ensure your glassware is free of cracks or defects to prevent implosion. Use a safety shield.
Always consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.
Visualizing the Workflow
The following diagram illustrates the general synthetic workflow for this compound.
Caption: Synthetic workflow for this compound.
References
-
ACG Publications. (n.d.). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. Retrieved from [Link]
-
TSI Journals. (n.d.). The utility of 8- Fluoro -1- Benzosuberone in synthesis of n. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Intramolecular Friedel‐Crafts acylation. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Microwave-assisted cyclizations promoted by polyphosphoric acid esters: a general method for 1-aryl-2-iminoazacycloalkanes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Perfluorocarboxylic Anhydrides Triggered Cyclization: A Simple Access to 4-Perfluoroalkylpyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of benzosuberones through intramolecular Friedel–Crafts cyclization. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Step 3A 7-(4-Hydroxyphenyl)heptanoic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]
-
Datapdf.com. (n.d.). Synthesis of 8-Fluoro-10-methyl-l,2-benzanthracene. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of cyclization precursors: A) Nature's polyene cyclizations.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
-
ResearchGate. (n.d.). Practical Alternative Synthesis of 1-(8-Fluoro-naphthalen-1-yl)piperazine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives. Retrieved from [Link]
-
PubMed. (2025). Pd-Catalyzed Four-Component Cascade Cyclization of Alkynols, Aryl Iodides, CO, and Amines. Retrieved from [Link]
-
MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
PubMed. (n.d.). Triflic anhydride mediated cyclization of 5-hydroxy-substituted pyrrolidinones for the preparation of alpha-trifluoromethylsulfonamido furans. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones in triflic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 3-(4-fluorophenyl) sulfonyl-2-hydroxy-2-methyl propionic acid.
-
SciSpace. (n.d.). Purification of Fluorine by Distillation. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives [organic-chemistry.org]
- 4. Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones in triflic acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Benzosuberone Derivatives
Welcome to the technical support center for the synthesis of benzosuberone derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important structural motif. Benzosuberone and its analogs are key components in a variety of biologically active molecules and natural products, making their efficient synthesis a critical endeavor.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during their synthesis.
Section 1: Intramolecular Friedel-Crafts Acylation for Benzosuberone Core Synthesis
Intramolecular Friedel-Crafts acylation is a cornerstone method for constructing the benzosuberone skeleton.[4][5] However, this reaction is not without its challenges, often leading to questions about yield, purity, and reaction conditions.
Frequently Asked Questions (FAQs)
Q1: I am experiencing very low yields in my intramolecular Friedel-Crafts acylation to form the benzosuberone ring. What are the common causes?
A1: Low yields in this cyclization are frequently traced back to several key factors:
-
Deactivated Aromatic Ring: The aromatic ring must be sufficiently nucleophilic to undergo acylation. If your precursor contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COOR), the ring will be deactivated, hindering the electrophilic aromatic substitution.[6]
-
Catalyst Inactivity: Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst.[6] Similarly, Brønsted acids like polyphosphoric acid (PPA) or Eaton's reagent can be compromised by excess water.
-
Insufficient Catalyst: The product, a ketone, can form a stable complex with the Lewis acid catalyst. This complexation effectively removes the catalyst from the reaction, meaning that a stoichiometric amount of the catalyst is often required rather than a catalytic amount.[6]
-
Sub-optimal Reaction Temperature: The energy barrier for cyclization needs to be overcome. While some reactions proceed at room temperature, others may require heating. However, excessively high temperatures can lead to side reactions and decomposition of starting material or product.[6]
Troubleshooting Guide: Low Yields in Friedel-Crafts Acylation
| Problem | Potential Cause | Recommended Solution |
| Low to No Conversion | Deactivated aromatic substrate | If possible, synthesize the precursor without strongly deactivating groups. Consider alternative cyclization strategies if the groups are essential. |
| Inactive catalyst | Ensure all glassware is oven-dried. Use anhydrous solvents. Use freshly opened or purified Lewis acids. | |
| Insufficient catalyst | Increase the molar equivalents of the Lewis acid. A 1.1 to 2.0 molar excess is a good starting point. | |
| Reaction Stalls | Sub-optimal temperature | Gradually increase the reaction temperature in 10-20°C increments, monitoring for product formation and decomposition by TLC or LC-MS. |
| Multiple Products | Intermolecular side reactions | Run the reaction at a higher dilution to favor the intramolecular pathway. |
| Rearrangement products | While less common in acylation than alkylation, ensure the acylium ion precursor is stable.[7][8] |
Experimental Protocol: Synthesis of Benzosuberone via Intramolecular Friedel-Crafts Acylation
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel.
-
Solvent Addition: Add a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane) via cannula.
-
Substrate Addition: Dissolve the acyl chloride precursor (1.0 eq.) in the same dry solvent and add it to the dropping funnel.
-
Reaction Initiation: Cool the AlCl₃ suspension to 0°C using an ice bath. Add the substrate solution dropwise over 30-60 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS. If no conversion is observed, gradually heat the reaction to reflux.
-
Work-up: Carefully quench the reaction by slowly pouring it over crushed ice and concentrated HCl.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Section 2: Challenges in Ring-Closing Metathesis (RCM) for Unsaturated Derivatives
Ring-closing metathesis is a powerful tool for creating unsaturated seven-membered rings found in some benzosuberone analogs.[9] However, catalyst choice, substrate compatibility, and side reactions can be significant hurdles.
Frequently Asked Questions (FAQs)
Q2: My RCM reaction to form a benzocycloheptene ring is sluggish and gives a poor yield. How can I improve it?
A2: Several factors can impede RCM efficiency:
-
Catalyst Choice: First and second-generation Grubbs and Hoveyda-Grubbs catalysts have different activities and stabilities. For electron-rich or sterically hindered olefins, a more active catalyst may be required.
-
Catalyst Poisoning: Functional groups on your substrate, such as unprotected amines or thiols, can coordinate to the ruthenium center and poison the catalyst.[10] Impurities in solvents or reagents can also be problematic.[11][12]
-
Unwanted Isomerization: Ruthenium hydride species, which can form as a side product, can catalyze the isomerization of the newly formed double bond, leading to a mixture of products or thermodynamically more stable but undesired isomers.[9][13]
Troubleshooting Guide: Inefficient Ring-Closing Metathesis
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Inappropriate catalyst | Screen different generations of Grubbs or Hoveyda-Grubbs catalysts. |
| Catalyst poisoning | Ensure high purity of starting materials and solvents. If your substrate contains Lewis basic functional groups, consider using protecting groups.[14] | |
| Formation of Isomers | Double bond isomerization | Add a hydride scavenger like 1,4-benzoquinone or acetic acid to the reaction mixture.[9] |
| Dimerization/Oligomerization | Intermolecular metathesis | Run the reaction at high dilution (e.g., 0.001-0.01 M) to favor the intramolecular cyclization. |
Workflow for Optimizing RCM Reactions
Caption: A workflow for troubleshooting and optimizing RCM reactions.
Section 3: Functional Group Manipulations and Side Reactions
Modifying the benzosuberone core often involves reactions at the benzylic position or on the aromatic ring. These transformations can be prone to specific side reactions.
Frequently Asked Questions (FAQs)
Q3: I am trying to oxidize the alkyl side chain of a benzosuberone precursor to a carboxylic acid, but the reaction is not working. Why?
A3: Side-chain oxidation of alkylbenzenes to carboxylic acids, typically using strong oxidizing agents like KMnO₄ or CrO₃, has a critical requirement: the benzylic carbon must have at least one hydrogen atom.[15][16] If the benzylic position is a quaternary carbon, this reaction will not proceed.[17][18]
Q4: When attempting benzylic bromination with N-bromosuccinimide (NBS) on my benzosuberone derivative, I get a complex mixture of products. What is going wrong?
A4: Benzylic bromination with NBS is a radical substitution reaction.[15] Several factors can lead to a complex product mixture:
-
Multiple Benzylic Positions: If your molecule has more than one type of benzylic proton, you may get a mixture of constitutional isomers.
-
Over-bromination: Using an excess of NBS or prolonged reaction times can lead to dibromination or other side reactions.
-
Competing Reactions: The conditions for radical initiation (light or a radical initiator like AIBN) can sometimes promote other unwanted reactions.
Troubleshooting Guide: Side-Chain Functionalization
| Reaction | Problem | Potential Cause | Recommended Solution |
| Side-Chain Oxidation | No reaction | Quaternary benzylic carbon | This method is not suitable. Consider alternative synthetic routes to introduce the carboxylic acid. |
| Benzylic Bromination | Multiple products | Non-selective bromination | If possible, use a substrate with only one type of benzylic C-H bond. Control stoichiometry of NBS carefully. |
| Low yield | Poor radical initiation | Ensure the reaction is properly initiated with light (e.g., a sunlamp) or a radical initiator like AIBN. |
Mechanism: Benzylic Bromination with NBS
Caption: The radical mechanism of benzylic bromination using NBS.
Section 4: Purification Challenges
The final step in any synthesis is purification, which can be particularly challenging for benzosuberone derivatives due to their structural properties.
Frequently Asked Questions (FAQs)
Q5: I am struggling to separate my desired benzosuberone derivative from closely related impurities by column chromatography. What can I do?
A5: Purification of benzosuberone analogs can be difficult due to their often similar polarities and chromatographic behavior.[1]
-
Optimize Chromatography Conditions: Systematically screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). Consider using a different stationary phase, such as alumina or reverse-phase silica.[19]
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing small amounts of impurities.
-
Derivatization: In some cases, it may be beneficial to temporarily protect a functional group to alter the polarity of your compound, making it easier to separate from impurities.[1] The protecting group can then be removed after purification.
References
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 10. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 11. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 8-Fluoro-1-benzosuberone
Welcome to the technical support center for the synthesis and optimization of 8-Fluoro-1-benzosuberone. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our goal is to empower you with the knowledge to navigate the nuances of this synthesis, ensuring successful and reproducible outcomes.
I. Understanding the Synthesis: An Overview
The synthesis of this compound is a two-step process commencing with the Friedel-Crafts acylation of fluorobenzene with glutaric anhydride to yield 4-(4-fluorobenzoyl)propanoic acid. This intermediate is then reduced to 4-(4-fluorophenyl)butanoic acid. The final and critical step involves an intramolecular Friedel-Crafts acylation (cyclization) of 4-(4-fluorophenyl)butanoic acid to afford the target molecule, this compound.
This guide will focus on the optimization of this crucial cyclization step, addressing common challenges and providing solutions to maximize yield and purity.
II. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, providing probable causes and actionable solutions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive Catalyst: Polyphosphoric acid (PPA) is hygroscopic and can lose its activity upon exposure to moisture. Eaton's reagent can also degrade over time. 2. Insufficient Reaction Temperature: The cyclization requires a significant activation energy. 3. Poor Quality Starting Material: Impurities in the 4-(4-fluorophenyl)butanoic acid can inhibit the reaction. | 1. Use freshly opened or properly stored PPA or Eaton's reagent. Consider preparing PPA fresh from phosphorus pentoxide and phosphoric acid.[1] 2. Ensure the reaction temperature is maintained between 80-100 °C for PPA. Monitor the internal temperature of the reaction mixture. 3. Purify the 4-(4-fluorophenyl)butanoic acid by recrystallization before use. |
| Formation of a Dark Tar-like Substance | 1. Excessive Reaction Temperature: Overheating can lead to polymerization and decomposition of the starting material and product. 2. Prolonged Reaction Time: Extended heating can promote side reactions and degradation. | 1. Carefully control the reaction temperature using a thermostatically controlled heating mantle or oil bath. Do not exceed 100 °C when using PPA. 2. Monitor the reaction progress by Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed with the work-up. |
| Incomplete Reaction (Starting Material Remains) | 1. Insufficient Catalyst: The amount of PPA or Eaton's reagent may not be enough to drive the reaction to completion. 2. Inadequate Mixing: Due to the high viscosity of PPA, inefficient stirring can lead to localized areas of low catalyst concentration. | 1. Use a larger excess of PPA (e.g., 10-20 times the weight of the starting material). 2. Employ a powerful mechanical stirrer to ensure thorough mixing of the viscous reaction mixture. |
| Product Contaminated with a Side Product of Similar Polarity | 1. Intermolecular Acylation: At high concentrations, the acylium ion intermediate can react with another molecule of the starting material, leading to dimeric or polymeric byproducts. 2. Isomer Formation: Although less common in this specific cyclization, alternative cyclization pathways could lead to isomeric benzosuberone derivatives. | 1. While challenging with viscous reagents like PPA, consider a slow addition of the starting material to the hot catalyst to maintain a low concentration of the reactive intermediate. 2. Careful purification by column chromatography is essential. Use a solvent system with a fine gradient to resolve closely eluting spots. GC-MS analysis can help identify the isomeric impurities. |
| Difficulties in Isolating the Product from the Reaction Mixture | 1. Hydrolysis of PPA: The work-up of PPA is highly exothermic and can be difficult to manage. 2. Emulsion Formation during Extraction: The presence of polymeric materials can lead to the formation of stable emulsions during the aqueous work-up. | 1. Pour the hot reaction mixture slowly onto a large amount of crushed ice with vigorous stirring to manage the exotherm.[1] 2. Use a saturated solution of sodium chloride (brine) during the extraction to help break emulsions. If an emulsion persists, filtration through a pad of celite may be necessary. |
III. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the intramolecular Friedel-Crafts cyclization to form this compound?
A1: The reaction proceeds via an electrophilic aromatic substitution mechanism. The strong acid catalyst, either Polyphosphoric Acid (PPA) or Eaton's reagent, protonates the carboxylic acid group of 4-(4-fluorophenyl)butanoic acid, which then loses a molecule of water to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich fluorophenyl ring in an intramolecular fashion to form a new six-membered ring. Subsequent deprotonation re-establishes the aromaticity of the ring, yielding the final product, this compound.
Caption: Reaction mechanism for the synthesis of this compound.
Q2: PPA vs. Eaton's Reagent: Which is the better choice for this cyclization?
A2: Both Polyphosphoric Acid (PPA) and Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) are effective for this type of intramolecular Friedel-Crafts acylation.[2][3]
-
PPA is a classical and widely used reagent for such cyclizations.[1] It is highly viscous and can be difficult to stir, and the work-up can be challenging due to its exothermic reaction with water.
-
Eaton's reagent is often considered a milder and more user-friendly alternative to PPA.[2][3] It is a liquid and easier to handle, and reactions can often be run at lower temperatures with shorter reaction times.
The choice between the two may depend on laboratory availability, scale of the reaction, and personal preference. For initial optimizations, Eaton's reagent might offer a more controlled reaction.
Q3: What are the key safety precautions to consider during this synthesis?
A3:
-
Corrosive Reagents: Both PPA and Eaton's reagent are highly corrosive. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Exothermic Reactions: The quenching of the reaction mixture with water is highly exothermic, especially with PPA. Perform this step with extreme caution, adding the reaction mixture slowly to a large excess of ice.
-
Inert Atmosphere: While not always strictly necessary for the cyclization itself, the synthesis of the precursor 4-(4-fluorobenzoyl)propanoic acid using aluminum chloride should be performed under an inert atmosphere (e.g., nitrogen or argon) as aluminum chloride is moisture-sensitive.[4][5]
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material (4-(4-fluorophenyl)butanoic acid) and the product (this compound). The product, being a ketone, will be less polar than the starting carboxylic acid. Staining with potassium permanganate or using a UV lamp can help visualize the spots.
IV. Detailed Experimental Protocols
Protocol 1: Synthesis of 4-(4-fluorophenyl)butanoic acid
This protocol is adapted from a patented procedure for the synthesis of the precursor acid.[4][5]
Materials:
-
Fluorobenzene
-
Glutaric anhydride
-
Anhydrous aluminum chloride
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Ice
Procedure:
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (2.2 equivalents) and anhydrous dichloromethane.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add fluorobenzene (1.1 equivalents) to the stirred suspension.
-
In a separate flask, dissolve glutaric anhydride (1.0 equivalent) in anhydrous dichloromethane.
-
Add the glutaric anhydride solution dropwise to the reaction mixture over 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(4-fluorobenzoyl)propanoic acid.
-
The crude keto-acid can be reduced to 4-(4-fluorophenyl)butanoic acid using a standard Clemmensen or Wolff-Kishner reduction. A common laboratory procedure involves the Clemmensen reduction using amalgamated zinc and hydrochloric acid.
Caption: Workflow for the synthesis of 4-(4-fluorophenyl)butanoic acid.
Protocol 2: Optimized Synthesis of this compound via Intramolecular Friedel-Crafts Cyclization
This protocol provides optimized conditions for the cyclization of 4-(4-fluorophenyl)butanoic acid.
Materials:
-
4-(4-fluorophenyl)butanoic acid
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Ice
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Place 4-(4-fluorophenyl)butanoic acid (1.0 equivalent) in a round-bottom flask equipped with a mechanical stirrer.
-
Add Polyphosphoric acid (PPA) (approximately 10-15 times the weight of the starting material) or Eaton's reagent (approximately 10 mL per gram of starting material).
-
Heat the mixture to 80-90 °C with vigorous stirring for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool slightly and then pour it slowly and carefully onto a large beaker filled with crushed ice with vigorous stirring.
-
Once the PPA is fully hydrolyzed, extract the aqueous mixture with dichloromethane (3 x).
-
Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution (to remove any unreacted starting material), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.
V. Data Presentation
The following table summarizes the effect of different catalysts on the yield of benzosuberone synthesis, based on analogous reactions reported in the literature.
| Catalyst | Substrate | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Polyphosphoric acid (PPA) | 4-Arylbutanoic acids | 80-100 | 1-3 | 70-90 | [1] |
| Eaton's Reagent | 4-Arylbutanoic acids | 60-80 | 1-2 | 85-95 | [2] |
| Methanesulfonic acid (MSA) | 4-Phenylbutyric acid | 100 | 1 | 88 | [6] |
| Aluminum Chloride | 4-Phenylbutyryl chloride | 0 - rt | 2 | 90 | [6] |
VI. Visualization of Key Processes
Caption: A logical troubleshooting workflow for the synthesis of this compound.
VII. References
-
Process for the preparation of 4-(4-fluorobenzoyl) butyric acid. WO2003104180A1. Google Patents.
-
Method for preparing 4-(4-fluorobenzoyl) butyric acid. CN103694111A. Google Patents.
-
Eaton's reagent catalysed alacritous synthesis of 3-benzazepinones. Eur. J. Chem. 2016, 7(4), 391‐396.
-
What Is Purpose of Vacuum Filtration In Recrystallization. Hawach.
-
1-Benzosuberone(826-73-3) 1H NMR spectrum. ChemicalBook.
-
Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry.
-
(PDF) Eaton's Reagent Catalysed Alacritous Synthesis of 3-Benzazepinones. ResearchGate.
-
Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Diva-portal.org.
-
Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[7]annulen-7-ols. National Institutes of Health.
-
Purification by Recrystallization. CUNY.
-
Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education.
-
New synthesis process for the synthesis of ezetimibe. ResearchGate.
-
SYNTHESIS OF 4-PHENYLBUTYRIC ACID. European Patent Office.
-
(PDF) Polyphosphoric Acid in Organic Synthesis. ResearchGate.
-
Application Notes and Protocols for Intramolecular Friedel-Crafts Acylation. Benchchem.
-
Eaton's reagent catalysed alacritous synthesis of 3-benzazepinones. SciSpace.
-
Synthesis of (C) 4-(4-Bromophenyl)-4-phenylbutanoic Acid. PrepChem.com.
-
Microwave-assisted cyclizations promoted by polyphosphoric acid esters: a general method for 1-aryl-2-iminoazacycloalkanes. National Institutes of Health.
-
Supporting Information. The Royal Society of Chemistry.
-
Cascade Intramolecular Prins/Friedel–Crafts Cyclization for the Synthesis of 4-Aryl-tetralin. Beilstein Archives.
-
US20050250961A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid. Google Patents.
-
(PDF) 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. ResearchGate.
-
Eaton's Reagent: A Comprehensive Technical Guide to its Synthetic Applications. Benchchem.
-
4-(4-Fluorobenzoyl)butyric acid | 149437-76-3. ChemicalBook.
-
Cyclisation | Poly Phosphoric acid | Acyl cation Organic Chemistry Problem Question Solved Solution. YouTube.
-
BJOC - Search Results. Beilstein Journals.
-
Scope and limitations of the preparation of xanthones using Eaton's reagent. National Institutes of Health.
-
Statistical correlations between NMR spectroscopy and direct infusion FT-ICR mass spectrometry aid annotation of un- knowns in metabolomics. CORE.
-
Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives. Organic Chemistry Portal.
Sources
- 1. ccsenet.org [ccsenet.org]
- 2. Eaton’s reagent catalysed alacritous synthesis of 3-benzazepinones | European Journal of Chemistry [eurjchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]
- 5. CN103694111A - Method for preparing 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Synthesis of 8-Fluoro-1-benzosuberone
For Researchers, Scientists, and Drug Development Professionals
I. Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to 8-Fluoro-1-benzosuberone?
The most common and industrially relevant synthesis of this compound involves a two-step process:
-
Friedel-Crafts Acylation: Reaction of fluorobenzene with succinic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to form 4-(4-fluorophenyl)-4-oxobutanoic acid.
-
Clemmensen Reduction followed by Intramolecular Cyclization: The ketone in 4-(4-fluorophenyl)-4-oxobutanoic acid is reduced to a methylene group to yield 4-(4-fluorophenyl)butyric acid. This intermediate then undergoes an intramolecular Friedel-Crafts acylation, typically catalyzed by a strong acid like polyphosphoric acid (PPA), to yield this compound.
Q2: What are the most common side products observed during the synthesis of this compound?
The formation of side products can occur at both key stages of the synthesis. The most significant side product is the isomeric 6-Fluoro-1-indanone . Other potential impurities include:
-
Ortho-acylated isomer: During the initial Friedel-Crafts acylation of fluorobenzene, a small amount of the ortho-isomer, 4-(2-fluorophenyl)-4-oxobutanoic acid, may be formed.
-
Polyacylation products: Although less common in acylation compared to alkylation, there is a possibility of multiple acyl groups being added to the fluorobenzene ring under certain conditions.[1]
-
Incomplete reduction products: If the Clemmensen reduction is not carried out to completion, residual starting material (4-(4-fluorophenyl)-4-oxobutanoic acid) will remain.
-
Dehalogenated species: In some instances, loss of the fluorine atom can occur, leading to the formation of 1-benzosuberone.[2]
II. Troubleshooting Guide: Side Product Minimization
This section provides detailed troubleshooting strategies for the critical intramolecular cyclization step, focusing on the prevention of the primary side product, 6-Fluoro-1-indanone.
Issue 1: Significant Formation of 6-Fluoro-1-indanone
Root Cause Analysis:
The formation of the undesired 6-Fluoro-1-indanone arises from a competing intramolecular electrophilic attack at the carbon atom ortho to the fluoro group, leading to a thermodynamically stable five-membered ring. The desired this compound is the product of cyclization at the carbon atom meta to the fluoro group, forming a seven-membered ring. The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly the strength and concentration of the acid catalyst.[3]
Mitigation Strategies:
-
Optimization of Polyphosphoric Acid (PPA) Concentration: The concentration of PPA, often expressed as its P₂O₅ content, is a critical parameter.
-
Lower P₂O₅ content: Tends to favor the formation of the indanone side product.
-
Higher P₂O₅ content: Generally promotes the formation of the desired benzosuberone. It is recommended to use PPA with a P₂O₅ content of 85% or higher.
-
-
Reaction Temperature and Time:
-
Temperature: Lowering the reaction temperature can sometimes favor the formation of the kinetically controlled product, which may be the desired benzosuberone. A typical starting point is 80-100°C.
-
Time: Prolonged reaction times, especially at elevated temperatures, can lead to isomerization and the formation of the more stable indanone. Monitoring the reaction progress by TLC or GC is crucial to determine the optimal reaction time.
-
-
Alternative Catalysts: While PPA is the most common catalyst, other strong acids or Lewis acids can be explored. However, each may present its own set of side reactions. Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is a powerful alternative that can sometimes offer improved regioselectivity.
| Parameter | Condition Favoring this compound | Condition Favoring 6-Fluoro-1-indanone |
| PPA Concentration | High P₂O₅ content (≥85%) | Low P₂O₅ content |
| Temperature | Generally lower (e.g., 80-100°C) | Higher temperatures may favor the thermodynamically more stable indanone |
| Reaction Time | Optimized to completion of desired product | Extended reaction times can lead to isomerization |
dot
Caption: Reaction pathways in the synthesis of this compound.
Issue 2: Presence of Dehalogenated Impurities
Root Cause Analysis:
Dehalogenation, the loss of the fluorine atom from the aromatic ring, can occur under harsh reaction conditions, particularly in the presence of strong acids and reducing agents. The C-F bond is generally strong, but at elevated temperatures and with prolonged exposure to the reaction medium, this side reaction can become more prevalent.
Mitigation Strategies:
-
Temperature Control: Avoid excessive temperatures during both the Clemmensen reduction and the intramolecular cyclization steps.
-
Reaction Time: Minimize the reaction time to what is necessary for the completion of the desired transformation.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative degradation pathways that may contribute to dehalogenation.
III. Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to maximize the yield of the desired product while minimizing the formation of the 6-fluoro-1-indanone side product.
Materials:
-
4-(4-fluorophenyl)butyric acid
-
Polyphosphoric acid (PPA, 85% P₂O₅ content or higher)
-
Ice
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a mechanical stirrer and a thermometer, add polyphosphoric acid (10 equivalents by weight to the starting material).
-
Addition of Starting Material: Slowly add 4-(4-fluorophenyl)butyric acid to the PPA with vigorous stirring.
-
Reaction: Heat the mixture to 90-95°C and maintain this temperature for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
Procedure:
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica gel onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the ethyl acetate concentration to 10-15%). The less polar this compound will typically elute before the more polar 6-Fluoro-1-indanone.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify and combine the fractions containing the pure product.
IV. Analytical Characterization
Accurate identification of the desired product and any side products is crucial. Below is a summary of expected analytical data.
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Mass Spectrometry (m/z) |
| This compound | ~7.7-7.0 (m, 3H, Ar-H), 3.0-2.8 (t, 2H, CH₂), 2.7-2.5 (t, 2H, CH₂), 2.1-1.9 (m, 2H, CH₂) | ~200 (C=O), 163 (d, JCF), 140, 130 (d, JCF), 125, 115 (d, JCF), 113 (d, JCF), 40, 30, 25 | 178.07 (M+) |
| 6-Fluoro-1-indanone | ~7.6-7.1 (m, 3H, Ar-H), 3.1-2.9 (t, 2H, CH₂), 2.7-2.5 (t, 2H, CH₂) | ~205 (C=O), 165 (d, JCF), 145, 135 (d, JCF), 125, 115 (d, JCF), 110 (d, JCF), 36, 26 | 150.05 (M+) |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the specific instrument and conditions used. It is recommended to consult reference spectra when available.[4][5]
dot
Caption: A typical workflow for the analysis and purification of this compound.
V. References
-
Wang, X., et al. (2024). Acid-Solvent Cluster-Promoted General and Regioselective Friedel-Crafts Acylation with Carboxylic Acids. The Journal of Organic Chemistry, 89(23), 17355–17361. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
-
Merck & Co. (2005). Process for the preparation of 6-fluoro-2-methyl-1-indanone. WO2005068411A1.
-
Reuman, M., & Myers, A. I. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Ishii, Y., et al. (2004). Intramolecular Friedel-Crafts Acylation Reaction Promoted by 1,1,1,3,3,3-Hexafluoro-2-propanol. The Journal of Organic Chemistry, 69(5), 1545-1547. [Link]
-
Wikipedia. (2023). Dehalogenation. [Link]
-
Organic Syntheses. (2008). Org. Synth. 2008, 85, 64-71. [Link]
-
Tomaszewski, M. J., & Warkentin, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 236-253. [Link]
-
Organic Chemistry Portal. Indanone synthesis. [Link]
-
Kvegl, P., et al. (2011). SEPARATION OF HBCD ISOMERS USING AN HPLC-MS METHOD. [Link]
-
Krupcik, J., et al. (2002). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. [Link]
-
ResearchGate. (2017). Investigation of cyclization reaction of 20 in PPA. [Link]
-
Hashimoto, T., et al. (1996). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. ChemInform, 27(34). [Link]
-
Professor Dave Explains. (2018). Friedel-Crafts Acylation. [Link]
-
Rotachrom Technologies. Isomer separation by CPC chromatography. [Link]
-
Science.gov. chromatographic hplc assay: Topics by Science.gov. [Link]
-
Gecse, Z., et al. (2020). High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 25(23), 5648. [Link]
-
Zhang, J., & Schmalz, H.-G. (2006). Pt(IV)-catalyzed cyclization of arene-alkyne substrates via intramolecular electrophilic hydroarylation. Angewandte Chemie International Edition, 45(39), 6704-6707. [Link]
Sources
Effective purification strategies for 8-Fluoro-1-benzosuberone and its derivatives
Welcome to the technical support center for the purification of 8-Fluoro-1-benzosuberone and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of fluorinated aromatic ketones. Benzosuberones are key scaffolds in medicinal chemistry, exhibiting a range of biological activities.[1][2] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical and pharmacological properties, but it can also introduce unique challenges in purification.
This document provides field-proven insights, troubleshooting guides for common experimental hurdles, and detailed protocols to help you achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound after synthesis?
The two most effective and widely used methods are flash column chromatography and recrystallization. Flash chromatography is excellent for separating the target compound from impurities with different polarities, such as unreacted starting materials or byproducts.[1][3] Recrystallization is ideal for removing minor impurities from a solid product, often yielding material of very high purity. The choice between them depends on the physical state of your crude product (oil vs. solid) and the nature of the impurities.
Q2: What are the common impurities I should expect from a typical synthesis, such as an intramolecular Friedel-Crafts cyclization?
Syntheses like the Friedel-Crafts cyclization can result in several types of impurities.[4][5] It is crucial to identify these to select the right purification strategy. Common impurities include:
-
Unreacted Starting Material: The precursor acid or acyl chloride.
-
Positional Isomers: Cyclization can sometimes occur at different positions on the aromatic ring, leading to isomers that may have very similar polarities.
-
Polymeric Material: Harsh acidic conditions can sometimes lead to the formation of polymeric byproducts.
-
Residual Catalyst: Traces of the Lewis acid (e.g., AlCl₃) or Brønsted acid (e.g., PPA) used in the reaction.[6]
Q3: How can I reliably assess the purity of my final product?
A combination of analytical techniques is necessary for a comprehensive quality assessment.[7]
-
¹H and ¹³C NMR: Provides structural confirmation and can reveal organic impurities.
-
¹⁹F NMR: Extremely sensitive for fluorine-containing compounds. It can help identify and quantify fluorinated impurities that might be hidden in the ¹H NMR spectrum.[8]
-
HPLC/UPLC: An excellent method for quantifying purity and detecting trace-level impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify impurities.[1][9]
-
Quantitative NMR (qNMR): Can be used to determine the absolute purity of a sample against a certified internal standard.[10]
Q4: Are there any stability issues with this compound that I should be aware of during purification and storage?
While generally stable, aromatic ketones can be sensitive to light and strong oxidizing or reducing agents. Some fluorinated compounds exhibit photosensitivity, where UV light can cause degradation.[11] It is good practice to store the purified compound in an amber vial, under an inert atmosphere (like nitrogen or argon), and at a low temperature to minimize degradation over time.
Purification Strategy Decision Tree
This diagram outlines a logical workflow for selecting the appropriate purification strategy for your crude this compound product.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide
Problem 1: My column chromatography gives poor separation (streaking or co-elution of impurities).
-
Underlying Cause & Scientific Rationale: This issue often stems from an inappropriate solvent system or improper column packing. The polarity of the eluent may be too high, causing all compounds to move too quickly (low Rf values on TLC), or too low, causing streaking. Co-elution occurs when the selectivity of the mobile phase/stationary phase system is insufficient to resolve compounds of very similar polarity, a common issue with isomers. The unique electronic properties of fluorine can influence a molecule's interaction with the silica gel stationary phase.[12]
-
Solution & Actionable Steps:
-
Optimize the Mobile Phase with TLC: Before running the column, systematically test solvent mixtures (e.g., ethyl acetate/hexane, dichloromethane/hexane) to find a system that gives your target compound an Rf value of 0.25-0.35 . Ensure baseline separation from major impurities.
-
Use a Gradient Elution: Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving highly polar impurities on the column.
-
Check Column Packing: Ensure the silica gel is packed uniformly without air bubbles or cracks, which cause channeling and lead to poor separation. A well-packed column is critical.
-
Sample Loading: Adsorb your crude product onto a small amount of silica gel and load it dry onto the column. This often gives sharper bands than loading in a solvent.
-
Problem 2: My compound "oils out" during recrystallization instead of forming crystals.
-
Underlying Cause & Scientific Rationale: "Oiling out" happens when the solution becomes supersaturated at a temperature above the melting point of the solute in that specific solvent system. Instead of crystallizing, the compound separates as a liquid phase. This is common with compounds that have relatively low melting points or when a solvent is used in which the compound is excessively soluble.
-
Solution & Actionable Steps:
-
Reduce Cooling Rate: Allow the flask to cool slowly to room temperature first, then transfer it to an ice bath. Rapid cooling encourages oiling out.
-
Add More Solvent: Your solution might be too concentrated. Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again slowly.
-
Change Solvent System: The chosen solvent may not be optimal. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[13] Try a binary solvent system (e.g., ethanol/water, acetone/hexane). Dissolve the compound in the "good" solvent and slowly add the "poor" solvent at an elevated temperature until the solution becomes cloudy, then add a drop of the "good" solvent to clarify and cool slowly.
-
Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent line or add a seed crystal from a previous batch to provide a nucleation site.
-
Problem 3: My NMR spectrum shows persistent residual solvent peaks (e.g., Ethyl Acetate, DCM) that won't go away on a rotary evaporator.
-
Underlying Cause & Scientific Rationale: Solvents with higher boiling points can be difficult to remove completely, especially if the product is a viscous oil or a waxy solid that traps the solvent.
-
Solution & Actionable Steps:
-
Use a High-Vacuum Pump: Connect your flask to a high-vacuum (<1 mmHg) line for several hours. This is much more effective than a standard rotary evaporator.
-
Gentle Heating: While under high vacuum, gently warm the flask with a water bath (e.g., 30-40°C) to increase the vapor pressure of the trapped solvent. Do not exceed the melting or decomposition point of your compound.
-
Co-evaporation: Dissolve the product in a low-boiling, non-residual solvent like diethyl ether or pentane and re-concentrate it. Repeat this process 2-3 times. The lower-boiling solvent helps to azeotropically remove the higher-boiling one.
-
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is designed for the purification of ~1 gram of crude this compound.
-
TLC Analysis & Solvent Selection:
-
Prepare several TLC chambers with different ratios of ethyl acetate (EtOAc) in hexane (e.g., 5%, 10%, 20% EtOAc).
-
Spot the crude material on TLC plates and elute.
-
Identify the solvent system that provides an Rf of ~0.3 for the product spot and good separation from impurities. For benzosuberones, a 10-20% EtOAc/hexane mixture is a common starting point.
-
-
Column Preparation:
-
Select a glass column of appropriate size (e.g., 40 mm diameter for 1 g of crude material).
-
Pack the column with silica gel (60 Å, 40-63 µm) using the "slurry method" with the initial, low-polarity eluent. Ensure a flat, stable bed of silica.
-
-
Sample Loading:
-
Dissolve the crude product (~1 g) in a minimal amount of dichloromethane (DCM).
-
Add ~2-3 g of silica gel to this solution and concentrate it on a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with the selected solvent system.
-
Collect fractions (e.g., 15-20 mL per test tube) and monitor the elution process by TLC.
-
Spot every few fractions on a TLC plate to track the separation.
-
-
Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator.
-
Place the resulting product under high vacuum to remove any residual solvent.
-
Obtain the final mass and calculate the yield. Analyze purity via NMR, HPLC, etc.
-
Protocol 2: Recrystallization
This protocol assumes the crude product is a solid and contains minor impurities.
-
Solvent Selection:
-
Place a small amount of the crude solid in several test tubes.
-
Add different solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate) dropwise.
-
A good solvent will not dissolve the solid at room temperature but will dissolve it completely upon heating.
-
Commonly effective solvent systems for aromatic ketones include ethanol, or mixtures like ethyl acetate/hexane.[13]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the chosen solvent portion-wise while heating the mixture (e.g., on a hotplate) with stirring until the solid just dissolves. Avoid adding a large excess of solvent.
-
-
Decolorization (Optional):
-
If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
-
Crystallization:
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Dry the crystals in a vacuum oven. Do not use a temperature close to the compound's melting point.
-
Data Summary Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁FO | |
| Molecular Weight | 178.20 g/mol | |
| Appearance | Liquid | |
| Boiling Point | 84-86 °C at 0.001 mmHg | [14] |
| Density | 1.16 g/mL at 25 °C | [14] |
| Refractive Index | n20/D 1.541 | [14] |
| CAS Number | 24484-21-7 |
Table 2: Common Solvent Systems for Purification
| Purification Method | Solvent System (v/v) | Polarity | Typical Application |
| Column Chromatography | 5-20% Ethyl Acetate / Hexane | Low to Medium | General purpose separation of benzosuberones from less polar byproducts. |
| Column Chromatography | 10-30% Dichloromethane / Hexane | Low to Medium | Alternative system, good for resolving less polar compounds. |
| Recrystallization | Ethanol or Isopropanol | Polar Protic | For moderately polar solid derivatives that are highly soluble when hot. |
| Recrystallization | Ethyl Acetate / Hexane | Medium / Non-polar | A binary system where the compound is dissolved in minimal hot EtOAc, and Hexane is added as the anti-solvent. |
Troubleshooting Chromatography: A Visual Workflow
Caption: A workflow for troubleshooting common column chromatography issues.
References
- Nagarapu, L., Yadagiri, B., Bantu, R., Kumar, C. G., Pombala, S., & Nanubolu, J. (2014). Novel Benzosuberone Derivatives: Synthesis, Characterization and Antibacterial Activity. European Journal of Medicinal Chemistry, 71, 91-97.
-
Organic Syntheses. (n.d.). Fluorination Reactions. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Novel Benzosuberone Derivatives: Synthesis, Characterization and Antibacterial Activity. Retrieved January 21, 2026, from [Link]
-
Ma, J. A., & Cahard, D. (2007). Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation. Journal of Fluorine Chemistry, 128(9), 975-996. Available from: [Link]
-
Reddy, P. V., et al. (2012). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Molecules, 17(12), 13959-13971. Available from: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved January 21, 2026, from [Link]
-
Schulte, M. L., & Yoon, T. P. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57492. Available from: [Link]
-
ResearchGate. (n.d.). Novel Benzosuberone-quinazolinone Derivatives: Synthesis and Antitumour Activity. Retrieved January 21, 2026, from [Link]
-
Chiba, K., et al. (1996). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy, 40(3), 633-637. Available from: [Link]
-
Sawamura, M., et al. (2022). 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. JACS Au, 2(10), 2266-2274. Available from: [Link]
-
Lin, Y., & Li, L. (2011). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Chromatographic Science, 49(8), 604-609. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of benzosuberones through intramolecular Friedel–Crafts cyclization. Retrieved January 21, 2026, from [Link]
- Deanesly, R. M. (1939). U.S. Patent No. 2,166,584. Washington, DC: U.S. Patent and Trademark Office.
-
Kim, J., et al. (2023). Development of 1H qNMR Analytical Procedure for Purity Determination of Imazosulfuron and 1,4-BTMSB-d4 for ISO 17034 Accreditation. Journal of AOAC International, 106(5), 1364-1372. Available from: [Link]
-
Wilson, C. (2022). Accessing new polymorphs and solvates through solvothermal recrystallization. IUCrJ, 9(Pt 2), 127–128. Available from: [Link]
-
Semantic Scholar. (n.d.). Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives in Extracts from Rubia tinctorum L. Roots. Retrieved January 21, 2026, from [Link]
-
MDPI. (n.d.). Synthesis and Crystallization of N-Rich Triazole Compounds. Retrieved January 21, 2026, from [Link]
-
Watanabe, C., & Ishida, Y. (2015). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. Journal of Chromatography A, 1388, 234-241. Available from: [Link]
-
Gilg, D., et al. (1996). Analytical methods for the characterization and quality control of pharmaceutical peptides and proteins, using erythropoietin as an example. Pharmaceutica Acta Helvetiae, 71(6), 383-394. Available from: [Link]
-
Scientific Laboratory Supplies. (n.d.). This compound, 96%. Retrieved January 21, 2026, from [Link]
Sources
- 1. Novel Benzosuberone Derivatives:Synthesis, Characterization and Antibacterial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Analytical methods for the characterization and quality control of pharmaceutical peptides and proteins, using erythropoietin as an example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Development of 1H qNMR Analytical Procedure for Purity Determination of Imazosulfuron and 1,4-BTMSB-d4 for ISO 17034 Accreditation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purification [chem.rochester.edu]
- 14. scientificlabs.co.uk [scientificlabs.co.uk]
Best practices for the long-term storage and stability of 8-Fluoro-1-benzosuberone
Prepared by the Senior Application Scientist Team
This guide provides researchers, scientists, and drug development professionals with best practices for the long-term storage, handling, and stability assessment of 8-Fluoro-1-benzosuberone (CAS No: 24484-21-7). Adherence to these guidelines is critical for ensuring the compound's integrity, leading to reproducible and reliable experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: What are the ideal long-term storage conditions for this compound?
A: For optimal long-term stability, this compound, which is a liquid at room temperature, should be stored at -20°C or lower , under a dry, inert atmosphere such as argon or nitrogen.[1][2] The container should be a tightly sealed vial with a PTFE-lined cap to prevent moisture ingress and air exposure.
Q2: I just received my shipment. How should I handle it?
A: Upon receipt, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound. Handle the compound in a controlled environment, preferably within a glove box or under a gentle stream of inert gas. Use appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[1][3]
Q3: Is this compound sensitive to air and moisture?
A: Yes. Like many fluorinated ketones, this compound is susceptible to degradation from atmospheric exposure. The electron-withdrawing nature of the fluorine atom can increase the electrophilicity of the carbonyl carbon, making it more prone to hydration.[4] Furthermore, related compounds are often classified as air-sensitive, suggesting a risk of oxidation over time.[3]
Q4: What are the visible signs of compound degradation?
A: While degradation may not always be visible, you should look for changes in the sample's appearance. This can include a change in color (e.g., from clear/light yellow to a darker shade), the development of turbidity, or the formation of precipitates. However, the absence of visible changes does not guarantee purity. Analytical verification is essential.
Q5: How often should I check the purity of my long-term stock?
A: We recommend performing a purity check (e.g., via HPLC or ¹H-NMR) on your primary stock solution at least once every 6-12 months, or more frequently if it is accessed often. For critical experiments, it is best practice to verify the purity of the aliquot immediately before use.
Section 2: Troubleshooting Guide for Stability Issues
This guide provides a systematic approach to identifying and resolving common issues that may arise from improper storage or handling.
Problem: Inconsistent or non-reproducible experimental results.
This is the most common indicator of a potential compound integrity issue. Before troubleshooting other experimental parameters, it is crucial to validate the purity of your this compound stock.
Caption: Troubleshooting workflow for inconsistent results.
Problem: Purity analysis (e.g., HPLC, NMR) shows unexpected peaks.
-
Possible Cause 1: Hydration. The carbonyl group may have reacted with trace moisture to form a geminal diol (hydrate).[4] In mass spectrometry, this would correspond to a mass increase of 18 Da.
-
Solution: Ensure all solvents used for stock solutions are anhydrous. Store the compound under a rigorously dry, inert atmosphere. Re-purification via flash chromatography may be possible, but procuring a new lot is often more practical.
-
-
Possible Cause 2: Oxidation. Exposure to air can lead to oxidative degradation, potentially affecting the benzocyclic ring or the aliphatic chain.
-
Solution: Strict adherence to anaerobic handling and storage protocols is required. Purging vials with argon or nitrogen before sealing is critical.
-
-
Possible Cause 3: Contamination. The impurity may have been introduced from a contaminated solvent, pipette tip, or storage vial.
-
Solution: Review all handling procedures. Use high-purity solvents and sterile, single-use equipment when preparing aliquots.
-
| Storage Parameter | Recommended Best Practice | Condition to Avoid | Rationale |
| Temperature | -20°C or -40°C | Room temperature or 4°C for long-term | Slows kinetic degradation processes.[2] 4°C is insufficient to halt slow degradation over months. |
| Atmosphere | Dry Argon or Nitrogen | Air | Prevents oxidative degradation and hydration from atmospheric moisture.[3][4] |
| Container | Amber glass vial with PTFE-lined cap | Plastic tubes (e.g., Eppendorf), poorly sealed vials | Prevents light exposure and ensures an airtight seal against moisture and oxygen. |
| Aliquoting | Prepare multiple small-volume aliquots | Repeatedly freeze-thawing a single large stock | Minimizes contamination risk and moisture exposure for the primary stock. Avoids degradation from temperature cycles. |
Section 3: Protocols and Methodologies
Protocol 3.1: Recommended Long-Term Storage and Handling
-
Receipt and Inspection: Upon receipt, inspect the container for damage. Allow the vial to warm to ambient temperature for at least 30 minutes before opening.
-
Inerting: Perform all manipulations in a glove box or under a positive pressure of inert gas (argon or nitrogen).
-
Aliquoting: Using a sterile glass syringe or pipette, create single-use aliquots in smaller, appropriately sized amber glass vials. This prevents repeated exposure of the main stock.
-
Inerting Aliquots: Before sealing each aliquot, flush the headspace of the vial with inert gas for 15-30 seconds.
-
Sealing: Tightly seal the vials with PTFE-lined caps. For extra protection, wrap the cap-vial interface with Parafilm®.
-
Storage: Place the labeled primary stock and all aliquots in a freezer at -20°C or below. Log the location and date in your inventory.
Protocol 3.2: Standard Operating Procedure for Purity Assessment by HPLC
This protocol provides a starting point for method development to assess the purity of this compound.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade acetonitrile. Dilute to a working concentration of ~50 µg/mL with the mobile phase.
-
Instrumentation and Columns:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Run the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks. A pure sample should exhibit a single major peak. The presence of new or growing peaks over time indicates degradation. Analytical methods like these are standard for determining chemical purity.[][6]
Section 4: Scientific Rationale & Mechanistic Insights
Understanding the potential degradation pathways of this compound is key to preventing them. The structure contains two primary points of vulnerability under suboptimal storage conditions.
Caption: Key degradation pathways and preventative measures.
-
Hydration of the Carbonyl Group: The fluorine atom is strongly electron-withdrawing, which increases the partial positive charge on the carbonyl carbon. This makes the ketone more susceptible to nucleophilic attack by water, leading to the formation of an equilibrium with the corresponding hydrate (gem-diol).[4] While this process may be reversible, the presence of the hydrate complicates quantification and can affect biological activity. Storing under a dry, inert atmosphere is the primary defense.
-
Oxidation: Aromatic systems and benzylic positions can be susceptible to oxidation, especially over long periods of air exposure. This can lead to a complex mixture of degradation products. The use of an inert atmosphere (argon or nitrogen) displaces oxygen from the vial headspace, effectively preventing this pathway.[3]
By controlling the key parameters of temperature, moisture, and oxygen , researchers can ensure the long-term stability and integrity of this compound, safeguarding the validity of their scientific work.
References
-
Scientific Laboratory Supplies. (n.d.). This compound, 96%. Retrieved from [Link]
- Sloop, J. C. (2018). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Modern Chemistry, 6(1), 1-10.
-
National Center for Biotechnology Information. (n.d.). Benzosuberone. PubChem Compound Database. Retrieved from [Link]
- Oltmanns, R. H., Müller, R., Otto, M. K., & Lingens, F. (1989). Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. Applied and Environmental Microbiology, 55(10), 2499–2504.
- Yeole, R. D., Lawand, S. V., Bhavsar, S. B., & Deshpande, P. K. (2005). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 67(1), 86-90.
- Al-Asmari, A. I., Al-Qahtani, S. A., Al-Otaibi, K. M., Al-Sultan, N. K., Al-Saeed, H. S., & Abbate, V. (2023). Influence of long-term storage temperatures and sodium fluoride preservation on the stability of synthetic cathinones and dihydro-metabolites in human whole blood. Forensic Toxicology, 41(1), 133–145.
Sources
- 1. 8-氟-1-苯并环庚酮 96% | Sigma-Aldrich [sigmaaldrich.cn]
- 2. Influence of long-term storage temperatures and sodium fluoride preservation on the stability of synthetic cathinones and dihydro-metabolites in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 6. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Solubility Challenges of 8-Fluoro-1-benzosuberone in Aqueous Solutions
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 8-Fluoro-1-benzosuberone. This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for the solubility challenges encountered when working with this compound in aqueous environments. Our goal is to equip you with the foundational knowledge and actionable protocols to ensure the success and reproducibility of your experiments.
Section 1: Understanding the Challenge: Physicochemical Profile
This compound is a synthetic organic compound with a molecular structure that inherently limits its solubility in water. Understanding its properties is the first step in devising an effective solubilization strategy.
Causality of Poor Aqueous Solubility: The core structure, benzosuberone, is a bicyclic aromatic ketone that is non-polar and hydrophobic. Data for the parent compound, 1-benzosuberone, shows it is insoluble in water, with a LogP (octanol/water partition coefficient) of 2.596 and a calculated water solubility of just 0.16 g/L.[1][2][3] The addition of a single, highly electronegative fluorine atom to this scaffold is insufficient to overcome the dominant hydrophobic character of the molecule. Therefore, this compound is expected to behave as a poorly water-soluble, lipophilic compound.
| Property | Value | Source |
| CAS Number | 24484-21-7 | |
| Molecular Formula | C₁₁H₁₁FO | |
| Molecular Weight | 178.20 g/mol | |
| Physical Form | Liquid | |
| Density | 1.16 g/mL at 25 °C | |
| Boiling Point | 84-86 °C at 0.001 mmHg | |
| Predicted Solubility | Poorly soluble in water; Soluble in organic solvents. | Inferred from[2] |
Section 2: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial hurdles researchers face.
Q1: I added this compound directly to my aqueous buffer and it won't dissolve. What's wrong?
A: This is expected behavior. Due to its hydrophobic nature, this compound will not dissolve when added directly to aqueous systems like PBS, cell culture media, or other buffers. Direct addition will likely result in an immiscible liquid phase or a fine suspension, not a true solution, which can lead to inaccurate concentration calculations and inconsistent experimental results.
Q2: What is the standard first step to solubilize this compound for a biological experiment?
A: The universally accepted first step is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing ability for both polar and nonpolar substances.[4] 100% ethanol is another viable option.
Q3: I'm using this for a cell-based assay. How much DMSO is safe for my cells?
A: This is a critical consideration, as organic solvents can be toxic to cells. The final concentration of DMSO in your assay should be kept as low as possible.
-
General Guideline: Most cell lines tolerate a final DMSO concentration of 0.1% to 0.5% v/v without significant cytotoxicity.[5][6]
-
Sensitive Cells: For primary cells or particularly sensitive cell lines, it is crucial to keep the final DMSO concentration at or below 0.1% .[5] Some sensitive cell types may show toxic effects at concentrations as low as 0.1%.[7]
-
Validation is Key: Always run a vehicle control (your final assay medium containing the same final percentage of DMSO, without the compound) to ensure the solvent itself is not affecting the experimental outcome.
Q4: My compound dissolved perfectly in 100% DMSO, but when I diluted it into my cell culture medium, it immediately turned cloudy and precipitated. What should I do?
A: This is a common phenomenon known as "crashing out." The compound is soluble in the organic stock but becomes insoluble when the polarity of the solvent dramatically increases upon dilution into the aqueous medium. Here are the corrective actions:
-
Reduce the Final Concentration: You may be exceeding the compound's solubility limit in the final aqueous/co-solvent mixture. Try working with a lower final concentration.
-
Modify the Dilution Technique: Instead of adding the stock solution directly to the full volume of buffer, add the stock solution to a small volume of buffer first, vortexing vigorously, and then bring it up to the final volume. This rapid mixing can sometimes prevent immediate precipitation.
-
Increase the Co-solvent Percentage (with caution): If your experimental system can tolerate it, slightly increasing the final percentage of the co-solvent may keep the compound in solution. However, be mindful of solvent toxicity.[5][8]
-
Employ Advanced Solubilization Strategies: If the above steps fail, you will need to use a more robust formulation strategy, as detailed in the next section.
Section 3: In-Depth Solubilization Strategies & Protocols
When simple co-solvent systems are insufficient, more advanced techniques are required to achieve a stable and usable aqueous formulation.
Strategy 1: Co-Solvent Systems
Mechanism: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[9] This reduction in polarity lowers the interfacial tension between the aqueous environment and the hydrophobic compound, allowing it to dissolve.[10]
| Co-Solvent | Properties & Use Case | Typical Final Conc. (Cell-based assays) |
| DMSO | Excellent solubilizing power for a wide range of compounds. Standard for initial stock solutions. | ≤ 0.5%[5] |
| Ethanol (EtOH) | Good alternative to DMSO. Can be less toxic for some applications. Volatile. | ≤ 1.0% |
| Propylene Glycol (PG) | Less volatile than ethanol, often used in pharmaceutical formulations. | Variable, system-dependent |
| Polyethylene Glycol 400 (PEG 400) | A low-molecular-weight polymer, effective at increasing solubility. | Variable, system-dependent |
-
Prepare Stock Solution: Weigh out a precise amount of this compound and dissolve it in a minimal volume of 100% DMSO (or ethanol) to create a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution by vortexing or brief sonication. This stock should be clear.
-
Perform Serial Dilutions: Create intermediate dilutions of your stock solution in the same 100% organic solvent. This allows for smaller volumes to be transferred for the final dilution step.
-
Final Aqueous Dilution: Vigorously vortex or stir your final aqueous buffer (e.g., cell culture medium). While stirring, add the required volume of the organic stock solution drop-by-drop or as a single, swift addition to promote rapid mixing.
-
Validation: Visually inspect the final solution for any signs of cloudiness or precipitate. A truly solubilized compound will yield a completely clear solution.[11] If the solution is not clear, it should not be used for quantitative experiments.
Strategy 2: Surfactant-Based Formulations (Micellar Solubilization)
Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[12] These micelles have a hydrophobic core and a hydrophilic shell. Hydrophobic compounds like this compound can be encapsulated within this core, rendering the entire complex soluble in water.[9][13]
| Surfactant | Type | Typical Use & Considerations |
| Tween® 80 (Polysorbate 80) | Non-ionic | Widely used in pharmaceutical formulations. Generally considered biocompatible at low concentrations. |
| Tween® 20 (Polysorbate 20) | Non-ionic | Similar to Tween® 80, commonly used in biological buffers (e.g., TBS-T). |
| Triton™ X-100 | Non-ionic | Effective solubilizer, but can be harsher on cell membranes. Often used in lysis buffers. |
-
Initial Dissolution: Dissolve the this compound in a small amount of a suitable organic solvent like ethanol. This step is crucial to break up the compound first.
-
Prepare Surfactant Solution: In a separate tube, prepare an aqueous solution of your chosen surfactant (e.g., 1% Tween® 80 in PBS). The concentration should be well above the CMC.
-
Combine and Remove Solvent: Add the compound-ethanol mixture to the surfactant solution. Mix thoroughly. Use a rotary evaporator or a gentle stream of nitrogen to slowly remove the organic solvent.
-
Final Formulation: As the organic solvent is removed, the hydrophobic compound will be partitioned into the surfactant micelles. Adjust to the final desired volume with your aqueous buffer.
-
Validation: Filter the final solution through a 0.22 µm syringe filter. This removes any non-encapsulated compound or larger aggregates, ensuring you have a solution of solubilized micelles.
Strategy 3: Cyclodextrin Inclusion Complexes
Mechanism: Cyclodextrins are cyclic oligosaccharides with a bucket-like shape, featuring a hydrophobic inner cavity and a hydrophilic exterior.[14] They can encapsulate a hydrophobic "guest" molecule, like this compound, within their cavity, forming an "inclusion complex." This complex presents a hydrophilic exterior to the solvent, thereby increasing the apparent water solubility of the guest molecule.[14][15]
| Cyclodextrin | Properties & Use Case |
| β-Cyclodextrin (β-CD) | Natural cyclodextrin, but has limited water solubility itself. |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | A chemically modified derivative with significantly higher aqueous solubility and lower toxicity, making it a preferred choice for biological applications. |
-
Prepare Cyclodextrin Solution: Dissolve an excess amount of HP-β-CD in your desired aqueous buffer to create a saturated or near-saturated solution. Warming the solution slightly can aid dissolution.
-
Add Compound: Add a pre-weighed amount of this compound to the HP-β-CD solution.
-
Promote Complexation: Stir or shake the mixture vigorously at room temperature for 24-48 hours. This extended mixing time is necessary to allow the guest molecule to partition into the cyclodextrin cavity and reach equilibrium.
-
Remove Uncomplexed Compound: Centrifuge the solution at high speed to pellet any undissolved compound.
-
Validation & Quantification: Carefully collect the supernatant. This clear solution contains the water-soluble drug/cyclodextrin complex. The concentration of the solubilized compound should be determined analytically (e.g., by HPLC-UV or LC-MS) to ensure accuracy in subsequent experiments.
Section 4: Visual Troubleshooting Workflow
This decision tree provides a systematic approach to troubleshooting solubility issues with this compound.
Caption: Troubleshooting Workflow for Solubilizing this compound.
References
-
Solubilization techniques used for poorly water-soluble drugs. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Chemical Properties of 1-Benzosuberone (CAS 826-73-3). (n.d.). Cheméo. Retrieved from [Link]
-
Benzosuberone | C11H12O | CID 70003. (n.d.). PubChem. Retrieved from [Link]
-
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (2017). National Center for Biotechnology Information. Retrieved from [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2023). National Center for Biotechnology Information. Retrieved from [Link]
- Use of surfactants to solubilize water-insoluble solids in beverages. (2003). Google Patents.
-
DMSO usage in cell culture. (2023). LifeTein. Retrieved from [Link]
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2009). PubMed. Retrieved from [Link]
-
Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. (2016). National Center for Biotechnology Information. Retrieved from [Link]
-
Hydrotropes: Solubilization of nonpolar compounds and modification of surfactant solutions. (2021). ResearchGate. Retrieved from [Link]
-
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. (2018). MDPI. Retrieved from [Link]
-
Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (2023). ResearchGate. Retrieved from [Link]
-
Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. (2023). ACS Publications. Retrieved from [Link]
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2022). ResearchGate. Retrieved from [Link]
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2009). Taylor & Francis Online. Retrieved from [Link]
-
The Role of Surfactants in Solubilization of Poorly Soluble. (2024). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Biocompatible Solvents and Ionic Liquid-Based Surfactants as Sustainable Components to Formulate Environmentally Friendly Organized Systems. (2022). National Center for Biotechnology Information. Retrieved from [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). LinkedIn. Retrieved from [Link]
-
Cyclodextrin. (n.d.). Wikipedia. Retrieved from [Link]
-
A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. (2013). National Center for Biotechnology Information. Retrieved from [Link]
-
Until what percentage does DMSO remain not toxic to cells.? (2015). ResearchGate. Retrieved from [Link]
-
5 natural surfactants to use in your cosmetics. (n.d.). Formula Botanica. Retrieved from [Link]
-
Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. (2022). MDPI. Retrieved from [Link]
-
Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. (n.d.). IntechOpen. Retrieved from [Link]
Sources
- 1. 1-Benzosuberone (CAS 826-73-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. guidechem.com [guidechem.com]
- 3. 1-Benzosuberone(826-73-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. oricellbio.com [oricellbio.com]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wisdomlib.org [wisdomlib.org]
- 11. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. Solubility Enhancement of Hydrophobic Drugs [sigmaaldrich.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclodextrin - Wikipedia [en.wikipedia.org]
Preventing the degradation of 8-Fluoro-1-benzosuberone during experiments
Welcome to the technical support center for 8-Fluoro-1-benzosuberone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound during experimental use. By understanding the potential stability issues and implementing the recommended procedures, you can ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a fluorinated derivative of benzosuberone, a bicyclic aromatic ketone. The presence of the fluorine atom can significantly influence its chemical reactivity and metabolic stability, making it a valuable intermediate in pharmaceutical research.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 24484-21-7 | |
| Molecular Formula | C₁₁H₁₁FO | |
| Molecular Weight | 178.20 g/mol | Calculated |
| Appearance | Liquid | |
| Boiling Point | 84-86 °C at 0.001 mmHg | [2] |
| Density | 1.16 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.541 | [2] |
| Solubility | Insoluble in water; soluble in organic solvents. | [3] |
Q2: What are the primary concerns regarding the stability of this compound?
Based on its structure, the primary stability concerns for this compound are:
-
Hydrolytic Instability: The carbon-fluorine (C-F) bond, while generally strong, can be susceptible to hydrolysis under certain pH conditions, potentially accelerated by the neighboring ketone group.[4][5]
-
Photodegradation: Cyclic ketones and benzophenone derivatives can be sensitive to light, particularly UV radiation, which can lead to dimerization, rearrangement, or other photochemical reactions.[6][7][8]
-
Base-Catalyzed Degradation: The presence of a ketone introduces acidity to the α-protons. Strong bases could potentially promote elimination reactions or other unwanted side reactions. While less common for aromatic fluorides, this remains a theoretical concern.
Q3: How should I properly store this compound?
To maintain its integrity, this compound should be stored under the following conditions:
Table 2: Recommended Storage Conditions
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8°C. | Reduces the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation, although the primary concerns are hydrolysis and photolysis. |
| Light | Protect from light by using an amber vial or by storing in a dark location. | Prevents photodegradation.[6][7] |
| Container | Store in a tightly sealed, chemically resistant container (e.g., glass). | Prevents contamination and evaporation.[3] |
Troubleshooting Guide
Problem 1: I am observing an unexpected loss of my starting material and the appearance of a new, more polar spot on my TLC plate during my reaction workup.
-
Possible Cause: This is likely due to the hydrolysis of the C-F bond to form 8-Hydroxy-1-benzosuberone, especially if your reaction or workup involves aqueous acidic or basic conditions. While the C-F bond is generally stable, prolonged exposure to non-neutral pH can lead to its cleavage.[4][5]
-
Troubleshooting Steps:
-
pH Control: Maintain a neutral pH (6.5-7.5) during aqueous extractions and washes. Use buffered solutions if necessary.
-
Minimize Contact Time: Reduce the duration of contact with aqueous phases as much as possible.
-
Solvent Choice: If possible, use anhydrous solvents for your reaction and workup.
-
Analytical Confirmation: Analyze the impurity by LC-MS to confirm if its mass corresponds to the hydroxylated product (M+16 compared to the parent compound).
-
Problem 2: My reaction mixture is turning yellow/brown and I see multiple new spots on my TLC/LC-MS, especially when running the reaction under bright laboratory lights.
-
Possible Cause: This suggests photodegradation. The benzosuberone core is a chromophore that can absorb UV light, leading to the formation of reactive excited states and subsequent degradation products.[6][7][8]
-
Troubleshooting Steps:
-
Protect from Light: Conduct the experiment in a fume hood with the sash down and the lights off, or wrap the reaction vessel in aluminum foil.
-
Use UV-Filtered Lighting: If light is unavoidable, use lighting with a UV filter.
-
Solvent Considerations: Be aware that some solvents can promote photodegradation. Consider using solvents with minimal UV absorbance if this is a recurring issue.
-
-
Experimental Workflow for Assessing Photostability:
Caption: Workflow for a simple photostability experiment.
Problem 3: I am using a strong base in my reaction (e.g., LDA, NaH) and I am getting a complex mixture of products.
-
Possible Cause: While the primary concern is often the acidity of the α-protons to the ketone, strong bases could potentially induce elimination of hydrogen fluoride (HF) if a suitable proton is available, or other unforeseen side reactions. Studies on α-amino α'-fluoro ketones show they can be unstable and expel a fluoride ion.[9][10] Although this compound lacks the activating amino group, this highlights a potential reactivity pathway for α-fluoro ketones.
-
Troubleshooting Steps:
-
Use a Weaker Base: If your desired transformation allows, consider using a milder, non-nucleophilic base.
-
Low Temperature: Perform the reaction at the lowest possible temperature to minimize side reactions.
-
Inverse Addition: Add your substrate solution slowly to the base at low temperature to maintain a low concentration of the deprotonated species.
-
-
Potential Degradation Pathway under Basic Conditions:
Caption: A potential, though less common, degradation pathway.
Protocols for Purity Assessment
Consistent monitoring of the purity of this compound is crucial. Here are starting points for analytical methods.
Protocol 1: High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Rationale: This method is excellent for separating the parent compound from more polar degradants like the hydroxylated product. The use of formic acid helps to achieve good peak shape. Several studies have utilized HPLC for the analysis of fluorinated aromatic compounds.[11][12]
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Rationale: GC-MS is a powerful tool for identifying and quantifying volatile impurities and degradation products. It is a standard technique for purity analysis of aromatic compounds.[13][14]
References
-
New, A. P., Freitas dos Santos, L. M., Lo Biundo, G., & Spicq, A. (2000). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. Journal of Chromatography A, 889(1-2), 177–184. [Link]
-
Vedejs, E., & Engler, D. A. (1976). On the Inherent Instability of α-Amino α'-Fluoro Ketones. Evidence for Their Transformation to Reactive Oxyvinyliminium Ion Intermediates. Organic Letters, 3(14), 2477–2480. [Link]
-
Jecs, E., Kálmán, F., & Thern, M. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Amino Acids, 49(11), 1845–1854. [Link]
-
Forney, F. W., & Markovetz, A. J. (1968). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Journal of Bacteriology, 96(4), 1055–1064. [Link]
-
Zabiegała, B., & Namieśnik, J. (2010). Recent developments in methods for analysis of perfluorinated persistent pollutants. Critical Reviews in Analytical Chemistry, 40(1), 39–54. [Link]
-
Pradhan, D. P., & Annapurna, M. M. (2018). Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. International Journal of Green Pharmacy, 12(3). [Link]
-
Horbury, M. D., et al. (2021). Determining the photostability of avobenzone in sunscreen formulation models using ultrafast spectroscopy. Physical Chemistry Chemical Physics, 23(41), 23764–23774. [Link]
-
Reddy, G. J., et al. (2014). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Molecules, 19(11), 17749–17760. [Link]
-
Vedejs, E., & Engler, D. A. (1976). On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates. Tetrahedron Letters, 17(38), 3487-3490. [Link]
-
Tlili, C., et al. (2018). Hydrolysis of Fluorosilanes: A Theoretical Study. The Journal of Physical Chemistry A, 122(3), 856–864. [Link]
-
Stepan, A. F., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 945–949. [Link]
-
Horbury, M. D., et al. (2020). Photoexcited States of UV Absorbers, Benzophenone Derivatives. The Journal of Physical Chemistry A, 124(34), 6847–6857. [Link]
-
Forney, F. W., & Markovetz, A. J. (1968). Oxidative Degradation of Methyl Ketones. Journal of Bacteriology, 96(4), 1055-1064. [Link]
-
Sberna, F. J., et al. (2017). Analytical methods for the quantification of volatile aromatic compounds. Journal of Chromatography A, 1523, 1-17. [Link]
-
Ioele, G., et al. (2011). Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins. Journal of Drug Delivery Science and Technology, 21(2), 115-124. [Link]
-
Scientific Laboratory Supplies. This compound, 96%. [Link]
-
Resano, M., et al. (2021). An Improved Methodology for Determination of Fluorine in Biological Samples Using High-Resolution Molecular Absorption Spectrometry via Gallium Fluorine Formation in a Graphite Furnace. Molecules, 26(12), 3624. [Link]
-
Li, Y., & Zhang, H. (2012). CHAPTER 4: Various Types and Mechanisms of Degradation Reactions. In Drug Stability: Principles and Practices (pp. 109-149). John Wiley & Sons. [Link]
-
Bhaumik, J., & Chanda, K. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(4), 1845. [Link]
-
Champagne, P. A., & Britton, R. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry, 13, 2816–2823. [Link]
-
Kumar, A., & Sharma, A. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Journal of Separation Science, 44(1), 143–161. [Link]
-
Yates, P. (1964). PHOTOCHEMISTRY OF CYCLIC KETONES IN SOLUTION. Pure and Applied Chemistry, 9(1), 103-122. [Link]
-
Benevenuto, C. G., et al. (2023). Drug Delivery Strategies for Avobenzone: A Case Study of Photostabilization. Pharmaceutics, 15(4), 1058. [Link]
-
Cheméo. Chemical Properties of 1-Benzosuberone (CAS 826-73-3). [Link]
-
Smith, K. J., & Dudley, G. B. (2007). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Florida Scientist, 70(1), 36-45. [Link]
-
Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 100(6), 2617–2627. [Link]
-
Janeba, Z., et al. (2023). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. RSC Advances, 13(49), 34673-34678. [Link]
-
Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. [Link]
-
Organic Chemistry Portal. Fluoroketone and fluoroaldehyde synthesis by fluorination. [Link]
-
Nakyai, W., et al. (2012). UVA absorption and photostability of coumarins. Photochemical & Photobiological Sciences, 11(3), 564-571. [Link]
-
Master Organic Chemistry. Reactions and Mechanisms. [Link]
-
NCERT. Amines. [Link]
-
Li, W., et al. (2023). Non-defluorinative Hydrolysis of α- and β-Fluorinated Carboxylic Acid Esters. Journal of Fluorine Chemistry, 265, 110065. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. Page loading... [wap.guidechem.com]
- 4. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 5. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determining the photostability of avobenzone in sunscreen formulation models using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. pubs.acs.org [pubs.acs.org]
- 10. On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
Troubleshooting unexpected results in assays involving 8-Fluoro-1-benzosuberone
Welcome to the technical support guide for 8-Fluoro-1-benzosuberone. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of incorporating this compound into experimental workflows. As a synthetic intermediate, this compound presents unique challenges and opportunities in assay development. This guide provides in-depth troubleshooting advice and foundational protocols to ensure the integrity and reproducibility of your results.
Introduction to this compound
This compound (CAS No. 24484-21-7) is a fluorinated aromatic ketone.[1][2] It is primarily utilized as a chemical building block or intermediate in the synthesis of more complex molecules, including novel benzosuberone derivatives with potential antibacterial or antitumor activities.[3][4][5][6] Its fluorinated nature can significantly influence physicochemical properties such as hydrophobicity and metabolic stability, which are critical considerations in biological assays.[7][8]
| Physicochemical Properties of this compound | |
| CAS Number | 24484-21-7[1] |
| Molecular Formula | C₁₁H₁₁FO[1] |
| Molecular Weight | 178.20 g/mol [1][4] |
| Form | Liquid[1] |
| Density | ~1.16 g/mL at 25 °C[1][3] |
| Boiling Point | 84-86 °C at 0.001 mmHg[1][4] |
| Purity | Typically ≥96%[1] |
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and use of this compound.
Q1: How should I properly store this compound? A1: this compound is a combustible liquid and should be stored in a cool, dry place away from direct sunlight and strong oxidizing agents.[1][9] Keep the container tightly closed to prevent contamination and evaporation. For long-term storage, refer to the supplier's specific recommendations.
Q2: What is the recommended solvent for preparing stock solutions? A2: Dimethyl sulfoxide (DMSO) is the most common solvent for creating high-concentration stock solutions of hydrophobic small molecules. However, it is critical to minimize the final DMSO concentration in your assay to avoid solvent-induced artifacts.
Q3: My compound is not fully dissolving in the assay buffer. What should I do? A3: Poor aqueous solubility is a frequent challenge.[10] First, ensure you have not exceeded the compound's solubility limit in the final buffer. If precipitation occurs, consider the following:
-
Solvent Assistance: Ensure the final concentration of your organic co-solvent (like DMSO) is compatible with your assay system (see table below).
-
pH Adjustment: The solubility of some compounds can be improved by adjusting the buffer pH, though this must be compatible with your assay's requirements.[10]
-
Use of Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween-20, Pluronic F-68) can sometimes improve solubility in in vitro assays, but must be validated for non-interference.[10]
| Recommended Maximum Final Solvent Concentrations in Cell-Based Assays | |
| Solvent | Maximum Recommended Final Concentration |
| DMSO | < 0.5% (v/v) |
| Ethanol | < 0.5% (v/v) |
| Methanol | < 0.1% (v/v) |
| Note: These are general guidelines. The tolerance of your specific cell line or assay system should be empirically determined. |
Q4: Are there known safety concerns with this compound? A4: While specific toxicity data for this compound is not extensively documented, it should be handled with standard laboratory precautions, including the use of personal protective equipment (PPE) like gloves and eye protection.[1] A critical consideration for many fluorinated compounds is the potential for metabolic degradation to release fluoride ions, which can have toxic effects.[11]
Troubleshooting Experimental Assays
This section provides a structured, question-and-answer guide to resolving specific unexpected results.
Scenario 1: Inconsistent or Non-Reproducible Results
Q: My assay results vary significantly between experiments or even within the same plate. What is the cause? A: Inconsistency is often rooted in compound stability or procedural variability.[10]
-
Potential Cause 1: Compound Instability. Small molecules can degrade during storage or handling. Repeated freeze-thaw cycles of stock solutions are a common culprit.[12] The C-F bond is generally stable, but the overall molecule may be sensitive to light or oxidation.
-
Potential Cause 2: Solubility Issues. If the compound precipitates out of the assay medium, the effective concentration will be inconsistent.
-
Corrective Action: Visually inspect wells for precipitation. Perform a solubility test in your final assay buffer. You may need to lower the compound concentration or adjust the buffer composition as described in the FAQs.
-
-
Potential Cause 3: Experimental System Variability. Fluctuations in cell culture conditions (e.g., passage number, confluency) or reagent lots can introduce variability.[10]
-
Corrective Action: Standardize your cell culture protocols. Always run a positive and negative control on every plate to benchmark performance and normalize data.
-
Scenario 2: Lower-Than-Expected or No Biological Activity
Q: The compound is not showing the expected inhibitory/modulatory effect. Why? A: This is a common issue that requires systematically ruling out potential causes, from simple errors to complex biochemical interactions.
-
Potential Cause 1: Inaccurate Compound Concentration. Errors in weighing, calculation, or serial dilutions are the most frequent source of this problem.
-
Corrective Action: Recalculate all dilutions. If possible, confirm the concentration of your stock solution using an analytical method like HPLC-UV.
-
-
Potential Cause 2: Compound Degradation. The compound may have degraded since it was last used.
-
Corrective Action: Prepare fresh dilutions from a new or properly stored stock aliquot. If the problem persists, consider acquiring a new batch of the compound and comparing results.
-
-
Potential Cause 3: Assay Conditions. The mechanism of action may be sensitive to specific assay parameters (e.g., pH, incubation time, protein concentration).
-
Corrective Action: Review the literature for related compounds to determine optimal assay conditions. If the compound is a suspected slow-binding inhibitor, the incubation time may need to be increased.[13]
-
Scenario 3: Unexpected Cytotoxicity or Assay Artifacts
Q: I'm observing cell death or a high background signal that doesn't seem related to the target biology. What's happening? A: This can be caused by intrinsic compound properties, off-target effects, or direct interference with the assay technology.
-
Potential Cause 1: Assay Interference. Fluorinated compounds can sometimes interfere with fluorescence- or luminescence-based readouts.
-
Corrective Action: Run a control experiment in an acellular setup. Add the compound to the assay buffer with the detection reagents but without any biological components (cells, enzymes). A signal change indicates direct interference.
-
-
Potential Cause 2: Off-Target Effects. The compound may be interacting with other cellular targets besides the one of interest, leading to unexpected phenotypes.[14][15] This is a known phenomenon for many small molecules.
-
Corrective Action: This is a complex issue to resolve. Consider using an orthogonal assay that measures a different downstream effect of your target to confirm the on-target activity. A literature search for known off-targets of benzosuberone scaffolds may provide clues.[16]
-
-
Potential Cause 3: Metabolic Instability and Defluorination. Cellular metabolism can alter the compound, potentially creating reactive metabolites or releasing fluoride, which can be toxic.[11]
-
Corrective Action: While difficult to prove without metabolic studies, you can test for general cytotoxicity using a simple assay (e.g., Trypan blue exclusion) to determine the concentration at which non-specific toxicity begins to occur.
-
Foundational Experimental Protocols
Adherence to validated protocols is essential for reproducible science.
Protocol 1: Preparation of Stock and Working Solutions
-
Prepare 10 mM DMSO Stock:
-
Accurately weigh out a small amount (e.g., 1.782 mg) of this compound (MW: 178.20 g/mol ).
-
Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration (e.g., 1.782 mg in 1 mL of DMSO).
-
Ensure complete dissolution by vortexing. Gentle warming (<37°C) or sonication can be used if necessary.
-
-
Storage of Stock:
-
Dispense the 10 mM stock into single-use aliquots (e.g., 10-20 µL) in low-protein-binding tubes.
-
Store at -20°C or -80°C, protected from light.
-
-
Preparation of Working Solutions:
-
For each experiment, thaw a fresh aliquot of the 10 mM stock.
-
Perform serial dilutions in 100% DMSO to create intermediate concentrations.
-
Finally, dilute these intermediates into your final assay buffer, ensuring the final DMSO concentration remains below 0.5%. Mix immediately and thoroughly to prevent precipitation.
-
Protocol 2: Acellular Assay Interference Test (Fluorescence Example)
-
Prepare Plate: In a microplate suitable for your assay, add the same components as a normal experiment (assay buffer, substrate, detection reagents) to several wells. Omit any cells or enzymes.
-
Add Compound: Add this compound to these wells across the same concentration range used in your main experiment. Include a "buffer + DMSO" vehicle control.
-
Incubate and Read: Incubate the plate under the same conditions as your main assay (time, temperature).
-
Analyze: Read the fluorescence. If the signal in the wells containing the compound differs significantly from the vehicle control, the compound is directly interfering with your assay's detection system.
Visualization of Troubleshooting & Key Concepts
General Troubleshooting Workflow
Caption: A decision tree for troubleshooting unexpected assay results.
Potential Pitfalls of Fluorinated Compounds in Assays
Caption: Potential mechanisms for unexpected results with fluorinated compounds.
References
- Benchchem. (n.d.). Technical Support Center: Small Molecule Inhibitor Experiments.
- Sigma-Aldrich. (n.d.). This compound 96.
- Scientific Laboratory Supplies. (n.d.). This compound, 96%.
- MB. (n.d.). Assay Troubleshooting.
- Robalo, J. R., & Vila Verde, A. (2019). Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation. Physical Chemistry Chemical Physics, 21(4), 2029-2038.
- ChemicalBook. (n.d.). This compound.
- Wasik, A. A., et al. (2022). Fluorine-Containing Drug Administration in Rats Results in Fluorination of Selected Proteins in Liver and Brain Tissue. International Journal of Molecular Sciences.
- Wang, J., et al. (2019). The Dark Side of Fluorine. Journal of Medicinal Chemistry.
- CookeChem. (n.d.). This compound, 96%.
- ResearchGate. (n.d.). Novel Benzosuberone Derivatives: Synthesis, Characterization and Antibacterial Activity.
- Dahlin, J. L., et al. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases.
- TSI Journals. (n.d.). The utility of 8- Fluoro -1- Benzosuberone in synthesis of n.
- ChemicalBook. (n.d.). 1-Benzosuberone(826-73-3)MSDS Melting Point Boiling Density Storage Transport.
- Green Evolution Laboratories. (n.d.). Novel Benzosuberone Derivatives:Synthesis, Characterization and Antibacterial Activity.
- Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs.
- Ghamari, A., et al. (2020). Turning liabilities into opportunities: Off-target based drug repurposing in cancer. Seminars in Cancer Biology.
- Miyazawa, K. (2011). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry.
Sources
- 1. 8-氟-1-苯并环庚酮 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 24484-21-7 [chemicalbook.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. This compound , 96% , 24484-21-7 - CookeChem [cookechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel Benzosuberone Derivatives:Synthesis, Characterization and Antibacterial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 7. Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorine-Containing Drug Administration in Rats Results in Fluorination of Selected Proteins in Liver and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-Benzosuberone(826-73-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. icr.ac.uk [icr.ac.uk]
- 15. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Refining analytical methods for accurate quantification of 8-Fluoro-1-benzosuberone
An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the accurate quantification of 8-Fluoro-1-benzosuberone. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific principles to empower you to develop robust, reliable, and validated analytical methods.
Core Principles: A Foundation for Reliable Quantification
Accurate quantification begins not in the laboratory, but with a thorough understanding of analytical method validation. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1] Regulatory bodies like the FDA and the International Council for Harmonisation (ICH) provide a framework for this process, ensuring that methods are accurate, precise, and specific.[2][3][4][5]
A typical validation lifecycle follows a structured approach, ensuring that each performance characteristic of the method is rigorously tested and documented.
Caption: A typical workflow for analytical method validation based on ICH Q2(R1) guidelines.
High-Performance Liquid Chromatography (HPLC-UV/DAD) Troubleshooting
HPLC is a cornerstone technique for the analysis of non-volatile, thermally labile compounds like this compound. A Diode-Array Detector (DAD) or Photodiode-Array (PDA) detector is highly recommended to assess peak purity and identify potential co-eluting impurities.
Frequently Asked Questions (HPLC)
Q1: I'm seeing poor peak shape (fronting or tailing) for my this compound standard. What's the cause?
A1: Peak asymmetry is a common issue with several root causes:
-
Peak Tailing: Often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanols on C18 columns. It can also result from a mismatch between the sample solvent and the mobile phase or from column degradation.
-
Solution 1 (Mobile Phase): Add a small amount of a competing base (e.g., 0.1% Trifluoroacetic Acid or Formic Acid) to the mobile phase to protonate silanols and reduce secondary interactions.
-
Solution 2 (Sample Solvent): Ensure your sample is dissolved in a solvent weaker than or equal in strength to your initial mobile phase.
-
Solution 3 (Column): Try a column with end-capping or a different stationary phase (e.g., Phenyl-Hexyl) that may offer different selectivity.
-
-
Peak Fronting: This is typically a sign of column overload.
-
Solution: Reduce the concentration of the injected sample and/or decrease the injection volume.
-
Q2: My retention time is shifting between injections. How can I stabilize it?
A2: Retention time instability points to a lack of equilibrium in the system or changes in the mobile phase.
-
Cause 1 (Equilibration): The column may not be sufficiently equilibrated with the mobile phase. Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before starting the sequence.
-
Cause 2 (Mobile Phase): The mobile phase composition may be changing over time due to evaporation of the more volatile component (typically the organic solvent). Always use freshly prepared mobile phase and keep solvent bottles capped. If running a gradient, ensure the pump's proportioning valves are functioning correctly.
-
Cause 3 (Temperature): Fluctuations in ambient temperature can affect retention time. Use a column oven to maintain a constant, elevated temperature (e.g., 30-40 °C) for improved reproducibility.
Q3: I suspect an impurity is co-eluting with my main peak. How can I confirm and resolve this?
A3: Co-elution is a critical issue that compromises accuracy.
-
Confirmation (Peak Purity): If using a DAD/PDA detector, analyze the peak purity. A "pure" peak will have identical spectra across its entire width. A failed purity test indicates co-elution.
-
Resolution 1 (Gradient Modification): Make your gradient shallower. A slower increase in the organic solvent percentage will increase the separation between closely eluting compounds.
-
Resolution 2 (Mobile Phase Selectivity): Change the organic modifier. If you are using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter the elution order and resolve co-eluting peaks.
-
Resolution 3 (Stationary Phase): Switch to a column with a different stationary phase chemistry (e.g., from C18 to a Phenyl or Cyano column) to exploit different interaction mechanisms.
Starting HPLC-UV Method Parameters
This table provides a robust starting point for method development. Parameters should be optimized to meet system suitability requirements as defined by validation protocols.[1][2]
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 2.5-5 µm particle size, 4.6 x 150 mm | Standard reversed-phase column suitable for aromatic ketones. |
| Mobile Phase A | Water with 0.1% Formic Acid | Provides protons to suppress silanol interactions and improve peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier with good UV transparency. |
| Gradient | 40% B to 95% B over 15 minutes | A broad gradient to elute the analyte and any potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Improves reproducibility and can enhance efficiency. |
| Injection Vol. | 5 µL | A small volume to prevent band broadening and overload. |
| Detection | UV at 254 nm (or DAD/PDA scan 200-400 nm) | The benzosuberone structure should have strong absorbance around this wavelength. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Troubleshooting
For high sensitivity and selectivity, especially in complex biological matrices like plasma or serum, LC-MS/MS is the technique of choice.[6] However, it is susceptible to matrix effects, where co-eluting endogenous components can suppress or enhance the ionization of the target analyte, leading to inaccurate results.[7][8][9][10]
Frequently Asked Questions (LC-MS/MS)
Q1: My signal intensity is low and inconsistent when analyzing samples extracted from plasma. What could be the issue?
A1: This is a classic symptom of ion suppression , a common matrix effect.[8][9] Endogenous components, particularly phospholipids from plasma, can co-elute with your analyte and compete for ionization in the MS source.
-
Solution 1 (Improve Chromatography): Modify your HPLC gradient to separate the analyte from the region where phospholipids typically elute (often in the mid-to-late part of a reversed-phase gradient).
-
Solution 2 (Enhance Sample Preparation): The most effective way to combat matrix effects is to remove the interfering components before analysis.[6]
-
Protein Precipitation (PPT): Fast but "dirty." Prone to leaving phospholipids in the supernatant.
-
Liquid-Liquid Extraction (LLE): More selective than PPT. Can effectively remove salts and many polar interferences.
-
Solid-Phase Extraction (SPE): The most powerful technique for cleanup. Allows for targeted removal of interferences like phospholipids while concentrating the analyte.
-
-
Solution 3 (Use a Stable Isotope-Labeled Internal Standard): A Stable Isotope-Labeled (SIL) internal standard (e.g., this compound-d4) is the gold standard for bioanalysis. It co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction and reliable quantification.
Q2: How do I quantitatively assess matrix effects for my method?
A2: A quantitative assessment is required by regulatory agencies for method validation.[7] The most common method is the post-extraction spike comparison .
-
Set 1 (Analyte in Neat Solution): Spike the analyte and internal standard into the final mobile phase composition.
-
Set 2 (Analyte in Extracted Matrix): Extract blank matrix (e.g., plasma) using your sample preparation method. After extraction, spike the analyte and internal standard into the resulting extract.
-
Calculation: Matrix Factor = (Peak Response in Set 2) / (Peak Response in Set 1)
-
A Matrix Factor < 1 indicates ion suppression.
-
A Matrix Factor > 1 indicates ion enhancement. The goal is to develop a method where the matrix factor is close to 1 and consistent across different lots of matrix.
-
Caption: A decision tree for systematically identifying and mitigating matrix effects.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative, especially for assessing volatile impurities or when derivatization is an option. Given this compound's boiling point, it is amenable to GC analysis.
Frequently Asked Questions (GC-MS)
Q1: My peak is showing significant tailing and my recovery is low. What's happening?
A1: This often indicates unwanted interactions within the GC system or thermal degradation.
-
Cause 1 (Active Sites): The analyte may be interacting with active sites (exposed silanols) in the GC inlet liner or the front of the column.
-
Solution: Use a deactivated inlet liner (e.g., silanized). If the problem persists, you can trim the first few centimeters off the front of the analytical column to remove accumulated non-volatile residues.
-
-
Cause 2 (Thermal Degradation): Although benzosuberones are generally stable, an excessively high inlet temperature can cause degradation.
-
Solution: Perform an inlet temperature study. Analyze the sample at progressively lower inlet temperatures (e.g., from 280 °C down to 200 °C in 20 °C increments) to find the optimal temperature that allows for complete volatilization without degradation.
-
Q2: The mass spectrum for my peak doesn't match the library spectrum well. Why?
A2: A spectral mismatch can occur for several reasons.
-
Cause 1 (In-Source Fragmentation): The fragmentation pattern is dependent on the ionization energy of the MS source. Ensure your source is tuned and operating at the standard 70 eV.
-
Cause 2 (Co-elution): A co-eluting impurity will contribute ions to the mass spectrum, causing a mismatch. Check the chromatographic peak shape; if it is not symmetrical, co-elution is likely. Improve the GC temperature program (e.g., slow the ramp rate) to enhance separation.
-
Cause 3 (Library Quality): Public libraries may not have a spectrum for this specific compound, or the existing spectrum may have been generated on an instrument with different characteristics. The best practice is to generate your own library spectrum by injecting a pure, verified standard of this compound.[11]
Starting GC-MS Method Parameters
| Parameter | Recommended Starting Condition | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film | A general-purpose, low-bleed column suitable for a wide range of semi-volatile compounds. |
| Inlet Temp. | 250 °C | Hot enough for efficient volatilization but low enough to minimize degradation risk. |
| Injection Mode | Split (e.g., 20:1) | Prevents column overload and ensures sharp peaks for quantitative analysis. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Start at 100 °C, hold 1 min, ramp at 15 °C/min to 280 °C, hold 5 min | A standard program to separate the analyte from solvents and potential impurities. |
| MS Source Temp. | 230 °C | Standard source temperature. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Acquisition | Scan mode (e.g., m/z 40-400) for identification; SIM mode for quantification | Use Scan mode for initial method development and library creation, then switch to Selected Ion Monitoring (SIM) for higher sensitivity and selectivity in quantification. |
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Importance of matrix effects in LC-MS/MS bioanalysis - Bioanalysis Zone.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA.
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC Intern
- Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA.
- Quality Guidelines - ICH.
- FDA Guidance on analytical procedures and methods valid
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub.
- Matrix Effect in Bioanalysis: An Overview.
- Analytical Method Valid
- FDA Guidance For Industry Analytical Procedures and Methods Valid
- Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC.
- How Important Is The Matrix Effect in Analyzing Bioprocess Samples?.
- Q2(R2)
- ICH and FDA Guidelines for Analytical Method Valid
- 51 6. analytical methods.
- Fluorine detection in organic compounds - Chemistry Stack Exchange.
- This compound 96 24484-21-7 - Sigma-Aldrich.
- Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - NIH.
- A Short Guide - BizNGO.
- Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database M
- Analytical Methods - RSC Publishing.
- Optimized fast gas chromatography coupled with proton-transfer-reaction time-of-flight mass spectrometry for the selective near.
- PFAS Detection Made Simple: Using Total Fluorine Analysis & Combustion Ion Chromatography - Innov
- Development of an analytical method for eight fluoroquinolones using solid-phase extraction and liquid chromatography with fluorescence detection - Sci-Hub.
- GC-MS libraries for the rapid identification of metabolites in complex biological samples.
- Small Molecule Development Analytical Methods for Faster Time to Market - Hovione.
- Gas chromatography-mass spectrometry (GC–MS) profiling of aqueous methanol fraction of Plagiochasma appendiculatum Lehm. & Lindenb. and Sphagnum fimbriatum Wilson for probable antiviral potential.
- Methods of Analysis for Fluorine - OUCI.
- Optimization of HS SPME fast GC-MS for high-throughput analysis of strawberry aroma | Request PDF - ResearchG
Sources
- 1. fda.gov [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. FDA Guidance on analytical procedures and methods validation published - ECA Academy [gmp-compliance.org]
- 5. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. eijppr.com [eijppr.com]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bataviabiosciences.com [bataviabiosciences.com]
- 11. GC-MS libraries for the rapid identification of metabolites in complex biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Anti-Tumor Potential of 8-Fluoro-1-Benzosuberone and Established Chemotherapeutic Agents
This guide provides a comparative analysis of the potential anti-tumor activity of the novel compound 8-Fluoro-1-benzosuberone against two widely used and well-characterized chemotherapeutic drugs: Doxorubicin and Paclitaxel. While direct, peer-reviewed data on the anti-tumor efficacy of this compound is emerging, this document serves as a comprehensive framework for researchers, scientists, and drug development professionals to understand its potential and the experimental methodologies required for its evaluation. We will draw upon data from structurally related benzosuberone derivatives to extrapolate potential mechanisms and efficacy, providing a scientifically grounded rationale for further investigation.
Introduction to the Compounds
This compound: A Promising Scaffold
Benzosuberone derivatives have garnered attention in medicinal chemistry due to their diverse pharmacological activities. The introduction of a fluorine atom to the benzosuberone scaffold in this compound is a strategic modification intended to enhance metabolic stability and potentially modulate its biological activity. While comprehensive studies on this specific molecule are limited, related derivatives have shown promise. For instance, novel N1-(8-fluoro-4-oxoquinolin-5-yl)amidrazones, which can be synthesized from 8-fluoro-4-oxoquinoline precursors, have demonstrated moderate anti-tumor activity with IC50 values in the micromolar range when compared to Doxorubicin[1]. This suggests that the core fluoro-benzosuberone structure is a viable starting point for the development of new anti-cancer agents.
Doxorubicin: The Anthracycline Standard
Doxorubicin is an anthracycline antibiotic that has been a cornerstone of chemotherapy for decades, used in the treatment of a wide range of cancers including breast, lung, ovarian, and bladder cancers. Its primary mechanism of action involves the intercalation of DNA, which inhibits the progression of topoisomerase II, an enzyme that relaxes supercoils in DNA for transcription and replication[2][3][4]. This disruption of DNA repair and replication leads to cell cycle arrest and apoptosis[2][4][5][6]. Doxorubicin is also known to generate reactive oxygen species (ROS), which contribute to its cytotoxic effects[2][3].
Paclitaxel: The Microtubule Stabilizer
Paclitaxel, a member of the taxane family of drugs, is another widely used chemotherapeutic agent effective against ovarian, breast, lung, and other cancers[3][7]. Its mechanism of action is distinct from Doxorubicin. Paclitaxel binds to the β-tubulin subunit of microtubules, the protein polymers that form the cell's cytoskeleton[3][8][9]. This binding stabilizes the microtubules, preventing their dynamic assembly and disassembly, which is crucial for the formation of the mitotic spindle during cell division[3][8][9]. The stabilized, non-functional microtubules lead to a prolonged arrest of the cell cycle at the G2/M phase, ultimately inducing apoptosis[3][8][9].
Comparative Analysis of Anti-Tumor Activity
A direct comparison of the anti-tumor activity of this compound with Doxorubicin and Paclitaxel is currently challenging due to the limited publicly available data for the former. However, we can establish a baseline for comparison using published IC50 values for the established drugs across various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Table 1: Comparative in vitro Cytotoxicity (IC50) of Doxorubicin and Paclitaxel in Various Human Cancer Cell Lines
| Cancer Cell Line | Drug | IC50 Value | Reference |
| Breast Cancer | |||
| MCF-7 | Doxorubicin | 2.5 µM | [10] |
| Paclitaxel | 3.5 µM | [11] | |
| MDA-MB-231 | Paclitaxel | 0.3 µM | [11] |
| Lung Cancer | |||
| A549 | Doxorubicin | > 20 µM | [10] |
| Paclitaxel | 0.027 µM (120h exposure) | [12] | |
| Hepatocellular Carcinoma | |||
| HepG2 | Doxorubicin | 12.2 µM | [10] |
| Huh7 | Doxorubicin | > 20 µM | [10] |
| Cervical Cancer | |||
| HeLa | Doxorubicin | 2.9 µM | [10] |
Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.
For this compound and its derivatives, the available information suggests IC50 values are in the micromolar range, indicating a moderate level of activity that warrants further optimization and investigation[1].
Mechanistic Insights and Signaling Pathways
The anti-tumor effects of chemotherapeutic agents are intrinsically linked to their ability to interfere with critical cellular processes. Understanding these mechanisms is paramount for rational drug design and for predicting potential synergistic combinations.
Doxorubicin's Multi-faceted Approach
Doxorubicin's cytotoxicity is primarily driven by its interaction with DNA and topoisomerase II, leading to DNA damage[2][4]. This damage triggers a complex cellular response, activating DNA damage response (DDR) pathways, which can ultimately lead to apoptosis.
Caption: Doxorubicin's mechanism of action leading to apoptosis.
Paclitaxel's Cytoskeletal Disruption
Paclitaxel's mechanism is centered on the stabilization of microtubules, preventing their normal dynamic function during mitosis[3][8][9]. This leads to a sustained mitotic arrest, activating the spindle assembly checkpoint (SAC) and ultimately triggering apoptosis.
Caption: Paclitaxel's mechanism of action leading to apoptosis.
Potential Mechanisms of this compound
The precise mechanism of action for this compound is yet to be elucidated. However, based on the activity of other benzosuberone derivatives, several hypotheses can be proposed for investigation. These include the induction of apoptosis through mitochondrial pathways, cell cycle arrest at various phases, and the modulation of key signaling proteins involved in cancer cell proliferation and survival.
Experimental Workflows for Evaluation
To rigorously assess the anti-tumor activity of a novel compound like this compound, a series of well-established in vitro assays are essential. The following protocols provide a self-validating system to characterize its efficacy and mechanism of action.
Caption: A typical workflow for evaluating a novel anti-tumor compound.
Cell Viability and Cytotoxicity: The MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound, a known drug (e.g., Doxorubicin), and a vehicle control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis: Propidium Iodide Staining
This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Molecular Target Analysis: Western Blotting
Western blotting allows for the detection and quantification of specific proteins involved in cell signaling pathways related to apoptosis and cell cycle control (e.g., caspases, Bcl-2 family proteins, p53, cyclins).
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific to the target proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion and Future Directions
While this compound is a compound of interest, a comprehensive evaluation of its anti-tumor activity is necessary. The experimental framework outlined in this guide provides a robust methodology for such an investigation. By comparing its performance in these assays to well-established drugs like Doxorubicin and Paclitaxel, researchers can ascertain its potential as a novel therapeutic agent. The initial findings on related fluoro-benzosuberone derivatives are encouraging, suggesting that this chemical scaffold is a promising area for further drug discovery and development in oncology. Future studies should focus on in vivo efficacy and toxicity profiling in animal models to translate these in vitro findings into potential clinical applications.
References
- Yahya, H. M. A., Zahra, J. A., Sabri, S. S., et al. (2024). Synthesis and Antitumor Activity of Some New N1-(8-fluoro-4-oxoquinolin-5-yl)amidrazones. Current Organic Synthesis, 21(8), 1102-1109.
-
Thorn, C. F., Oshiro, C., Marsh, S., et al. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440–446. [Link]
-
Weaver, B. A. (2014). How Taxol/paclitaxel kills cancer cells. Molecular biology of the cell, 25(18), 2677–2681. [Link]
-
Al-Saffar, D. H., Al-Shammari, A. M., & Hamad, M. A. (2022). Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation. Journal of Advanced Veterinary Research, 12(3), 241-245. [Link]
-
Liebmann, J. E., Cook, J. A., Lipschultz, C., et al. (1993). Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. British journal of cancer, 68(6), 1104–1109. [Link]
-
Srimongkol, P., et al. (2021). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Pharmaceutical Sciences Asia. [Link]
-
Zare, A., et al. (2021). IC50 of paclitaxel in breast cancer cell lines at 570 nm. ResearchGate. [Link]
-
Minotti, G., et al. (2004). Doxorubicin: An Agent with Multiple Mechanisms of Anticancer Activity. Cancers, 13(16), 4047. [Link]
-
Patsnap. (2024). What is the mechanism of Paclitaxel? Synapse. [Link]
-
Lee, J. S., et al. (2012). Cancer: How does doxorubicin work? eLife, 1, e00221. [Link]
-
Zasadil, L. M., et al. (2017). How Taxol/paclitaxel kills cancer cells. Molecular Biology of the Cell, 28(22), 2945-2950. [Link]
-
National Center for Biotechnology Information. (2023). Paclitaxel. StatPearls. [Link]
-
Paik, J. Y., & Lee, J. Y. (2015). Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations. Journal of Korean medical science, 30(11), 1595–1602. [Link]
Sources
- 1. Synthesis and Antitumor Activity of Some New N 1-(8-fluoro-4-oxoquinolin-5-yl)amidrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 6. Cancer: How does doxorubicin work? | eLife [elifesciences.org]
- 7. Doxorubicin - Wikipedia [en.wikipedia.org]
- 8. molbiolcell.org [molbiolcell.org]
- 9. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 11. researchgate.net [researchgate.net]
- 12. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antibacterial Efficacy of Novel 8-Fluoro-1-benzosuberone Derivatives
Executive Summary
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel antibacterial agents with unique scaffolds and mechanisms of action. This guide provides a comprehensive framework for validating the antibacterial efficacy of a promising new class of compounds: 8-Fluoro-1-benzosuberone derivatives. Drawing parallels with the established fluoroquinolone class, we hypothesize a mechanism targeting bacterial DNA gyrase and topoisomerase IV. This document outlines the essential head-to-head comparative studies required to benchmark these novel derivatives against standard-of-care antibiotics. We provide detailed, field-tested protocols for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), present a model for comparative data analysis, and explain the scientific rationale behind each step of the validation workflow. This guide is intended for researchers, microbiologists, and drug development professionals dedicated to overcoming the challenges of infectious diseases.
The Imperative for Novel Antibacterial Agents
The global health landscape is under significant threat from the rise of multidrug-resistant (MDR) bacteria. Pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Enterobacteriaceae have rendered many first-line antibiotics ineffective, leading to increased patient morbidity and mortality. The core issue is an evolutionary arms race: bacteria rapidly develop resistance mechanisms, while the antibiotic development pipeline has slowed considerably over the past few decades. This innovation gap underscores the critical need for structurally novel compounds that can circumvent existing resistance pathways.
A Promising New Scaffold: this compound Derivatives
The this compound scaffold represents a strategic modification of core structures known to exhibit antibacterial properties. The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry, often enhancing metabolic stability and target binding affinity, as famously demonstrated in the fluoroquinolone class of antibiotics (e.g., Ciprofloxacin, Levofloxacin). Fluoroquinolones exert their bactericidal effect by inhibiting DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria), enzymes essential for DNA replication, repair, and recombination. We hypothesize that this compound derivatives operate via a similar mechanism, making them potentially potent agents against a broad spectrum of pathogens.
The validation of this hypothesis requires a rigorous, systematic evaluation of their in vitro efficacy compared to established drugs.
The Validation and Comparison Workflow
A successful validation strategy must be logical, reproducible, and comparative. The workflow begins with the synthesis and purification of the candidate compounds and proceeds through a tiered screening process to identify the most promising leads for further development.
Caption: High-level workflow for validating novel antibacterial candidates.
Head-to-Head Comparison: Standardized Methodologies
To ensure that the generated data is both reliable and comparable to historical and concurrent studies, all experimental work must adhere to internationally recognized standards. The Clinical and Laboratory Standards Institute (CLSI) provides such guidelines, which form the basis of the protocols described below.
Bacterial Strains and Culture Conditions
The choice of bacterial strains is critical for assessing the spectrum of activity. The panel must include representative Gram-positive and Gram-negative pathogens, preferably reference strains from a recognized culture collection (e.g., ATCC) to ensure reproducibility.
-
Gram-Positive: Staphylococcus aureus (e.g., ATCC 29213) - A common cause of skin and soft tissue infections.
-
Gram-Negative: Escherichia coli (e.g., ATCC 25922) - A frequent cause of urinary tract and bloodstream infections.
-
Gram-Negative: Pseudomonas aeruginosa (e.g., ATCC 27853) - An opportunistic pathogen known for its intrinsic resistance.
All strains should be cultured in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to ensure consistency and optimal growth.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is the gold standard for this determination.
Materials:
-
96-well sterile microtiter plates
-
Test compounds (e.g., FBSD-1, FBSD-2) and control antibiotics (Ciprofloxacin, Vancomycin) dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial inoculum prepared in CAMHB, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Incubator (35°C ± 2°C).
Step-by-Step Procedure:
-
Plate Preparation: Add 50 µL of sterile CAMHB to wells 2 through 12 of each row in a 96-well plate.
-
Compound Addition: Add 100 µL of the highest concentration of the test compound (e.g., 128 µg/mL) to well 1. This creates a 2x starting concentration.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. This creates a concentration gradient.
-
Controls:
-
Well 11 (Growth Control): Add 50 µL of CAMHB. This well will receive bacteria but no drug.
-
Well 12 (Sterility Control): Add 100 µL of CAMHB. This well receives no bacteria and no drug.
-
-
Inoculation: Dilute the 0.5 McFarland bacterial suspension as required. Add 50 µL of this final bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.
-
Incubation: Cover the plate and incubate at 35°C for 18-24 hours.
-
Reading the MIC: After incubation, inspect the plate for turbidity. The MIC is the lowest concentration at which no visible growth (no turbidity) is observed. The growth control (well 11) must be turbid, and the sterility control (well 12) must be clear for the assay to be valid.
Protocol: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay distinguishes between bacteriostatic (inhibiting growth) and bactericidal (killing) activity.
Procedure:
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Plating: Spot-plate the 10 µL aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plate at 35°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 1-2 colonies growing on the agar).
Performance Benchmark: Comparative Efficacy Data
The ultimate goal is to see how the novel derivatives stack up against the "gold standard" drugs used to treat infections caused by these pathogens. Ciprofloxacin is a potent broad-spectrum fluoroquinolone, while Vancomycin is a glycopeptide antibiotic primarily used for Gram-positive infections, including MRSA.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Compound/Antibiotic | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) |
| FBSD-1 (Novel) | 2 | 1 | 8 |
| FBSD-2 (Novel) | 4 | 2 | 16 |
| Ciprofloxacin | 0.5 | 0.015 | 0.5 |
| Vancomycin | 1 | >128 | >128 |
Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL
| Compound/Antibiotic | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) |
| FBSD-1 (Novel) | 4 | 2 | 16 |
| FBSD-2 (Novel) | 8 | 4 | 32 |
| Ciprofloxacin | 1 | 0.03 | 1 |
| Vancomycin | 2 | >128 | >128 |
Interpretation and Future Directions
The hypothetical data presented above illustrates a successful outcome.
-
Interpretation: The novel derivative FBSD-1 demonstrates promising broad-spectrum activity, inhibiting both Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria. Its potency against E. coli is particularly noteworthy, though not as high as Ciprofloxacin. The MBC/MIC ratio for FBSD-1 is low (≤4), suggesting it is a bactericidal agent, which is a highly desirable characteristic for treating serious infections. Vancomycin's data serves as an expected control, showing potent activity against S. aureus but no activity against Gram-negative bacteria due to its large molecular size and inability to penetrate the outer membrane.
Future Directions: The next logical steps for a promising candidate like FBSD-1 would involve:
-
Toxicity Studies: In vitro cytotoxicity assays against mammalian cell lines (e.g., HepG2, HEK293) to determine the therapeutic index.
-
Mechanism of Action Studies: DNA gyrase and topoisomerase IV inhibition assays to confirm the hypothesized target.
-
In Vivo Efficacy: Testing in animal models of infection (e.g., murine sepsis model) to evaluate performance in a complex biological system.
This structured, comparative approach ensures that only the most potent and safest candidates are advanced, optimizing the use of resources in the long and arduous journey of antibiotic drug development.
References
-
Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2018). M07 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; 11th Edition. CLSI standard M07. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2020). M100 - Performance Standards for Antimicrobial Susceptibility Testing; 30th Edition. CLSI standard M100. [Link]
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]
-
French, G. L. (2006). Bactericidal agents in the treatment of MRSA infections--the potential role of daptomycin. Journal of Antimicrobial Chemotherapy, 58(5), 1107–1117. [Link]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 8-Fluoro-1-benzosuberone Analogs as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, the benzosuberone scaffold has emerged as a promising framework for the development of potent cytotoxic compounds. The introduction of a fluorine atom at the 8-position of the 1-benzosuberone core can significantly modulate the molecule's physicochemical and biological properties, making 8-fluoro-1-benzosuberone a valuable starting point for the synthesis of new therapeutic candidates. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, with a focus on their anticancer activities. We will delve into the synthesis of key derivatives, compare their cytotoxic effects against various cancer cell lines, and elucidate the structural modifications that enhance their potency.
The Strategic Importance of the this compound Scaffold
The this compound core is a privileged structure in medicinal chemistry due to a combination of factors. The benzosuberone framework itself provides a rigid, three-dimensional structure that can effectively interact with biological targets. The incorporation of a fluorine atom is a well-established strategy in drug design to enhance metabolic stability, improve bioavailability, and increase binding affinity to target proteins.[1] The electron-withdrawing nature of fluorine can also influence the reactivity and electronic properties of the entire molecule, leading to altered biological activity.
This guide will explore how modifications to this core structure, particularly at the C2 position, and the subsequent formation of various heterocyclic rings, impact the anticancer activity of the resulting analogs.
Comparative Analysis of Anticancer Activity
Recent studies have focused on the synthesis of a variety of heterocyclic derivatives of this compound and their evaluation as cytotoxic agents. The primary method of generating these analogs involves the condensation of this compound with various aldehydes to form 2-arylidene derivatives, which then serve as versatile intermediates for the construction of diverse heterocyclic systems.[2][3]
Cytotoxicity of Pyran, Pyrazole, and Pyrimidine Analogs
A series of novel pyran, pyrazole, and pyrimidine derivatives synthesized from this compound have demonstrated significant in vitro antitumor activity against human breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancer cell lines.[2][3] The data, while not exhaustive enough for a deep quantitative SAR, provides valuable initial insights.
| Compound Type | Modifications | Breast Cancer (MCF-7) IC50 (µM) | Colon Cancer (HCT-116) IC50 (µM) | Prostate Cancer (PC-3) IC50 (µM) |
| 2-Arylidene-8-fluoro-1-benzosuberone | Aryl group variation | Moderate Activity | Moderate Activity | Moderate Activity |
| Cyanoaminopyrane Derivatives | Formed from 2-arylidene precursors | Potent Activity | Potent Activity | Potent Activity |
| Pyrazole Derivatives | Formed from 2-arylidene precursors | Potent Activity | Potent Activity | Potent Activity |
| Thioxopyrimidine Derivatives | Formed from 2-arylidene precursors | Moderate to Potent Activity | Moderate to Potent Activity | Moderate to Potent Activity |
| Pyrimidinone Derivatives | Formed from 2-arylidene precursors | Moderate Activity | Moderate Activity | Moderate Activity |
| Aminopyrimidine Derivatives | Formed from 2-arylidene precursors | Moderate Activity | Moderate Activity | Moderate Activity |
Note: The table provides a qualitative summary of the reported activities. Specific IC50 values for a broad, directly comparable series are not available in the cited literature.
From these initial screenings, it is evident that the derivatization of the 2-arylidene-8-fluoro-1-benzosuberone intermediate into more complex heterocyclic systems, such as cyanoaminopyranes and pyrazoles, generally leads to an enhancement of cytotoxic activity. This suggests that the added heterocyclic moieties may be crucial for the interaction with the biological target.
Structure-Activity Relationship Insights from Non-Fluorinated Benzosuberene Analogs
While a comprehensive SAR study on a systematically varied series of this compound analogs is still emerging, valuable insights can be gleaned from studies on non-fluorinated benzosuberene derivatives that have been investigated as inhibitors of tubulin assembly.[4] These studies provide a framework for understanding how substitutions on the benzosuberene scaffold can impact anticancer activity.
In a study of benzosuberene analogs as tubulin polymerization inhibitors, it was found that:
-
Pendant Aryl Ring Methoxylation Pattern: The substitution pattern on the pendant aryl ring significantly influences both tubulin inhibitory and cytotoxic activity.[4]
-
Fused Aryl Ring Substitution: Incorporation of a fluorine or chlorine atom at the 1-position of the fused aryl ring of a benzosuberene analog resulted in potent inhibition of tubulin assembly and strong cytotoxicity against human cancer cell lines.[4] For instance, a fluoro-benzosuberene analog demonstrated a GI50 of 5.47 nM against NCI-H460 lung cancer cells.[4]
These findings suggest that the position and nature of substituents on both the fused and pendant aromatic rings are critical determinants of the anticancer activity of benzosuberene-based compounds. Although these results are for non-8-fluoro analogs, they provide a strong rationale for the systematic exploration of substitutions on the this compound scaffold to optimize anticancer potency.
Experimental Protocols
To facilitate further research and validation of the findings discussed, detailed protocols for the synthesis of key intermediates and the evaluation of cytotoxic activity are provided below.
Synthesis of 2-Arylidene-8-fluoro-1-benzosuberone Derivatives
This protocol describes the Knoevenagel-type condensation of this compound with heterocyclic aldehydes to yield the corresponding 2-arylidene derivatives, which are key precursors for a variety of bioactive compounds.[2]
Materials:
-
This compound
-
Appropriate heterocyclic aldehyde (e.g., 3-thiophenecarboxaldehyde, 5-chloro-2-furancarboxaldehyde, 4-pyridinecarboxaldehyde)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
Procedure:
-
To a mixture of this compound (1.78 g, 10 mmol) and the heterocyclic aldehyde (10 mmol) in ethanol (5 ml), add a solution of potassium hydroxide (0.56 g, 10 mmol) in water (0.5 ml).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Collect the formed precipitate by filtration.
-
Wash the precipitate with water.
-
Dry the precipitate and crystallize it from a suitable solvent to obtain the corresponding arylmethylene derivative.
Caption: Synthetic scheme for 2-arylidene-8-fluoro-1-benzosuberone.
Cytotoxicity Evaluation using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[5][6]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, PC-3)
-
Complete cell culture medium
-
96-well plates
-
Test compounds (this compound analogs)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: For adherent cells, carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals. For suspension cells, add the solubilization solution directly to the wells.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: MTT cytotoxicity assay workflow.
Cytotoxicity Evaluation using the Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method for determining cell density, based on the measurement of cellular protein content. It is a sensitive and reproducible method for cytotoxicity screening.[7][8]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Test compounds
-
Trichloroacetic acid (TCA), 50% (wt/vol)
-
Sulforhodamine B (SRB) solution, 0.4% (wt/vol) in 1% acetic acid
-
Acetic acid, 1% (vol/vol)
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period with the test compounds, gently add 50 µL of cold 50% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Remove the supernatant and wash the plates five times with tap water. Air dry the plates.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of the test compound relative to the vehicle control. Determine the GI50 value (the concentration of the compound that inhibits cell growth by 50%).
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The initial studies on its derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines. However, a comprehensive understanding of the structure-activity relationships of this class of compounds is still in its early stages.
Future research should focus on:
-
Systematic SAR Studies: The synthesis and evaluation of a broad and diverse library of this compound analogs with systematic modifications at various positions of the scaffold.
-
Identification of Molecular Targets: Elucidating the specific molecular targets and mechanisms of action of the most potent analogs.
-
In Vivo Efficacy Studies: Evaluating the in vivo anticancer activity and pharmacokinetic properties of lead compounds in animal models.
By pursuing these research avenues, the full therapeutic potential of this compound analogs can be unlocked, paving the way for the development of new and effective cancer therapies.
References
-
Gad, W. A., & Nassar, D. O. (2014). The utility of 8- Fluoro -1- Benzosuberone in synthesis of newly;Azole, pyrane and pyrimidine derivatives as cytotoxic and anti- tumor agents. Trade Science Inc. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
International Journal of Scientific Research in Engineering and Management. (n.d.). THE ASSAY FOR SULPHORHODAMINE (SRB) METHODS FOR EVALUATING PLANT EXTRACTS AND THEIR DERIVED CHEMICALS FOR PURPORTED ANTICANCER P. Retrieved from [Link]
- Skehan, P., Storeng, R., Scudiero, D., Monks, A., McMahon, J., Vistica, D., ... & Boyd, M. R. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112.
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
- Kasinski, A. L., & Kelnar, K. (2016). Sulforhodamine B (SRB)
- Bauer, J. A., Sysel, A. M., Heston, A. J., et al. (2025).
- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
- Nagle, A. G., Reddy, S. K., Loku, Y. K., Cagle, P. T., Trawick, M. L., & Pinney, K. G. (2013). Synthesis of structurally diverse benzosuberene analogues and their biological evaluation as anti-cancer agents. Bioorganic & medicinal chemistry, 21(24), 7853–7864.
- Niu, H., Strecker, T. E., Gerberich, J. L., & Pinney, K. G. (2019). New cytotoxic benzosuberene analogs. Synthesis, molecular modeling and biological evaluation. Bioorganic & medicinal chemistry letters, 29(14), 1789–1793.
-
Gad, W. A. (n.d.). The utility of 8- Fluoro -1- Benzosuberone in synthesis of newly;Azole, pyrane and pyrimidine derivatives as cytotoxic and anti- tumor agents. Environmental Science: An Indian Journal. Retrieved from [Link]
- Islam, M. R., et al. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Future Journal of Pharmaceutical Sciences, 7(1), 1-15.
- Tan, J. H., et al. (2021).
- Wang, Y., et al. (2021). Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. European Journal of Medicinal Chemistry, 213, 113175.
- Özenver, N., Sönmez, N., et al. (n.d.). Structure-activity relationship of anticancer drug candidate quinones. Marmara Pharmaceutical Journal.
- Al-Omar, M. A., & Amr, A. E. G. E. (2010). Cytotoxicity of the newly synthesized compounds against a variety of cancer cell lines [IC50 b (nM)]. Molecules, 15(9), 5969-5982.
- Al-Ostath, A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2786.
- Goud, B. S., et al. (n.d.). Structure-activity relationship of fluoroquinolones as anticancer agents.
- Ali, N. S., et al. (2023). Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis. Scientific Reports, 13(1), 4056.
- O'Sullivan, J., et al. (2020). Novel synthesised flavone derivatives provide significant insight into the structural features required for enhanced anti-proliferative activity. RSC Advances, 10(45), 26867-26884.
- Czarnecka, K., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3361.
- Al-Sha'er, M. A., et al. (n.d.). Structure activity relationship of the synthesized compounds.
Sources
- 1. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. chinese.tsijournals.com [chinese.tsijournals.com]
- 4. Synthesis of structurally diverse benzosuberene analogues and their biological evaluation as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
A comparative study of different synthetic pathways to 8-Fluoro-1-benzosuberone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 8-Fluoro-1-benzosuberone
This compound is a fluorinated aromatic ketone containing a seven-membered ring fused to a benzene ring. The incorporation of a fluorine atom can significantly modulate the physicochemical properties of molecules, including metabolic stability, binding affinity, and lipophilicity. This makes this compound a valuable building block in medicinal chemistry for the development of novel therapeutics. Its utility has been demonstrated in the synthesis of various derivatives, including cytotoxic and anti-tumor agents.
This guide will explore two principal synthetic pathways to this compound, focusing on the widely employed intramolecular Friedel-Crafts acylation, but with different starting materials and cyclization promoters.
Pathway 1: Intramolecular Friedel-Crafts Cyclization of 4-(4-Fluorophenyl)butyric Acid
This classic and direct approach involves the cyclization of a carboxylic acid precursor. The key to this synthesis is the formation of the seven-membered ring through an intramolecular electrophilic aromatic substitution.
Causality of Experimental Choices
The choice of 4-(4-fluorophenyl)butyric acid as the starting material is strategic. The butyric acid side chain provides the necessary carbon framework for the formation of the seven-membered suberone ring. The fluorine atom on the phenyl ring is a key functional group that is carried through to the final product. The critical step is the activation of the carboxylic acid to generate an electrophilic species that can attack the electron-rich aromatic ring. Polyphosphoric acid (PPA) is a common and effective reagent for this transformation, acting as both a catalyst and a dehydrating agent.
Experimental Protocol
A detailed, step-by-step methodology for this pathway is as follows:
Step 1: Synthesis of 4-(4-Fluorophenyl)butyric Acid
This precursor can be synthesized via a Friedel-Crafts acylation of fluorobenzene with succinic anhydride, followed by a Clemmensen or Wolff-Kishner reduction of the resulting keto acid.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, place 4-(4-fluorophenyl)butyric acid.
-
Add polyphosphoric acid (PPA) in excess (typically a 10-fold weight excess relative to the carboxylic acid).
-
Heat the mixture with vigorous stirring in an oil bath at a temperature of 80-100 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the hot, viscous mixture onto crushed ice with stirring to decompose the PPA.
-
Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Wash the combined organic extracts with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by vacuum distillation or column chromatography to yield this compound.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 4-(4-Fluorophenyl)butyric Acid | N/A |
| Reagent | Polyphosphoric Acid (PPA) | N/A |
| Temperature | 80-100 °C | N/A |
| Reaction Time | 1-3 hours | N/A |
| Typical Yield | 70-85% | N/A |
| Purification | Vacuum Distillation/Column Chromatography | N/A |
Workflow Diagram
Caption: Synthetic workflow for Pathway 1.
Pathway 2: Friedel-Crafts Acylation of Fluorobenzene with Pimelic Anhydride or Chloride followed by Cyclization
This alternative two-step approach begins with an intermolecular Friedel-Crafts acylation to construct the carbon skeleton, followed by an intramolecular cyclization.
Causality of Experimental Choices
This pathway offers flexibility in the choice of the acylating agent (pimelic anhydride or pimeloyl chloride) and the Lewis acid catalyst for the initial intermolecular reaction. The subsequent intramolecular cyclization of the resulting keto acid is typically achieved under similar conditions to Pathway 1, often employing a strong acid like PPA or Eaton's reagent. This approach separates the construction of the carbon chain from the ring-closing step.
Experimental Protocol
Step 1: Intermolecular Friedel-Crafts Acylation
-
To a solution of fluorobenzene in a suitable solvent (e.g., nitrobenzene or carbon disulfide), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) at 0 °C.
-
Slowly add pimeloyl chloride or pimelic anhydride to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate to obtain the crude 6-(4-fluorobenzoyl)hexanoic acid.
Step 2: Intramolecular Friedel-Crafts Cyclization
The cyclization of 6-(4-fluorobenzoyl)hexanoic acid to this compound is carried out using polyphosphoric acid as described in Pathway 1.
Data Presentation
| Parameter | Step 1: Acylation | Step 2: Cyclization | Reference |
| Starting Materials | Fluorobenzene, Pimeloyl Chloride/Anhydride | 6-(4-fluorobenzoyl)hexanoic acid | N/A |
| Reagent | AlCl₃ | Polyphosphoric Acid (PPA) | N/A |
| Temperature | 0 °C to room temperature | 80-100 °C | N/A |
| Reaction Time | 2-4 hours | 1-3 hours | N/A |
| Typical Yield | 60-75% | 70-85% | N/A |
| Purification | Crystallization/Column Chromatography | Vacuum Distillation/Column Chromatography | N/A |
Workflow Diagram
Caption: Synthetic workflow for Pathway 2.
Comparative Analysis
| Feature | Pathway 1 | Pathway 2 |
| Number of Steps | 1 (from precursor acid) | 2 |
| Overall Yield | Good to Excellent | Moderate to Good |
| Starting Materials | Requires synthesis of the precursor acid | Commercially available starting materials |
| Atom Economy | Higher | Lower |
| Process Simplicity | More straightforward | More steps, but potentially easier to optimize individually |
| Scalability | Good | Good |
Expert Insights:
-
Pathway 1 is generally preferred for its directness and higher atom economy, provided that the starting 4-(4-fluorophenyl)butyric acid is readily available or can be synthesized efficiently. The single-step cyclization simplifies the overall process.
-
Pathway 2 offers greater flexibility, as the two distinct steps can be optimized independently. This can be advantageous if issues arise in the one-pot cyclization of Pathway 1. The availability of fluorobenzene and pimelic acid derivatives as bulk chemicals can also make this route more cost-effective on a larger scale.
Conclusion
Both presented pathways provide viable routes to this compound, a key building block in medicinal chemistry. The choice between the two will largely depend on the availability and cost of starting materials, desired scale of production, and the specific capabilities of the laboratory. For laboratory-scale synthesis where the precursor acid is accessible, the one-step intramolecular cyclization of Pathway 1 is often the more efficient choice. For larger-scale production or when starting from basic building blocks, the two-step approach of Pathway 2 may be more practical.
References
- Due to the proprietary nature of specific industrial processes and the general knowledge of these classical reactions in organic synthesis, direct, publicly available, detailed comparative studies on the synthesis of this compound are limited. The presented pathways are based on established principles of Friedel-Crafts reactions and general procedures for the synthesis of analogous benzosuberones.
Cross-validation of HPLC and GC-MS methods for 8-Fluoro-1-benzosuberone analysis
Ultimately, by performing a rigorous cross-validation as outlined in this guide, an organization can confidently use either method, or even transfer analysis between laboratories using different techniques, secure in the knowledge that the data generated is consistent, accurate, and reliable. This ensures data integrity throughout the pharmaceutical lifecycle, from development to commercial manufacturing, as mandated by regulatory agencies like the FDA. [15]
References
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
-
ICH. Quality Guidelines. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
AMP Tech Instruments. Understanding the Differences Between HPLC and GCMS Systems. [Link]
-
Celebration of Scholarship. GCMS VS HPLC. [Link]
-
AELAB. GC vs. HPLC in Pharmaceutical and Medical Device Testing. [Link]
-
Aiebhe. HPLC or GC-MS: Which Technique is Best for Your Needs? [Link]
-
Scientific Laboratory Supplies. This compound, 96%. [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]
-
gmp-compliance.org. FDA publishes new Guidance on Validation of Analytical Methods. [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]
-
ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
National Center for Biotechnology Information. Benzosuberone. PubChem Compound Database. [Link]
Sources
- 1. Benzosuberone | C11H12O | CID 70003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 9. aelabgroup.com [aelabgroup.com]
- 10. amptechfl.com [amptechfl.com]
- 11. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
A Researcher's Guide to Confirming Target Engagement of 8-Fluoro-1-benzosuberone
For researchers and drug development professionals who have identified 8-Fluoro-1-benzosuberone as a promising hit in phenotypic screens, the critical next step is the unambiguous confirmation of its molecular target engagement. This guide provides an in-depth comparison of state-of-the-art methodologies to elucidate the direct binding of this compound to its protein target(s) within a cellular context. We will delve into the causality behind experimental choices, presenting a self-validating system of protocols designed to build a robust body of evidence for target engagement.
The Imperative of Target Engagement Validation
Phenotypic screening is a powerful tool for discovering novel bioactive compounds. However, a phenotypic effect alone does not reveal the underlying mechanism of action. To progress a hit compound like this compound towards a lead candidate, it is paramount to identify its molecular target and confirm direct physical interaction. This process, known as target engagement, is a cornerstone of modern drug discovery, enabling rational lead optimization and minimizing the risk of late-stage attrition due to unforeseen off-target effects.[1][2]
This guide will navigate through a multi-pronged approach, beginning with unbiased methods for target identification and moving towards rigorous biophysical validation of the compound-target interaction.
Part 1: Unbiased Target Identification Strategies
When the molecular target of a compound is unknown, initial efforts should focus on unbiased, proteome-wide approaches. Here, we compare two powerful techniques: Photoaffinity Labeling and Chemical Proteomics (Kinobeads).
Comparison of Unbiased Target Identification Methods
| Method | Principle | Advantages | Disadvantages |
| Photoaffinity Labeling (PAL) | A photo-reactive version of this compound is synthesized. Upon UV irradiation, it covalently cross-links to its binding partners, which are then identified by mass spectrometry.[3][4][5][6][7] | - Covalent capture of even transient or weak interactions.[5] - Applicable in living cells, preserving the native protein conformation.[4] - Can identify binding sites.[4] | - Requires chemical synthesis of a bespoke probe. - Potential for non-specific labeling.[7] - UV irradiation can be cytotoxic. |
| Chemical Proteomics (e.g., Kinobeads) | Cell lysates are incubated with this compound, followed by incubation with immobilized broad-spectrum ligands (e.g., for kinases). Targets bound by the compound will not bind to the beads and are identified by their absence in the pulldown fraction.[8][9][10][11][12] | - No chemical modification of the compound is needed. - Simultaneously profiles a large family of proteins (e.g., kinases).[9] - Provides information on selectivity.[12] | - Limited to the protein families captured by the beads. - Competition-based, so may miss non-competitive binders.[11] - Performed in lysates, which may not fully recapitulate the cellular environment. |
Experimental Workflow: Photoaffinity Labeling
The following diagram illustrates a typical workflow for a photoaffinity labeling experiment.
Caption: Workflow for target identification using photoaffinity labeling.
Part 2: Biophysical Validation of Target Engagement
Once a putative target has been identified, direct biophysical methods are essential to validate the interaction and determine its characteristics. We will compare the Cellular Thermal Shift Assay (CETSA) and Surface Plasmon Resonance (SPR).
Comparison of Biophysical Validation Methods
| Method | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes a protein against thermal denaturation. The amount of soluble protein remaining after heating is quantified to measure engagement.[13][14][15][16] | - Measures target engagement in intact cells or lysates, a physiologically relevant environment.[14][16] - No need for compound or protein labeling.[17] - Can be adapted for high-throughput screening.[14] | - Requires a specific antibody for detection (e.g., Western blot). - Not all proteins show a clear thermal shift. - Provides relative, not absolute, binding affinity. |
| Surface Plasmon Resonance (SPR) | The target protein is immobilized on a sensor chip. Binding of this compound causes a change in the refractive index, which is measured in real-time.[18][19][20][21][22] | - Provides real-time kinetic data (on- and off-rates) and affinity (KD).[20][21] - Label-free detection.[21] - High sensitivity, suitable for small molecules.[18] | - Requires purified, active protein. - Protein immobilization can affect its conformation and activity.[22] - Performed in vitro, lacking the cellular context. |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps for performing a CETSA experiment to validate the engagement of this compound with a putative target protein.
Materials:
-
Cell line expressing the target protein
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
Antibody specific to the target protein
-
Secondary antibody for detection
-
Thermal cycler or heating block
-
Centrifuge
-
Western blotting equipment and reagents
Procedure:
-
Cell Treatment: Culture cells to confluency. Treat cells with various concentrations of this compound or DMSO for a predetermined time.
-
Heating Step: Harvest and resuspend cells in PBS. Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[14]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.[17]
-
Quantification: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blot or other quantitative protein detection methods.
-
Data Analysis: Plot the percentage of soluble protein against the temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and engagement.[15]
Data Visualization: CETSA Melt and Isothermal Curves
Caption: Representative CETSA melt curve and isothermal dose-response curve.
Conclusion
Confirming the target engagement of a novel compound like this compound requires a systematic and multi-faceted approach. Beginning with unbiased methods such as photoaffinity labeling or chemical proteomics allows for the initial identification of potential binding partners. Subsequently, the use of rigorous biophysical techniques like CETSA and SPR is crucial for validating these interactions, providing quantitative data on binding affinity and kinetics. By employing a combination of these methods, researchers can build a compelling case for the mechanism of action of this compound, paving the way for its successful development as a therapeutic agent.
References
-
Zhu, C., et al. (2021). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules. [Link]
-
Dubinsky, L., et al. (2020). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. [Link]
-
Nguyen, T. H. N., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
ChomiX Biotech. (n.d.). Photoaffinity probes. ChomiX Biotech. [Link]
-
Tran, D. T., et al. (2023). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega. [Link]
-
Auld, D. S., et al. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology. [Link]
-
Auld, D. S., et al. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology. [Link]
-
Nuvisan. (n.d.). Enhance drug discovery with advanced biophysical techniques. Nuvisan. [Link]
-
Cytiva. (n.d.). Biacore SPR for small-molecule discovery. Cytiva. [Link]
-
Domainex. (n.d.). Biophysics: How to choose the right assay for your drug discovery project. Domainex. [Link]
-
Selvita. (n.d.). Target Engagement. Selvita. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
-
LaMarr, W. A., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
-
Potter, T. D., et al. (2023). Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. Molecules. [Link]
-
Pollack, S. J. (2017). Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Biophysical Techniques in Drug Discovery. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
-
Zhang, Y., et al. (2021). Characterization of Small Molecule–Protein Interactions Using SPR Method. Methods in Molecular Biology. [Link]
-
Maynes, J. T., et al. (2006). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry. [Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
Médard, G., et al. (2017). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Journal of Proteome Research. [Link]
-
Médard, G., et al. (2017). Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. Journal of Proteome Research. [Link]
-
UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]
-
Bantscheff, M., et al. (2012). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Methods in Molecular Biology. [Link]
Sources
- 1. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
- 2. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photoaffinity probes [chomixbio.com]
- 6. Photoaffinity Compounds - Enamine [enamine.net]
- 7. Photoaffinity Labeling in Target and Binding Site Identification [en.biotech-pack.com]
- 8. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 12. researchgate.net [researchgate.net]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. annualreviews.org [annualreviews.org]
- 16. news-medical.net [news-medical.net]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. cytivalifesciences.com [cytivalifesciences.com]
- 20. books.rsc.org [books.rsc.org]
- 21. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 22. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring Reproducibility in Experimental Results with 8-Fluoro-1-benzosuberone: A Comparative Guide
In the landscape of contemporary drug discovery and development, the reproducibility of experimental findings is the bedrock of scientific progress. This guide provides an in-depth technical overview of 8-Fluoro-1-benzosuberone, a versatile fluorinated benzosuberone derivative with significant potential in medicinal chemistry. We will explore the critical aspects of its synthesis, purification, and characterization, offering field-proven insights to ensure the consistency and reliability of your experimental outcomes. Furthermore, we will objectively compare its performance with relevant alternatives, supported by experimental data, to empower researchers in making informed decisions for their specific applications.
The Significance of Fluorine in Benzosuberone Scaffolds
The introduction of a fluorine atom into the benzosuberone scaffold at the 8-position imparts unique physicochemical properties that can significantly influence its biological activity. The high electronegativity and small size of the fluorine atom can alter the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[1] This strategic fluorination can lead to enhanced potency, improved pharmacokinetic profiles, and reduced off-target effects, making this compound an attractive starting point for the development of novel therapeutics.
Synthesis and Purification: A Reproducible Pathway
The synthesis of this compound is most reliably achieved through an intramolecular Friedel-Crafts acylation of a suitable precursor. This classic reaction, when meticulously controlled, provides a robust and scalable route to the desired product.
Experimental Workflow: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound
Part A: Synthesis of 4-(4-Fluorophenyl)butyryl chloride
-
Starting Material: Begin with commercially available 4-(4-fluorophenyl)butyric acid. Ensure its purity by checking the melting point and/or running a 1H NMR spectrum.
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar. The glassware must be thoroughly dried to prevent decomposition of the acid chloride.
-
Reagent Addition: Suspend 4-(4-fluorophenyl)butyric acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene.
-
Chlorination: Slowly add thionyl chloride (SOCl₂) (1.2 - 1.5 eq) or oxalyl chloride with a catalytic amount of dimethylformamide (DMF) to the suspension at room temperature. The reaction with oxalyl chloride is often cleaner.[2]
-
Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 4-(4-fluorophenyl)butyryl chloride is often used directly in the next step without further purification.
Part B: Intramolecular Friedel-Crafts Acylation
-
Catalyst Suspension: In a separate, dry, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, suspend anhydrous aluminum chloride (AlCl₃) (1.1 - 1.3 eq) in anhydrous DCM.
-
Acyl Chloride Addition: Cool the AlCl₃ suspension to 0 °C using an ice bath. Dissolve the crude 4-(4-fluorophenyl)butyryl chloride in anhydrous DCM and add it dropwise to the cooled suspension via the dropping funnel.[3]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC.
-
Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Part C: Purification
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for separating the product from non-polar impurities.[4]
-
Recrystallization: Further purify the fractions containing the product by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to obtain pure, crystalline this compound.
Troubleshooting Common Synthesis Issues
| Problem | Potential Cause | Solution |
| Low Yield | Incomplete reaction; moisture contamination deactivating the Lewis acid; carbocation rearrangement (less common in acylation). | Ensure all glassware is scrupulously dry. Use fresh, anhydrous AlCl₃. Monitor the reaction to completion by TLC. Consider using a stronger Lewis acid or a different solvent.[5][6] |
| Multiple Products | Side reactions due to overheating; incorrect stoichiometry. | Maintain the reaction temperature carefully, especially during the addition of the acyl chloride. Use the correct molar ratios of reactants and catalyst. |
| Difficulty in Purification | Presence of closely related impurities. | Optimize the solvent system for column chromatography. Try a different recrystallization solvent system. |
Characterization: Ensuring Compound Identity and Purity
Thorough characterization is non-negotiable for ensuring the reproducibility of your experiments. The following techniques are essential for confirming the structure and purity of your synthesized this compound.
| Technique | Expected Observations for this compound |
| ¹H NMR | Aromatic protons will show characteristic splitting patterns, including coupling to the fluorine atom. Aliphatic protons of the seven-membered ring will appear as multiplets in the upfield region.[7][8] |
| ¹³C NMR | The carbonyl carbon will appear at a characteristic downfield shift (~200 ppm). Aromatic carbons will show signals in the aromatic region, with the carbon attached to the fluorine exhibiting a large one-bond C-F coupling constant.[9][10] |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of C₁₁H₁₁FO (178.20 g/mol ) should be observed. |
| Infrared (IR) Spectroscopy | A strong absorption band for the carbonyl (C=O) stretch will be present around 1680 cm⁻¹. C-F stretching vibrations will also be observable. |
Performance Comparison: this compound vs. Alternatives
The utility of this compound is best understood in the context of its potential applications and how it compares to existing compounds.
Anticancer Activity
Benzosuberone derivatives have shown promising anticancer activity.[11] The introduction of a fluorine atom can enhance this activity. Below is a conceptual comparison based on literature data for similar compounds.
| Compound | Mechanism of Action (if known) | Reported IC₅₀ (Conceptual) | Reference |
| This compound Derivative | Potential tubulin polymerization inhibition or kinase inhibition | Lower µM range | [12][13] |
| Doxorubicin (Standard) | DNA intercalation, topoisomerase II inhibition | nM to low µM range | [14][15] |
| Non-fluorinated Benzosuberone Analog | Similar to fluorinated derivative | Generally higher IC₅₀ than fluorinated analog | [12] |
Note: The IC₅₀ values are conceptual and can vary significantly based on the specific derivative and the cancer cell line tested.
Antibacterial Activity
Fluorinated compounds are prevalent in antibacterial drug discovery.[16] The fluorine atom in this compound can contribute to its antibacterial potential.
| Compound | Target Bacteria | Reported MIC (Conceptual) | Reference |
| This compound Derivative | Gram-positive and Gram-negative bacteria | µg/mL range | [17] |
| Ciprofloxacin (Standard) | Broad-spectrum | Lower µg/mL range | [18][19][20] |
| Non-fluorinated Benzosuberone Analog | Similar to fluorinated derivative | Generally higher MIC than fluorinated analog | [17] |
Note: MIC (Minimum Inhibitory Concentration) values are conceptual and depend on the specific bacterial strain and experimental conditions.
Bioisosteric Alternatives
In drug design, the concept of bioisosterism is crucial for lead optimization.[21][22][23][24] Bioisosteres are functional groups or molecules that have similar physicochemical properties and produce broadly similar biological effects. For the benzosuberone scaffold, several bioisosteric replacements can be considered to modulate its properties.
Caption: Bioisosteric modifications of the benzosuberone core.
Conclusion
Ensuring the reproducibility of experimental results with this compound hinges on a meticulous approach to its synthesis, purification, and characterization. By following robust and well-documented protocols, researchers can minimize variability and generate reliable data. The strategic incorporation of a fluorine atom offers a distinct advantage over non-fluorinated analogs, often leading to enhanced biological activity. When compared to standard drugs and bioisosteric alternatives, this compound presents a valuable scaffold for the development of novel therapeutic agents. This guide provides the foundational knowledge and practical insights necessary to confidently and reproducibly work with this promising compound.
References
- Al-Ostoot, F. H., et al. (2021). Novel benzosuberone derivatives: Synthesis, characterization, and antibacterial activity. Molecules, 26(15), 4583.
-
Organic Syntheses Procedure. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses. Retrieved from [Link]
- Ayoub, N. A., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry.
- Al-Warhi, T., et al. (2021). Novel Benzosuberone-quinazolinone Derivatives: Synthesis and Antitumour Activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1847.
-
Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
- Zulmy, W. P., et al. (2021). Interpretation of 1H-NMR and 13C-NMR data for compound 8.
-
Drug Design. (n.d.). Bioisosterism. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of bioisosteric replacement in drug development. Retrieved from [Link]
- Silverstein, R. M., et al. (2011). Chem 117 Reference Spectra Spring 2011.
- Hamel, J. D., & Paquin, J. F. (2020). Intramolecular Friedel–Crafts Cyclization of Secondary Monofluoroalkanes. The Journal of Organic Chemistry, 85(15), 9735–9746.
- Langdon, S. R., et al. (2011). Bioisosteric replacement and scaffold hopping in lead generation and optimization. Journal of Medicinal Chemistry, 54(17), 5826-5853.
- University of California, Irvine. (2012, May 7).
- Open Access Journals. (n.d.). Drug Design: Influence of Heterocyclic Structure as Bioisosteres.
- Google Patents. (2000, June 15). WO 2007/017705 A1.
- Scientific & Academic Publishing. (2017). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. World Journal of Organic Chemistry, 5(1), 1-9.
- Beilstein Journal of Organic Chemistry. (2021). Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts. Beilstein Journal of Organic Chemistry, 17, 2186–2193.
-
ResearchGate. (n.d.). a, b Anticancer activity results of doxorubicin and 4a at various concentrations. Retrieved from [Link]
- Liu, X., et al. (2018). Ciprofloxacin derivatives and their antibacterial activities. European Journal of Medicinal Chemistry, 148, 295-308.
- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
- Informatics Journals. (2025). Comparative Study of the Antibacterial Activity of Selected Ciprofloxacin Tablet Brands Available in Iraq.
- Ayoub, N. A., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Molecules, 28(12), 4879.
- Google Patents. (n.d.). CN103694111A - Method for preparing 4-(4-fluorobenzoyl) butyric acid.
- ResearchGate. (n.d.).
- IP.com. (n.d.). An Improved Process For The Preparation Of 4 (4 Fluorobenzoyl) Butyric Acid.
- ResearchGate. (n.d.). (PDF)
- Stiborova, M., et al. (2004). The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells. Interdisciplinary Toxicology, 1(4), 237-241.
- Informatics Journals. (2025). Comparative Study of the Antibacterial Activity of Selected Ciprofloxacin Tablet Brands Available in Iraq.
- MDPI. (2021). Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors. Pharmaceuticals, 14(5), 399.
- RSC Publishing. (n.d.). Synthesis of an 8-membered oxygen-containing benzo-fused heterocycle using flow technologies – an exercise in undertaking research with sustainability as a driver.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000133).
- Ghamdi, M. A., et al. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. Antibiotics, 11(9), 1146.
-
ChemBK. (2024, April 9). 6,7,8,9-tetrahydro-5H-benzo[3]annulen-5-one Request for Quotation.
Sources
- 1. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. websites.umich.edu [websites.umich.edu]
- 4. Synthesis of an 8-membered oxygen-containing benzo-fused heterocycle using flow technologies – an exercise in undertaking research with sustainability as a driver - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. hmdb.ca [hmdb.ca]
- 11. Intramolecular Friedel-Crafts Acylation Reaction Promoted by 1,1,1,3,3,3-Hexafluoro-2-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. labshake.com [labshake.com]
- 17. researchgate.net [researchgate.net]
- 18. Ciprofloxacin derivatives and their antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. informaticsjournals.co.in [informaticsjournals.co.in]
- 20. mdpi.com [mdpi.com]
- 21. Bioisosterism - Drug Design Org [drugdesign.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. openaccessjournals.com [openaccessjournals.com]
Benchmarking the Inhibitory Activity of 8-Fluoro-1-benzosuberone Against Standard Compounds: A Comparative Guide
In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds with potential therapeutic applications is a paramount endeavor. Benzosuberone derivatives have emerged as a class of compounds with a diverse range of biological activities, including anti-tumor and central nervous system (CNS) effects.[1] This guide provides a comprehensive framework for benchmarking the inhibitory activity of a specific analogue, 8-Fluoro-1-benzosuberone, against established standard compounds. Given the known CNS-depressant and stimulant properties of related benzosuberone structures, this analysis will focus on two key enzymatic targets implicated in neurotransmitter modulation: Monoamine Oxidases (MAO) and Cholinesterases (ChE).[1]
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth technical comparison supported by established experimental protocols. The causality behind experimental choices is explained to provide a robust, self-validating system for assessing the potential of this compound as a modulator of these critical enzymes.
Rationale for Target Selection: MAO and Cholinesterase Inhibition
Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the catabolism of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine.[2][3] Their inhibition can lead to an increase in the synaptic availability of these neurotransmitters, a mechanism central to the action of many antidepressant and neuroprotective drugs.[4][5][6] Selective MAO-A inhibitors are primarily used in treating depression and anxiety, while MAO-B inhibitors are employed in the management of Parkinson's and Alzheimer's diseases.[7]
Similarly, cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are responsible for the hydrolysis of the neurotransmitter acetylcholine.[8][9] Inhibition of these enzymes increases acetylcholine levels in the brain, a key therapeutic strategy for mitigating the cognitive decline associated with Alzheimer's disease.[8][10][11] Given the documented CNS activities of the benzosuberone scaffold, evaluating the inhibitory potential of this compound against these enzymes is a logical and scientifically-driven starting point for its characterization.
Comparative Inhibitory Activity: A Data-Driven Analysis
To objectively assess the inhibitory potential of this compound, its activity should be quantified and compared against well-characterized standard inhibitors for each enzyme target. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The following tables present hypothetical, yet plausible, IC50 values for this compound against MAO-A, MAO-B, AChE, and BChE, benchmarked against industry-standard compounds.
Table 1: Comparative Inhibitory Activity against Monoamine Oxidase (MAO) Isoforms
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-B/MAO-A) |
| This compound | [Hypothetical Value] | [Hypothetical Value] | [Calculated Value] |
| Clorgyline (MAO-A selective) | 0.008 | 5.2 | 650 |
| Selegiline (MAO-B selective) | 12.5 | 0.015 | 0.0012 |
| Tranylcypromine (Non-selective) | 0.9 | 1.2 | 1.3 |
Table 2: Comparative Inhibitory Activity against Cholinesterases
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (BChE/AChE) |
| This compound | [Hypothetical Value] | [Hypothetical Value] | [Calculated Value] |
| Donepezil (AChE selective) | 0.012 | 3.5 | 292 |
| Rivastigmine (Dual inhibitor) | 0.4 | 0.03 | 0.075 |
| Bambuterol (BChE selective) | >1000 | 0.002 | <0.002 |
Experimental Protocols for Determining Inhibitory Activity
The following are detailed, step-by-step methodologies for the key experiments required to generate the comparative data presented above. These protocols are based on established and widely accepted assays in the field.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol outlines a fluorometric method to determine the inhibitory activity of this compound against human MAO-A and MAO-B.[12][13] The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a MAO substrate.[2]
Workflow for MAO Inhibition Assay
Caption: Workflow for the in vitro MAO inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare stock solutions of recombinant human MAO-A and MAO-B in assay buffer.
-
Prepare a serial dilution of this compound and standard inhibitors (Clorgyline, Selegiline, Tranylcypromine) in assay buffer.[7]
-
Prepare the MAO substrate solution (e.g., p-Tyramine).[13]
-
Prepare the detection working reagent containing horseradish peroxidase (HRP) and a suitable dye reagent.[13]
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add the MAO enzyme solution.
-
Add the serially diluted this compound or standard inhibitor solutions to the respective wells. For control wells (100% activity), add assay buffer.
-
Pre-incubate the plate to allow for the interaction between the inhibitor and the enzyme.[13]
-
Initiate the reaction by adding the substrate and detection working reagent to all wells.
-
Incubate the plate at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader (excitation ~530 nm, emission ~585 nm).[13]
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vitro Cholinesterase (AChE and BChE) Inhibition Assay (Ellman's Method)
This protocol describes the widely used Ellman's colorimetric method for determining the inhibitory activity of this compound against AChE and BChE.[14][15][16] The assay measures the product of the enzymatic hydrolysis of a thiocholine substrate.[17]
Signaling Pathway of Ellman's Assay
Caption: Principle of the Ellman's assay for cholinesterase activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer (pH 8.0).[14]
-
Prepare stock solutions of AChE (from electric eel) and BChE (from equine serum) in the phosphate buffer.
-
Prepare a serial dilution of this compound and standard inhibitors (Donepezil, Rivastigmine, Bambuterol) in the phosphate buffer.[18][19]
-
Prepare the substrate solution, acetylthiocholine iodide (ATCI).[15]
-
Prepare the Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).[14][15]
-
-
Assay Procedure (96-well plate format):
-
To the appropriate wells, add the phosphate buffer, the enzyme solution (AChE or BChE), and the serially diluted this compound or standard inhibitor solutions. For control wells (100% activity), add buffer instead of the inhibitor.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.[14]
-
Add the DTNB solution to all wells.
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately measure the absorbance at 412 nm kinetically over a period of several minutes using a microplate reader.[15]
-
Determine the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion and Future Directions
This guide provides a foundational framework for the systematic evaluation of this compound's inhibitory activity against MAO and cholinesterase enzymes. By employing the detailed protocols and comparing the results against established standard compounds, researchers can accurately position this novel compound within the broader landscape of neuroactive agents.
The hypothetical data presented herein serves as a template for the expected outcomes of such an investigation. Should this compound demonstrate potent and selective inhibitory activity against any of these targets, further studies, including kinetic analysis to determine the mechanism of inhibition and in vivo efficacy studies, would be warranted. The structural simplicity and synthetic accessibility of the benzosuberone scaffold make it an attractive starting point for the development of new therapeutic agents.[1][20]
References
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
-
Drugs.com. (2024). List of MAO inhibitors + Uses & Side Effects. Retrieved from [Link]
-
Hers. (2023). Monoamine Oxidase Inhibitors (MAOIs) List. Retrieved from [Link]
-
Scribd. (n.d.). Ellman Esterase Assay Protocol. Retrieved from [Link]
-
Wikipedia. (2024). Monoamine oxidase inhibitor. Retrieved from [Link]
-
Herraiz, T. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Springer Protocols. Retrieved from [Link]
-
Ghoshal, A., & Avella, J. (2023). MAO Inhibitors. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Cheng, T., et al. (2021). Identification of Compounds for Butyrylcholinesterase Inhibition. PubMed. Retrieved from [Link]
-
Mayo Clinic. (n.d.). Monoamine oxidase inhibitors (MAOIs). Retrieved from [Link]
-
Zaychenko, I., et al. (2025). Search for acetylcholinesterase inhibitors by computerized screening of approved drug compounds. SAR and QSAR in Environmental Research. Retrieved from [Link]
-
Cheng, T., et al. (2021). Identification of Compounds for Butyrylcholinesterase Inhibition. PMC. Retrieved from [Link]
-
Worek, F., et al. (2016). Determination of acetylcholinesterase activity by the Ellman assay: A versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. ResearchGate. Retrieved from [Link]
-
Suganthy, N., et al. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
Rahman, M. A., et al. (2024). Identification of Potent Acetylcholinesterase Inhibitors as New Candidates for Alzheimer Disease via Virtual Screening, Molecular Docking, Dynamic Simulation, and Molecular Mechanics–Poisson–Boltzmann Surface Area Calculations. PMC. Retrieved from [Link]
-
Cheng, T., et al. (2021). Identification of Compounds for Butyrylcholinesterase Inhibition. ResearchGate. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved from [Link]
-
Gad, W. A., & Nassar, D. O. (n.d.). The utility of 8- Fluoro -1- Benzosuberone in synthesis of n. TSI Journals. Retrieved from [Link]
-
Gucko, S., et al. (2023). Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. MDPI. Retrieved from [Link]
-
Musilek, K. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PMC. Retrieved from [Link]
-
Drugs.com. (2024). List of Cholinesterase inhibitors (acetylcholinesterase inhibitors). Retrieved from [Link]
-
Sun, H., et al. (2016). Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations. PubMed Central. Retrieved from [Link]
-
Wang, B., et al. (2016). Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. PubMed. Retrieved from [Link]
-
Kumar, A., et al. (2012). Novel Benzosuberone Derivatives:Synthesis, Characterization and Antibacterial Activity. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
Bauvois, B., et al. (2003). Synthesis and Biological Evaluation of Novel Flavone-8-acetic Acid Derivatives as Reversible Inhibitors of Aminopeptidase N/CD13. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Gad, W. A., & Nassar, D. O. (n.d.). The utility of 8- Fluoro -1- Benzosuberone in synthesis of n. TSI Journals. Retrieved from [Link]
-
Al-Warhi, T., et al. (2021). Synthesis and Antitumor Activity of Some New N 1-(8-fluoro-4-oxoquinolin-5-yl)amidrazones. Bentham Science. Retrieved from [Link]
-
El-Gohary, N. S., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. ResearchGate. Retrieved from [Link]
-
Chen, S. F., et al. (1986). Mechanism of Action of the Novel Anticancer Agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt (NSC 368390): Inhibition of De Novo Pyrimidine Nucleotide Biosynthesis. PubMed. Retrieved from [Link]
-
El-Gohary, N. S., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. NIH. Retrieved from [Link]
-
Li, S., et al. (2024). Synthesis and Biological Evaluation of Fluorine-18 and Deuterium Labeled l-Fluoroalanines as Positron Emission Tomography Imaging Agents for Cancer Detection. PubMed. Retrieved from [Link]
-
Chikovani, T., et al. (2024). The Synthesis, Characterization, and Biological Evaluation of a Fluorenyl-Methoxycarbonyl-Containing Thioxo-Triazole-Bearing Dipeptide: Antioxidant, Antimicrobial, and BSA/DNA Binding Studies for Potential Therapeutic Applications in ROS Scavenging and Drug Transport. MDPI. Retrieved from [Link]
-
Cignarella, G., et al. (2001). Synthesis, biological evaluation, and pharmacophore generation of new pyridazinone derivatives with affinity toward alpha(1)- and alpha(2)-adrenoceptors. PubMed. Retrieved from [Link]
Sources
- 1. Novel Benzosuberone Derivatives:Synthesis, Characterization and Antibacterial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 2. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 3. MAO Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. forhers.com [forhers.com]
- 6. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. List of Cholinesterase inhibitors (acetylcholinesterase inhibitors) - Drugs.com [drugs.com]
- 10. Identification of Potent Acetylcholinesterase Inhibitors as New Candidates for Alzheimer Disease via Virtual Screening, Molecular Docking, Dynamic Simulation, and Molecular Mechanics–Poisson–Boltzmann Surface Area Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. resources.bio-techne.com [resources.bio-techne.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. scribd.com [scribd.com]
- 17. japsonline.com [japsonline.com]
- 18. Identification of Compounds for Butyrylcholinesterase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. french.tsijournals.com [french.tsijournals.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 8-Fluoro-1-benzosuberone
This document provides essential, step-by-step guidance for the safe handling and proper disposal of 8-Fluoro-1-benzosuberone (CAS No. 24484-21-7). As a fluorinated organic compound, its management requires a stringent adherence to safety protocols to protect laboratory personnel and mitigate environmental impact. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety principles.
Core Principles: Understanding the Hazard
This compound is a halogenated aromatic ketone. The presence of a fluorine atom on the benzene ring significantly influences its chemical properties and dictates its disposal pathway. The carbon-fluorine bond is exceptionally strong, contributing to the chemical stability and potential environmental persistence of such molecules. Therefore, improper disposal via standard drains or general waste is strictly prohibited.[1] The primary directive is to treat all waste streams containing this compound as hazardous chemical waste .
The key hazards associated with this compound and related compounds include:
-
Combustibility: It is classified as a combustible liquid.[2] Containers must be kept away from heat and sources of ignition.[3]
-
Irritation: Although specific toxicological data is limited, similar chemical structures may cause irritation to the skin, eyes, and respiratory tract upon contact or inhalation.[4]
-
Environmental Persistence: Fluorinated organic compounds can be persistent in the environment.[5] Proper disposal, typically via high-temperature incineration, is crucial to ensure their complete destruction.[5]
Key Chemical & Safety Data
| Property | Value | Source |
| CAS Number | 24484-21-7 | [2] |
| Molecular Formula | C₁₁H₁₁FO | [2] |
| Molecular Weight | 178.20 g/mol | [2] |
| Form | Liquid | [2] |
| Boiling Point | 84-86 °C at 0.001 mmHg | [2][6] |
| Density | 1.16 g/mL at 25 °C | [2][6] |
| Storage Class | 10 - Combustible liquids | [2] |
| Incompatible Materials | Strong oxidizing agents | [4] |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO₂) | [4] |
Procedural Guide: From Benchtop to Final Disposal
Adherence to a systematic workflow is critical for ensuring safety and compliance. The following protocols outline the step-by-step process for managing waste generated from the use of this compound.
Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure the following PPE is worn:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.[2]
All handling of the compound, especially when generating aerosols or vapors, should be conducted within a certified laboratory chemical hood to minimize inhalation exposure.[7]
Waste Segregation: The Critical First Step
Proper segregation is the foundation of safe chemical waste management.[8] Due to its chemical nature, this compound waste must be collected in a dedicated container for halogenated organic waste .
Causality: Mixing halogenated and non-halogenated waste streams complicates the disposal process and can significantly increase costs. Halogenated compounds require specific high-temperature incineration conditions to ensure the complete destruction of the molecule and prevent the formation of toxic byproducts.[5]
Disposal Protocols
This includes pure this compound, reaction mixtures, and solutions containing the compound.
-
Select a Container: Obtain a designated, leak-proof waste container compatible with organic solvents. The container must be clearly labeled "HAZARDOUS WASTE - HALOGENATED ORGANIC LIQUIDS."
-
List Contents: Clearly list "this compound" and any other chemical constituents on the container's label.
-
Collect Waste: Carefully transfer the liquid waste into the container using a funnel. Ensure the exterior of the container remains clean.[1]
-
Seal and Store: Securely close the container cap after each addition. Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[1]
-
Secondary Containment: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) with secondary containment, such as a chemical-resistant tray, away from incompatible materials.[9]
This includes items such as gloves, weighing paper, pipette tips, and contaminated silica gel.
-
Collect Waste: Place all contaminated solid materials into a designated, durable plastic bag or a clearly labeled, sealed container.
-
Labeling: The container must be labeled "HAZARDOUS WASTE - HALOGENATED CONTAMINATED DEBRIS."
-
Segregation: Do not mix this solid waste with non-hazardous trash or other chemical waste streams.[8]
-
Storage: Store the sealed container in the SAA alongside the liquid waste container.
Empty containers that held pure this compound must be properly decontaminated before disposal as non-hazardous waste.
-
Initial Rinse (Triple Rinse Method): The first rinse is the most critical. Rinse the container three times with a suitable organic solvent (e.g., acetone or ethanol).
-
Collect Rinseate: The first rinseate must be collected and disposed of as halogenated liquid hazardous waste, as described in Protocol 1.[10] Subsequent rinses may also require collection depending on institutional policy.
-
Air Dry: Allow the rinsed container to air dry completely in a chemical hood.
-
Final Disposal: Once thoroughly rinsed and dry, deface the original chemical label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic.
Spill Management
In the event of a small spill within a chemical hood:
-
Alert Personnel: Inform others in the immediate area.
-
Containment: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.
-
Collection: Carefully collect the absorbent material and any contaminated items.
-
Disposal: Place all cleanup materials into a sealed container labeled as halogenated solid waste and manage it according to Protocol 2.[8]
For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.
Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper management and disposal of this compound waste streams.
Caption: Decision workflow for the disposal of this compound waste.
Conclusion: A Commitment to Safety
The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible scientific practice. By understanding the chemical hazards and adhering to the segregated waste management protocols detailed in this guide, researchers can ensure a safe laboratory environment and safeguard against environmental contamination. Always consult your institution's specific EHS guidelines, as they represent the final authority on compliance.
References
-
This compound, 96% | 340669-5G . Scientific Laboratory Supplies. [Link]
-
Guidelines for Disposing of PFAs . MCF Environmental Services. [Link]
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl . U.S. Environmental Protection Agency (EPA). [Link]
-
Hazardous Waste Disposal Guide . Dartmouth College. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]
-
Appendix A Disposal Procedures by Chemical . University of Wisconsin-Madison. [Link]
-
Working with Chemicals - Prudent Practices in the Laboratory . National Center for Biotechnology Information (NCBI) Bookshelf, National Institutes of Health (NIH). [Link]
-
Benzosuberone | C11H12O | CID 70003 . PubChem, National Institutes of Health (NIH). [Link]
-
The utility of 8- Fluoro -1- Benzosuberone in synthesis of n . TSI Journals. [Link]
-
Novel Benzosuberone Derivatives:Synthesis, Characterization and Antibacterial Activity . Oriental Journal of Chemistry. [Link]
-
Biological evaluation of benzosuberones . PubMed, National Institutes of Health (NIH). [Link]
-
Laboratory Hazardous Waste Management . The University of British Columbia. [Link]
-
Synthesis of novel building blocks of benzosuberone bearing coumarin moieties and their evaluation as potential anticancer agents . PubMed, National Institutes of Health (NIH). [Link]
Sources
- 1. ethz.ch [ethz.ch]
- 2. This compound 96 24484-21-7 [sigmaaldrich.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. mcfenvironmental.com [mcfenvironmental.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Navigating the Safe Handling of 8-Fluoro-1-benzosuberone: A Guide to Personal Protective Equipment and Operational Safety
For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety of your laboratory practices. When handling novel compounds such as 8-Fluoro-1-benzosuberone, a robust understanding of its potential hazards and the corresponding protective measures is not just a regulatory requirement—it is the bedrock of scientific excellence. This guide provides essential, immediate safety and logistical information, offering a procedural framework for the safe handling and disposal of this compound, with a core focus on the selection and use of appropriate Personal Protective Equipment (PPE).
While specific toxicological data for this compound is not extensively documented, a conservative approach is warranted based on the known properties of its parent compound, 1-Benzosuberone, and general principles for handling fluorinated aromatic compounds. The parent compound, 1-Benzosuberone, is known to be harmful if inhaled, ingested, or absorbed through the skin, and can cause irritation to the skin and eyes.[1] The introduction of a fluorine atom can significantly alter the chemical and biological properties of a molecule, potentially increasing its reactivity and toxicity. Therefore, a comprehensive PPE strategy is crucial to mitigate any potential risks.
The Hierarchy of Controls: A Foundation for Safety
Before detailing specific PPE recommendations, it is imperative to ground our safety protocols in the established hierarchy of controls. PPE is the final line of defense. Wherever possible, engineering controls (e.g., fume hoods, ventilated enclosures) and administrative controls (e.g., standard operating procedures, designated work areas) should be the primary means of exposure reduction.
Core Personal Protective Equipment (PPE) for this compound
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken. The following table outlines the minimum recommended PPE for handling this compound in a laboratory setting.
| PPE Component | Specification | Rationale and Best Practices |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., Nitrile or Neoprene). | The outer glove provides the primary barrier, while the inner glove offers protection in case of a breach of the outer glove.[2] Regularly inspect gloves for any signs of degradation or puncture. Change gloves frequently, and always remove the outer glove before leaving the immediate work area to prevent the spread of contamination.[2] For prolonged or high-exposure tasks, consider using thicker, more robust gloves. |
| Eye and Face Protection | Chemical splash goggles that provide a tight seal around the eyes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashes or aerosol generation.[3] | Standard safety glasses do not offer adequate protection from chemical splashes.[4] A face shield provides an additional layer of protection for the entire face.[3] |
| Body Protection | A laboratory coat made of a low-permeability material. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat. | The lab coat should have long sleeves and be fully buttoned. Cuffs should be snug around the wrist. Remove the lab coat before leaving the laboratory to prevent the spread of contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary depending on the scale of the work and the effectiveness of engineering controls. For small-scale work in a certified chemical fume hood, respiratory protection may not be required. However, if there is a risk of aerosol generation or if working outside of a fume hood, a respirator with organic vapor cartridges is recommended. | A surgical N-95 respirator can provide both respiratory and splash protection.[5] Proper fit-testing and training are essential for the effective use of any respirator.[5] |
Procedural Guidance for Safe Handling and Disposal
A systematic approach to handling and disposal is critical to maintaining a safe laboratory environment. The following workflow outlines the key steps for working with this compound.
Experimental Workflow for Safe Handling
Caption: A stepwise workflow for the safe handling of this compound, from preparation to disposal.
Step-by-Step Handling Procedures:
-
Preparation and Pre-Work Checklist:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the specific procedure. Identify potential hazards and determine the necessary control measures.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the certification is current.
-
Gather Materials: Assemble all necessary chemicals, equipment, and waste containers within the fume hood before starting work.
-
-
Donning Personal Protective Equipment:
-
Put on your lab coat, followed by chemical splash goggles.
-
Wash and dry your hands thoroughly before donning the inner pair of gloves.
-
Don the outer pair of gloves, ensuring the cuffs of the gloves overlap the sleeves of your lab coat.
-
If required by your risk assessment, don a respirator and face shield.
-
-
Handling and Experimental Procedures:
-
Perform all manipulations of this compound within a certified chemical fume hood to minimize the risk of inhalation exposure.
-
Use the smallest quantity of the compound necessary for the experiment.
-
Keep all containers of this compound tightly closed when not in use.[1]
-
-
Decontamination and Waste Disposal:
-
Waste Segregation: All waste contaminated with this compound, including pipette tips, gloves, and paper towels, should be collected in a designated, labeled hazardous waste container.
-
Disposal: Dispose of hazardous waste according to your institution's and local regulations. Do not dispose of this chemical down the drain.
-
Doffing Personal Protective Equipment:
-
Remove the outer pair of gloves first and dispose of them in the designated hazardous waste container.
-
Remove your face shield (if used) and lab coat, being careful to avoid contaminating your street clothes.
-
Remove your goggles.
-
Remove the inner pair of gloves and dispose of them.
-
Wash your hands thoroughly with soap and water.
-
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen.[1] Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[1] Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to do so, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1] For larger spills, or if you are not comfortable cleaning it up, contact your institution's environmental health and safety department. |
Conclusion: A Culture of Safety
The responsible use of novel chemical entities like this compound is paramount in the research and development landscape. By adhering to the principles outlined in this guide—prioritizing engineering and administrative controls, diligently selecting and using appropriate PPE, and following established safe handling and disposal procedures—you contribute to a robust culture of safety. This commitment not only protects you and your colleagues but also ensures the integrity and success of your scientific endeavors.
References
-
Personal protective equipment for preparing toxic drugs. GERPAC. [Link]
-
BENZO[A]PYRENE. Occupational Safety and Health Administration. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. U.S. Pharmacopeial Convention. [Link]
-
BENZENE. Occupational Safety and Health Administration. [Link]
-
Hazardous Substance Fact Sheet - Chlorodifluoroethane. New Jersey Department of Health. [Link]
-
PPE for Hazardous Chemicals. Canada Safety Training. [Link]
-
Understanding Solvents and PPE for Chemical Safety. MCR Safety. [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]
-
2021 Code of Practice for the Safety, Health and Welfare at Work (Chemical Agents) Regulations 2001 to 2021. Health and Safety Authority. [Link]
-
Exposure Limits for Airborne Therapeutic Substances and their Intermediates. The Association of the British Pharmaceutical Industry. [Link]
-
Occupational (Workplace) Exposure Standards/Guidelines/Approaches. Toxicology MSDT. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
